molecular formula C5H5N B045745 Pyridine-15N CAS No. 34322-45-7

Pyridine-15N

Cat. No.: B045745
CAS No.: 34322-45-7
M. Wt: 80.09 g/mol
InChI Key: JUJWROOIHBZHMG-PTQBSOBMSA-N
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Description

Pyridine-15N is a stable isotope-labeled analog of pyridine where the natural abundance nitrogen atom (14N) has been replaced with the 15N isotope. This compound is an essential tool in Nuclear Magnetic Resonance (NMR) spectroscopy, where the 15N nucleus provides a highly sensitive and distinct probe for structural and dynamic studies of molecular interactions. Researchers utilize this compound to investigate reaction mechanisms, ligand-binding affinities, and the electronic properties of coordination complexes, as it serves as a classic ligand in organometallic and inorganic chemistry. Its primary research value lies in its application as a tracer in metabolic studies, allowing for the precise tracking of nitrogen incorporation and transformation pathways in chemical and biological systems without significant kinetic isotope effects. The mechanism of action involves the substitution of the 15N label, which enables detection via 15N NMR, providing clear, unambiguous data that is free from the background interference common in natural abundance samples. This makes it indispensable in analytical chemistry, pharmaceutical development, and advanced materials science for elucidating complex chemical processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(115N)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[15N]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480016
Record name Pyridine-15N
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Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-45-7
Record name Pyridine-15N
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34322-45-7
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Pyridine-15N

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Isotopic Labeling in Modern Science

In the landscape of molecular science, precision is paramount. The ability to track, quantify, and structurally elucidate molecules within complex biological and chemical systems underpins progress in fields from pharmaceutical development to materials science. Stable Isotope Labeling (SIL) is a cornerstone of this precision, and among the available isotopes, Nitrogen-15 (¹⁵N) holds a place of particular importance. As a spin-½ nucleus, ¹⁵N is NMR-active, and its incorporation provides a powerful spectroscopic handle to probe molecular structure, dynamics, and electronic environments. Furthermore, the deliberate one-mass-unit increase provides an unambiguous signature for mass spectrometry, enabling exacting quantification.

This guide focuses on Pyridine-¹⁵N , an isotopologue of a foundational heterocyclic scaffold. The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs, agrochemicals, and functional materials.[1][2][3] Consequently, access to and a deep understanding of its ¹⁵N-labeled counterpart are critical for researchers. This document moves beyond a simple cataloging of data, providing a field-proven perspective on the synthesis, characterization, and strategic application of Pyridine-¹⁵N for professionals in research and drug development.

Strategic Synthesis: The Modern Approach to ¹⁵N Incorporation

Historically, the synthesis of ¹⁵N-labeled heterocycles often required a de novo approach, building the molecule from the ground up with an expensive, labeled precursor. This multi-step process was often low-yielding and impractical for complex, late-stage molecules. The primary challenge was the isotopic exchange of an atom within a stable aromatic ring.

A paradigm shift has been the development of methods that allow for the direct exchange of the ring's ¹⁴N atom for a ¹⁵N atom.[4][5][6] The most robust and versatile of these is the Zincke imine pathway, a method that has proven effective for a wide range of substituted pyridines, including complex pharmaceuticals.[1][4][6][7][8]

Causality of the Zincke Imine Method

The ingenuity of this method lies in temporarily breaking the aromaticity of the pyridine ring to facilitate the nitrogen exchange. The process involves two key stages:

  • Ring Activation and Opening: The pyridine's nitrogen is activated, making the ring susceptible to nucleophilic attack. This leads to a ring-opening event, forming a linear Zincke imine intermediate.

  • Ring Closure with ¹⁵N Source: The intermediate is then treated with a simple, commercially available ¹⁵N source, such as ¹⁵NH₄Cl. This new nitrogen atom participates in a ring-closing reaction, reforming the pyridine ring, now with the ¹⁵N isotope incorporated.

This strategy's key advantage is its applicability to already-constructed, often complex pyridine molecules ("late-stage labeling"), circumventing the need for total resynthesis.[4][6] Isotopic incorporation is excellent, typically exceeding 95%.[1][4][6][7][8]

Experimental Workflow: ¹⁵N-Labeling of Pyridines via Zincke Intermediates

The following is a generalized protocol based on published methods.[4][6][7] Note: Reagent equivalents and reaction conditions may need to be optimized for specific pyridine substrates.

Step 1: Pyridine Activation and Ring Opening

  • To a solution of the starting pyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the N-activating agent (e.g., triflic anhydride, Tf₂O) at a reduced temperature (e.g., 0 °C).

  • Stir the reaction for a short period (e.g., 15-30 minutes) to form the activated NTf-pyridinium salt.

  • Add a nucleophilic amine (e.g., dibenzylamine, Bn₂NH) to the mixture.

  • Allow the reaction to warm to room temperature and stir until analysis (e.g., by ¹H NMR or LC-MS) indicates complete formation of the Zincke imine intermediate.

  • The Zincke imine can often be isolated by precipitation upon addition of a non-polar solvent (e.g., diethyl ether or pentane) and filtration.

Step 2: Ring Closure with ¹⁵N Incorporation

  • Dissolve the isolated Zincke imine intermediate in an appropriate solvent (e.g., acetonitrile).

  • Add commercially available ¹⁵NH₄Cl (e.g., 2.0-4.0 equiv) and a mild base (e.g., sodium acetate, NaOAc, 2.0-4.0 equiv).

  • Heat the reaction mixture (e.g., to 60 °C) and stir for several hours (e.g., 1-48 hours) until the reaction is complete.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify using standard methods such as column chromatography to yield the pure Pyridine-¹⁵N product.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Ring Closing Pyridine14N Starting ¹⁴N-Pyridine Activation Activation (e.g., Tf₂O) Pyridine14N->Activation RingOpening Ring Opening (e.g., Bn₂NH) Activation->RingOpening ZinckeImine Zincke Imine Intermediate (Isolated) RingOpening->ZinckeImine RingClosing Ring Closing (Heat, Base) ZinckeImine->RingClosing N15Source ¹⁵NH₄Cl Source N15Source->RingClosing Pyridine15N Final ¹⁵N-Pyridine Product RingClosing->Pyridine15N caption Workflow for ¹⁵N-labeling of pyridines.

Caption: Workflow for ¹⁵N-labeling of pyridines.

Spectroscopic and Physicochemical Properties

The substitution of ¹⁴N with ¹⁵N has minimal impact on bulk physical properties like boiling point, melting point, and density, but it profoundly alters the spectroscopic signatures, which is the primary motivation for its use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR is the most powerful technique for leveraging the isotopic label. The ¹⁵N nucleus is a spin-½ particle, resulting in sharp NMR signals, and it is exquisitely sensitive to its electronic environment.

  • Chemical Shift (δ): The ¹⁵N chemical shift of pyridine is highly sensitive to protonation. The lone pair on the nitrogen of the free base results in a chemical shift that is significantly different from the protonated pyridinium form, with changes of over 100 ppm being common.[9] This makes Pyridine-¹⁵N an ultra-sensitive probe for measuring pH, pKa, and studying hydrogen-bonding interactions in solution and the solid state.[9][10][11]

  • Coupling Constants (J): Spin-spin coupling between ¹⁵N and adjacent ¹³C and ¹H nuclei provides invaluable structural information.[12] These one-bond (¹J_N-C, ¹J_N-H) and multi-bond (ⁿJ_N-C, ⁿJ_N-H) couplings are critical for confirming connectivity and elucidating the structures of reaction products and metabolites.[12][13][14]

  • Relaxation Dynamics: The spin-lattice relaxation time (T₁) of the ¹⁵N nucleus is governed by several mechanisms, including anisotropic chemical shift and dipole-dipole interactions at lower temperatures, with spin-rotation interaction becoming more important at higher temperatures.[15][16] Studying these dynamics can provide insights into molecular motion.

Table 1: Representative NMR Properties of Pyridine-¹⁵N

PropertyTypical Value / ObservationSignificance
¹⁵N Chemical Shift (δ) ~ -60 to -70 ppm (free base)Baseline for unprotonated state.
~ -160 to -180 ppm (protonated)Large upfield shift indicates protonation.[9][10]
¹J(¹⁵N, ¹³C) ~ -15 Hz (for C2/C6)Confirms direct N-C bond connectivity.[14]
²J(¹⁵N, ¹H) ~ -10 to -15 Hz (for H2/H6)Confirms two-bond proximity.[12]
Mass Spectrometry (MS)

In mass spectrometry, the utility of Pyridine-¹⁵N is straightforward and powerful. It exhibits a molecular weight that is one unit higher (M+1) than its unlabeled counterpart.

  • Causality for Use as an Internal Standard: The key principle is that a stable isotope-labeled compound is the ideal internal standard for quantification. It co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical ionization efficiency in the mass spectrometer source. However, it is differentiated by its mass-to-charge ratio (m/z). By adding a known amount of Pyridine-¹⁵N to a sample, the ratio of the MS signals for the labeled and unlabeled compounds allows for highly accurate and precise quantification of the unlabeled pyridine-containing analyte, even in complex matrices like plasma or tissue homogenates.[17] This is a foundational technique in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies during drug development.[5][6]

Infrared (IR) Spectroscopy

The substitution of the lighter ¹⁴N (14.003 amu) with the heavier ¹⁵N (15.000 amu) isotope affects the vibrational frequencies of bonds involving the nitrogen atom. Based on the principles of vibrational spectroscopy (Hooke's Law for a harmonic oscillator), the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

Therefore, C=N and C-N stretching and bending modes in Pyridine-¹⁵N will appear at a lower frequency (red-shifted) compared to unlabeled pyridine. While the overall IR spectrum will be very similar to that of standard pyridine[18][19], these subtle shifts can be used to confirm the incorporation of the ¹⁵N label.

Chemical Reactivity and Isotopic Effects

For the vast majority of chemical transformations, the reactivity of Pyridine-¹⁵N is considered identical to that of unlabeled pyridine. The electronic structure, aromaticity, and the basicity of the nitrogen's lone pair are not significantly altered by the additional neutron in the nucleus.[20] It will undergo the same characteristic reactions:

  • N-alkylation, N-oxidation, and Lewis acid coordination at the basic nitrogen center.[20]

  • Nucleophilic aromatic substitution , primarily at the C2 and C4 positions.[20]

  • Electrophilic aromatic substitution , which is generally less favorable than for benzene and occurs at the C3 position.[20]

However, at a more precise physical organic level, subtle isotope effects can be observed.

  • Equilibrium Isotope Effects (EIE): The position of an equilibrium can be slightly altered. For instance, the basicity (pKa) of the pyridinium-¹⁵N ion is slightly different from its ¹⁴N counterpart, an effect that can be measured precisely.

  • Kinetic Isotope Effects (KIE): The rates of reactions where a bond to the nitrogen atom is being formed or broken in the rate-determining step can be slightly slower for the heavier ¹⁵N isotope. While often small for nitrogen, these effects are powerful tools for elucidating reaction mechanisms.

Applications in Drug Development and Scientific Research

The unique properties of Pyridine-¹⁵N make it an indispensable tool across various scientific disciplines.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_SYN Synthetic Chemistry Pyridine15N Pyridine-¹⁵N NMR_Probe Mechanistic Probe (pH, H-Bonding) Pyridine15N->NMR_Probe MRI Hyperpolarized MRI Agents Pyridine15N->MRI Struct_Elucid Structural Elucidation (via J-Coupling) Pyridine15N->Struct_Elucid ADMET ADMET / PK Studies Pyridine15N->ADMET Quant Internal Standard for Accurate Quantification Pyridine15N->Quant Tracer Mechanistic Tracer Studies Pyridine15N->Tracer Labeled_Drugs Precursor for Labeled Pharmaceuticals Pyridine15N->Labeled_Drugs caption Core applications of Pyridine-¹⁵N.

Caption: Core applications of Pyridine-¹⁵N.

  • Drug Metabolism and Pharmacokinetics (DMPK): In ADMET studies, ¹⁵N-labeled versions of drug candidates are essential. They serve as internal standards for LC-MS bioanalysis, enabling the precise quantification of the parent drug and its metabolites in biological fluids.[5][6][8]

  • Mechanistic Elucidation: Pyridine-¹⁵N is used as a tracer to follow the fate of the nitrogen atom through complex reaction pathways, providing definitive evidence for proposed mechanisms.[5][6]

  • Advanced NMR Probes: Beyond simple structural analysis, Pyridine-¹⁵N is used as a mobile sensor to probe the acidity of surfaces, such as in mesoporous silica or zeolites.[11] Furthermore, emerging techniques like hyperpolarization can dramatically enhance the ¹⁵N NMR signal, opening doors for its use as a sensitive probe in magnetic resonance imaging (MRI).[6][10]

  • Synthesis of Labeled Standards: It serves as a critical building block for the synthesis of more complex ¹⁵N-labeled molecules, including active pharmaceutical ingredients (APIs) and their metabolites, which are required as analytical standards.[4][21][22]

Conclusion

Pyridine-¹⁵N is far more than a simple substituted heterocycle; it is an enabling tool for modern chemical and biomedical research. Its true value is realized through its unique spectroscopic properties, which provide an unparalleled window into molecular behavior. From the development of modern, late-stage synthetic incorporation methods to its application as a exquisitely sensitive NMR probe and the gold standard for mass spectrometric quantification, the chemical properties of Pyridine-¹⁵N are intrinsically linked to its utility. For researchers, scientists, and drug development professionals, a thorough understanding of this isotopologue is not merely academic—it is fundamental to achieving the levels of accuracy, insight, and validation required to advance the frontiers of science.

References

  • Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 146(5), 2944–2949. [Link]

  • Schweitzer, D., & Spiess, H. W. (1974). Nitrogen-15 NMR of pyridine in high magnetic fields. Journal of Magnetic Resonance (1969), 15(3), 529-539. [Link]

  • Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Semantic Scholar. [Link]

  • Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • ACS Publications. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • PubMed. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). ¹⁵N NMR spectra of HP-pyridine as the free base (green) and fully protonated (red) forms. [Link]

  • PubChem. (n.d.). Pyridine-¹⁵N. National Center for Biotechnology Information. [Link]

  • McNally, A. et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Colorado State University. [Link]

  • Salvi, S. V., & Angell, C. A. (2019). Proton Transfer and Ionicity: An ¹⁵N NMR Study of Pyridine Base Protonation. The Journal of Physical Chemistry B, 123(9), 2096–2102. [Link]

  • Boddenberg, B., & Hartmann, U. (2002). Pyridine-¹⁵N A Mobile NMR Sensor for Surface Acidity and Surface Defects of Mesoporous Silica. The Journal of Physical Chemistry B, 106(48), 12615–12622. [Link]

  • SpectraBase. (n.d.). Pyridine - Optional[¹⁵N NMR] - Chemical Shifts. Wiley. [Link]

  • Kurz, J. L., & Nasr, M. M. (1989). Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides. OSTI.GOV. [Link]

  • King's College London Research Portal. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications. [Link]

  • Lichter, R. L., & Roberts, J. D. (1970). Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. Pyridine-¹⁵N. Journal of the American Chemical Society, 92(8), 2495–2502. [Link]

  • ResearchGate. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. [Link]

  • Pozharskii, A. F., et al. (2011). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

  • Trivedi, M. K., et al. (2015). Mass Spectrometry Analysis of Isotopic Abundance of ¹³C, ²H, or ¹⁵N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (1974). Nitrogen-15 NMR of pyridine in high magnetic fields. [Link]

  • ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and 2-Aminopyridine (2APy). [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Wasylishen, R. E. (1976). ¹⁵N–¹³C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 54(6), 833-839. [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679. [Link]

  • Puszko, A., et al. (2013). Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24, 333–337. [Link]

  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6148. [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]

  • Turesky, R. J., et al. (2015). Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology, 1297, 1-17. [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Pyridine-¹⁵N for NMR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ¹⁵N-Labeled Pyridines in Modern Research

The pyridine motif is a cornerstone of medicinal chemistry and drug development, appearing in numerous pharmaceuticals and biologically active compounds.[1] For researchers seeking to understand the intricate mechanisms of these molecules—be it in mapping drug-target interactions, elucidating metabolic pathways, or probing reaction mechanisms—Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[2] The incorporation of the stable isotope Nitrogen-15 (¹⁵N) into the pyridine ring significantly enhances the utility of NMR studies.[3] It provides a sensitive probe for monitoring changes in the local electronic environment, hydrogen bonding, and protonation states, offering insights that are often inaccessible with other analytical techniques.[4][5]

However, the synthesis of ¹⁵N-labeled pyridines has historically been a significant challenge, often requiring multi-step de novo syntheses that are both time-consuming and limited in scope.[1][3] This guide provides an in-depth exploration of modern and classical methods for the synthesis of Pyridine-¹⁵N, with a focus on practical, field-proven protocols suitable for producing high-quality material for NMR analysis. We will delve into the causality behind experimental choices, offering insights to empower researchers in their selection and execution of these critical labeling strategies.

Strategic Overview: A Comparative Analysis of Synthetic Routes

Three primary strategies dominate the landscape of Pyridine-¹⁵N synthesis: a modern nitrogen-exchange method via NTf-Zincke imine intermediates, the classical Zincke salt reaction, and a de novo ring formation from pyran derivatives. Each approach carries a distinct profile of advantages and limitations.

Synthetic Strategy Typical ¹⁵N Source ¹⁵N Incorporation Yield Substrate Scope Key Advantages Key Limitations
NTf-Zincke Imine Exchange ¹⁵NH₄Cl>95%[1][6]Good to ExcellentBroad; tolerates diverse functional groups and substitution patterns, including 2-substituted pyridines.High isotopic enrichment, applicable to late-stage functionalization of complex molecules, uses inexpensive ¹⁵N source.[6][7]Two-step process (ring-opening then ring-closing).
Classical Zincke Salt Exchange ¹⁵NH₄Cl60-98%[7]Moderate (30-55%)[7]Limited; does not tolerate 2-position substituents.A versatile approach for certain substituted pyridines like nicotinamide.[8]Requires forcing conditions for salt formation, often needs a large excess of ¹⁵NH₄Cl, lower isotopic enrichment.[7]
De Novo (Pyran-based) ¹⁵NH₄Cl>98%[7]Moderate (~60%)[7]Very limited; primarily for pyridine itself or simple alkyl derivatives.[8]Excellent isotopic enrichment, does not require a large excess of ¹⁵NH₄Cl.[7]Lack of generality for substituted or complex pyridines.[3]

The NTf-Zincke imine approach, developed by McNally and coworkers, represents a significant advancement, offering a broadly applicable and highly efficient method for ¹⁵N incorporation into a wide array of pyridine-containing molecules, from simple building blocks to complex pharmaceuticals.[1][7]

Methodology 1: The NTf-Zincke Imine Approach for Nitrogen Isotope Exchange

This state-of-the-art method is based on an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[7] The core principle involves activating the pyridine ring with triflic anhydride (Tf₂O), followed by ring-opening with a secondary amine (e.g., dibenzylamine) to form a stable, isolable Zincke imine intermediate. This intermediate then undergoes a ring-closing reaction with an ¹⁵N-labeled ammonium salt, seamlessly exchanging the original ¹⁴N atom for ¹⁵N.[3][7]

Causality in Experimental Design:
  • Activation with Tf₂O: The highly electrophilic triflyl group makes the pyridine ring susceptible to nucleophilic attack, initiating the ring-opening sequence. This is a crucial first step to break the aromaticity.

  • Dibenzylamine as Nucleophile: Dibenzylamine is an effective nucleophile for the ring-opening step, leading to a stable, often crystalline, Zincke imine intermediate that can be purified by simple precipitation.[7] This isolation step is key to achieving high isotopic purity, as it removes any unreacted starting pyridine.[6]

  • ¹⁵NH₄Cl and NaOAc: ¹⁵NH₄Cl is an inexpensive and readily available source of the ¹⁵N isotope.[6] The addition of sodium acetate (NaOAc) is critical; it acts as a base to generate ¹⁵NH₃ in situ, which is the active nucleophile for the ring-closing step, leading to significantly improved yields.[6]

Visualizing the Workflow: NTf-Zincke Imine Synthesis

zincke_imine_workflow cluster_step1 Step 1: Ring Opening to Zincke Imine cluster_step2 Step 2: Nitrogen Exchange & Ring Closure Pyridine Substituted Pyridine (¹⁴N) Reagents1 1. Tf₂O, Collidine 2. Dibenzylamine -78 °C to RT Pyridine->Reagents1 Activation ZinckeImine Isolable NTf-Zincke Imine Intermediate Reagents1->ZinckeImine Ring Opening N15Source ¹⁵NH₄Cl, NaOAc in Ethanol, 60 °C ZinckeImine->N15Source Reaction with ¹⁵N Source FinalProduct Final ¹⁵N-Labeled Pyridine N15Source->FinalProduct Ring Closure ZinckeImine_ref Zincke Imine

Caption: Workflow for ¹⁵N-Pyridine synthesis via the NTf-Zincke imine intermediate.

Detailed Experimental Protocol: General Procedure for ¹⁵N-Labeling

This protocol is adapted from the work of Nguyen et al., J. Am. Chem. Soc. 2024.[6]

Step 1: Synthesis of the Zincke Imine Intermediate (e.g., from 2-Phenylpyridine)

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting pyridine (e.g., 2-phenylpyridine, 1.0 mmol, 1.0 equiv).

  • Dissolve the pyridine in anhydrous dichloromethane (DCM, 5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,4,6-collidine (1.5 mmol, 1.5 equiv) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 mmol, 1.2 equiv) dropwise. The solution will typically turn a dark color.

  • Stir the reaction at -78 °C for 30 minutes.

  • Add dibenzylamine (1.5 mmol, 1.5 equiv) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Wash the combined organic layers with a 1 M aqueous CuSO₄ solution (2 x 20 mL) to remove excess dibenzylamine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Precipitate the Zincke imine intermediate by adding the concentrated residue to a stirring solution of hexanes.

  • Collect the solid product by vacuum filtration and dry under high vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Ring Closure with ¹⁵NH₄Cl

  • To a vial, add the Zincke imine intermediate (0.5 mmol, 1.0 equiv), ¹⁵NH₄Cl (1.0 mmol, 2.0 equiv), and sodium acetate (NaOAc) (1.0 mmol, 2.0 equiv).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 60 °C with stirring for 4-12 hours (reaction progress can be monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the final ¹⁵N-labeled pyridine product.

  • Confirm ¹⁵N incorporation and purity using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry. Isotopic incorporation is typically >95%.[6]

Methodology 2: The Classical Zincke Salt Approach

This older method also involves a ring-opening and ring-closing sequence but uses a dinitroaryl group to activate the pyridine.[7] The pyridine is first reacted with 2,4-dinitrochlorobenzene to form a pyridinium salt, known as a Zincke salt.[8] This salt is then treated with ¹⁵NH₄Cl, which opens the ring and subsequently closes it to incorporate the ¹⁵N atom.[7]

Causality in Experimental Design:
  • Activation with 2,4-Dinitrochlorobenzene: This reagent is less reactive than Tf₂O, often requiring forcing conditions (heat) to form the Zincke salt. The electron-withdrawing nitro groups are essential for activating the pyridine ring towards nucleophilic attack.[9]

  • Substrate Limitation: The steric bulk and electronics of the 2,4-dinitrophenyl group mean this reaction typically fails for pyridines with substituents at the 2-position.[9]

  • Yield and Enrichment: This method often suffers from moderate yields and incomplete isotopic enrichment (60-98%), potentially due to competing side reactions or less efficient ring-closing.[7]

Visualizing the Workflow: Classical Zincke Salt Synthesis

zincke_salt_workflow Pyridine Pyridine (¹⁴N) Reagents1 2,4-Dinitrochlorobenzene (Heat) Pyridine->Reagents1 Salt Formation ZinckeSalt Zincke Salt (Pyridinium Chloride) Reagents1->ZinckeSalt Salt Formation Reagents2 ¹⁵NH₄Cl (Methanol) ZinckeSalt->Reagents2 Ring Opening/ Ring Closure FinalProduct ¹⁵N-Labeled Pyridine Reagents2->FinalProduct Ring Opening/ Ring Closure

Caption: Workflow for ¹⁵N-Pyridine synthesis via the classical Zincke salt method.

Detailed Experimental Protocol: Synthesis of [1-N¹⁵]Nicotinamide

This protocol is an example of the Zincke salt method's utility for a specific substrate, adapted from Shchepin et al.

  • Prepare the Zincke salt by reacting nicotinamide with 1-chloro-2,4-dinitrobenzene.

  • Prepare a solution of ¹⁵N-ammonia by adding sodium methoxide to ¹⁵NH₄Cl in anhydrous methanol at 0 °C.

  • Add the prepared Zincke salt to the methanolic ¹⁵N-ammonia solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Neutralize the reaction mixture carefully with acid.

  • Isolate and purify the resulting [1-¹⁵N]nicotinamide using standard techniques such as crystallization or column chromatography. This improved procedure can achieve yields of ~55% with high isotopic purity (>98%).[7]

Methodology 3: De Novo Synthesis from Pyran Derivatives

This approach builds the ¹⁵N-pyridine ring from acyclic or non-aromatic precursors. A common route involves the reaction of 2-ethoxy-3,4-dihydro-2H-pyran with ¹⁵NH₄Cl in the presence of an oxidizing agent like methylene blue.[7][8] The pyran acts as a synthetic equivalent (a "latent form") of pentanedial.[7]

Causality in Experimental Design:
  • Pyran as a Pentanedial Surrogate: Under acidic conditions, the pyran ring opens to form a five-carbon dialdehyde precursor, which then condenses with ¹⁵N-ammonia (from ¹⁵NH₄Cl) to form a dihydropyridine intermediate.

  • Oxidation to Pyridine: The dihydropyridine intermediate is not aromatic and requires an oxidation step to form the stable pyridine ring. Methylene blue is a common choice for this in-situ oxidation.[7]

  • Limited Scope: The primary drawback is the difficulty in accessing substituted pyran precursors, which severely limits the variety of ¹⁵N-pyridines that can be synthesized with this method.[3][8]

Detailed Experimental Protocol: Synthesis of Unlabeled 3,5-Dimethylpyridine

While a direct protocol for the parent ¹⁵N-Pyridine was described conceptually, this detailed procedure for a substituted analog from Schubert et al. illustrates the practical steps.[4][8]

Step 1: Synthesis of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran

  • In a suitable pressure vessel, combine methacrolein (0.2 mol), 1-ethoxypropene (0.3 mol), and hydroquinone (0.1 g, as a polymerization inhibitor).[8]

  • Heat the mixture to 180 °C for 4 hours.

  • After cooling, purify the product via distillation under reduced pressure to yield the dihydropyran precursor.

Step 2: Ring formation and aromatization to 3,5-dimethylpyridine-¹⁵N

  • Combine the purified dihydropyran (10 mmol), ¹⁵NH₄Cl (12 mmol), and hydroxylamine hydrochloride (10 mmol) in water (10 mL).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and make it strongly alkaline by adding NaOH pellets.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic extracts, remove the solvent, and purify the resulting 3,5-dimethylpyridine-¹⁵N by distillation.

Conclusion and Future Outlook

The synthesis of ¹⁵N-labeled pyridines has evolved significantly, moving from limited de novo methods to highly versatile and efficient nitrogen isotope exchange strategies. The development of the NTf-Zincke imine protocol, in particular, has opened the door for the routine and late-stage incorporation of ¹⁵N into complex, high-value molecules, including pharmaceuticals.[1][6] This capability is invaluable for drug development professionals and researchers who rely on NMR to probe molecular structure and function. For scientists requiring simple, unsubstituted ¹⁵N-pyridine with very high enrichment, the pyran-based de novo synthesis remains a viable option. The classical Zincke salt method, while largely superseded, can still find application for specific substrates not amenable to other routes. As the demand for isotopically labeled compounds continues to grow, these robust and well-characterized synthetic methodologies will remain essential tools in the chemist's arsenal.

References

  • Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 146(5), 2944–2949. [Link]

  • Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Supporting Information for Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Chekmenev, E. Y., et al. (2018). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health. [Link]

  • Feng, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • McNally, A., et al. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Chukanov, N. V., et al. (2018). A versatile synthetic route to the preparation of ¹⁵N heterocycles. National Institutes of Health. [Link]

  • McNally, A., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. PubMed. [Link]

  • Feng, M., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. King's College London Research Portal. [Link]

  • Various Authors. (2025). The synthesis of ¹⁵N‐labeled pyridine derivatives. ResearchGate. [Link]

  • Feng, M., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. National Institutes of Health. [Link]

  • Schubert, M., et al. (2019). Synthesis of ¹⁵N labelled 3,5‐dimethylpyridine. ResearchGate. [Link]

  • Nguyen, H. M. H., et al. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Semantic Scholar. [Link]

  • McNally, A., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. [Link]

  • McNally, A., et al. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Various Authors. (2024). Dalton Transactions. RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Isotopically Labeled Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical characteristics of isotopically labeled pyridine, a critical component in contemporary research, particularly in the fields of drug development, mechanistic studies, and advanced analytical chemistry. The introduction of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the pyridine scaffold imparts unique physical properties that are leveraged for a multitude of applications. This document will delve into the nuanced effects of isotopic substitution on the macroscopic and spectroscopic properties of pyridine, offering both theoretical understanding and practical guidance for researchers.

Introduction to Isotopic Labeling of Pyridine

Pyridine (C₅H₅N) is a fundamental heterocyclic aromatic compound integral to numerous pharmaceuticals, agrochemicals, and industrial materials.[1][2] Isotopic labeling is the technique of replacing one or more atoms of a molecule with an isotope of that same element.[3] This substitution, while minimally altering the fundamental chemical reactivity, induces significant and measurable changes in the molecule's physical properties. These alterations are primarily due to the mass difference between the isotopes. For instance, substituting protium (¹H) with deuterium (²H) nearly doubles the mass of that specific atom, leading to profound effects on molecular vibrations and, consequently, on spectroscopic and certain bulk physical properties.[4]

The primary isotopes of interest for pyridine labeling are:

  • Deuterium (²H or D): Used extensively in NMR spectroscopy to create "silent" solvents that do not interfere with the ¹H NMR signals of the analyte.[5] Deuteration can also alter metabolic pathways of drugs, a strategy employed in pharmaceutical development.[6]

  • Carbon-13 (¹³C): A key isotope for ¹³C NMR spectroscopy, which provides detailed information about the carbon skeleton of a molecule.[7]

  • Nitrogen-15 (¹⁵N): Utilized in ¹⁵N NMR to probe the electronic environment of the nitrogen atom, offering insights into bonding and reactivity.[8]

The synthesis of isotopically labeled pyridines can be achieved through various methods, including de novo synthesis from labeled precursors or isotope exchange reactions on the pyridine ring itself.[9][10] A notable method involves the ring-opening of pyridines to Zincke imine intermediates followed by ring-closure with an isotopically labeled ammonium salt, such as ¹⁵NH₄Cl, to incorporate ¹⁵N into the heterocyclic ring.[9][11]

Impact on Macroscopic Physical Properties

The change in molecular weight upon isotopic substitution directly influences macroscopic properties such as density, boiling point, and melting point. While the electronic structure of the molecule remains largely unchanged, the increased mass can lead to stronger intermolecular van der Waals forces.

Comparative Data of Pyridine Isotopologues

The following table summarizes the key physical properties of unlabeled pyridine and its common isotopologues.

PropertyPyridine (C₅H₅N)Pyridine-d₅ (C₅D₅N)Pyridine-¹⁵N (C₅H₅¹⁵N)
Molecular Weight ( g/mol ) 79.1084.13[12]80.09[13]
Density (g/mL at 25 °C) 0.98191.05[5][14]0.990
Boiling Point (°C) 115.2114.4[5]115
Melting Point (°C) -41.6-41[5][14]-42
Refractive Index (n20/D) ~1.5101.506[5]Not readily available

Note: Values for unlabeled pyridine are from various chemical handbooks and serve as a baseline.[1][2][15][16]

From the data, it is evident that deuteration significantly increases the density of pyridine due to the substantial increase in molecular mass without a corresponding increase in molar volume. The boiling and melting points show slight variations, reflecting the subtle changes in intermolecular forces.

Spectroscopic Characterization

The most significant impact of isotopic labeling is observed in the spectroscopic properties of pyridine. These changes are the very reason these molecules are synthesized and used in a vast array of scientific investigations.

Vibrational Spectroscopy (IR and Raman)

Isotopic substitution, particularly deuteration, has a pronounced effect on the vibrational frequencies of pyridine. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.[4]

Key Principles:

  • Frequency Shifts: Replacing hydrogen with deuterium increases the reduced mass of the C-H bond, leading to a decrease in the stretching and bending vibrational frequencies. This shift is a powerful tool for assigning specific vibrational modes in the IR and Raman spectra.[17] For example, the C-H stretching vibrations in pyridine appear in the 3000-3100 cm⁻¹ region, while the corresponding C-D stretches in pyridine-d₅ are observed at significantly lower frequencies (around 2200-2300 cm⁻¹).[17]

  • Spectral Simplification: In partially deuterated pyridines, the reduction in symmetry can lead to the appearance of new bands in the vibrational spectra that are inactive in the unlabeled molecule.[18] Conversely, full deuteration can sometimes lead to a less congested spectrum in certain regions.

  • Isotopic Polymorphism: At low temperatures, pyridine-d₅ exhibits a polymorphic crystal structure that is not observed for unlabeled pyridine, highlighting how isotopic substitution can influence solid-state packing.[19]

The vibrational spectra of pyridine and its deuterated analogues have been extensively studied, leading to complete assignments of the 27 normal vibrational modes.[17][20] These studies are crucial for understanding the force constants of the bonds and the overall molecular dynamics.

Experimental Protocol: Acquiring an Infrared Spectrum of Pyridine-d₅

  • Sample Preparation: Ensure the pyridine-d₅ sample is of high purity (≥99.5 atom % D). As pyridine is a liquid at room temperature, the spectrum can be acquired neat.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: a. Acquire a background spectrum of the empty sample compartment. b. Place a small drop of pyridine-d₅ between two KBr or NaCl plates. c. Place the plates in the spectrometer's sample holder. d. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. e. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the characteristic vibrational frequencies and compare them to literature values for pyridine-d₅ to confirm its identity and purity.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the technique that benefits most from the isotopic labeling of pyridine.[7]

Deuterated Pyridine (Pyridine-d₅) in ¹H NMR: Pyridine-d₅ is widely used as an NMR solvent.[5] Its primary function is to dissolve the analyte without producing a large solvent signal in the ¹H NMR spectrum, which would otherwise obscure the signals of the compound of interest. The residual protio-solvent peak in pyridine-d₅ appears as a multiplet at δ 8.74, 7.58, and 7.22 ppm.

¹³C and ¹⁵N Labeled Pyridine:

  • ¹³C NMR: ¹³C labeling is employed to enhance the sensitivity of ¹³C NMR experiments, which is inherently low due to the low natural abundance of ¹³C (1.1%).[7] The chemical shifts of the carbon atoms in pyridine are influenced by the electronegativity of the adjacent nitrogen atom, with the α-carbons (C2, C6) being the most deshielded (δ ~150 ppm), the γ-carbon (C4) at an intermediate shift (δ ~136 ppm), and the β-carbons (C3, C5) being the most shielded (δ ~124 ppm).[21]

  • ¹⁵N NMR: ¹⁵N labeling is essential for ¹⁵N NMR studies due to the low natural abundance and unfavorable nuclear properties of ¹⁴N. ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atom.[8] The chemical shift of the nitrogen in pyridine is sensitive to protonation and coordination to other species.[22]

Advanced NMR Techniques: Isotopic labeling is crucial for advanced NMR techniques like Signal Amplification By Reversible Exchange (SABRE). In SABRE, polarization from parahydrogen is transferred to a substrate, such as pyridine, via a catalyst.[23] Deuteration of pyridine has been shown to significantly increase the T₁ relaxation times of the remaining protons, which leads to a substantial increase in the achievable level of hyperpolarization for both ¹H and ¹³C nuclei.[23][24] This enhancement allows for the rapid acquisition of high-quality NMR spectra from very small amounts of material.

Experimental Workflow: ¹H NMR of a Compound in Pyridine-d₅

G Workflow: ¹H NMR in Pyridine-d₅ cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5 mg of analyte in ~0.6 mL of Pyridine-d₅ prep2 Transfer to NMR tube prep1->prep2 acq1 Insert tube into NMR spectrometer prep2->acq1 acq2 Lock on deuterium signal of Pyridine-d₅ acq1->acq2 acq3 Shim the magnetic field acq2->acq3 acq4 Acquire ¹H NMR spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate peaks and analyze chemical shifts proc3->proc4

Caption: Workflow for acquiring a ¹H NMR spectrum using pyridine-d₅ as a solvent.

Mass Spectrometry (MS)

In mass spectrometry, isotopic labeling provides a clear and unambiguous signature. The mass of the molecular ion (M⁺) will increase by the number of substituted heavy isotopes.

Key Features:

  • Mass Shift: Pyridine-d₅ will have a molecular ion peak at m/z 84, a shift of +5 from unlabeled pyridine (m/z 79).[25] Similarly, pyridine-¹⁵N will show a molecular ion at m/z 80, a +1 shift.

  • Isotopic Purity Determination: The relative intensities of the labeled and unlabeled molecular ion peaks in the mass spectrum allow for the precise determination of the isotopic incorporation percentage.

  • Fragmentation Analysis: While the fragmentation pattern is generally similar to the unlabeled compound, the masses of the fragment ions containing the isotopic label will be shifted. This can be used to elucidate fragmentation pathways.

Logical Relationship: Isotopic Labeling and Analytical Techniques

G Pyridine Pyridine IsotopicLabeling Isotopic Labeling (²H, ¹³C, ¹⁵N) Pyridine->IsotopicLabeling undergoes LabeledPyridine Labeled Pyridine IsotopicLabeling->LabeledPyridine produces VibSpec Vibrational Spectroscopy (IR, Raman) LabeledPyridine->VibSpec analyzed by NMR NMR Spectroscopy LabeledPyridine->NMR analyzed by MS Mass Spectrometry LabeledPyridine->MS analyzed by FreqShift FreqShift VibSpec->FreqShift measures Frequency Shifts ChemShift ChemShift NMR->ChemShift measures Chemical Shifts & Relaxation Times MassShift MassShift MS->MassShift measures Mass-to-Charge Ratio

Caption: The relationship between isotopic labeling and key analytical techniques.

Conclusion

The isotopic labeling of pyridine provides a powerful toolkit for modern scientific research. The predictable and measurable changes in physical properties, particularly in the spectroscopic domain, allow for a deeper understanding of molecular structure, dynamics, and metabolic pathways. From serving as a non-interfering solvent in NMR to acting as a sensitive probe in mechanistic studies, isotopically labeled pyridines are indispensable tools for chemists, biochemists, and drug development professionals. This guide has provided a foundational understanding of these characteristics, grounded in established scientific principles and supported by experimental data.

References

  • Pyridine-d5, deuteration degree min. 99,95%, NMR spectroscopy grade, Spectrosol®. Scharlab.

  • Pyridine-¹⁵N 15N 98atom 34322-45-7. Sigma-Aldrich.

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.

  • Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry.

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.

  • Pyridine-d5, 99.5 atom % D. Sigma-Aldrich.

  • Iali, W., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Physics.

  • Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.

  • Pyridine-d5 CAS # 7291-22-7. AccuStandard.

  • Pyridine-D5. PubChem.

  • Pyridine-d₅ D = 99.5atom 7291-22-7. Sigma-Aldrich.

  • G. Binsch, et al. (1976). Nitrogen-15 NMR of pyridine in high magnetic fields. Journal of Magnetic Resonance.

  • Pyridine (¹⁵N, 98%+). Cambridge Isotope Laboratories.

  • A new insight into the vibrational analysis of pyridine. ResearchGate.

  • Corrsin, L., et al. (1953). The Vibrational Spectra of Pyridine and Pyridine-d 5. The Journal of Chemical Physics.

  • Schmidt, F., et al. (2023). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Organic Letters.

  • Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. ResearchGate.

  • Pyridine-d₅ D = 99.5atom 7291-22-7. Sigma-Aldrich (French).

  • Lichter, R. L., & Roberts, J. D. (1970). Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. Pyridine-15N. Journal of the American Chemical Society.

  • Pyridine-d₅, ≥99.5 atom % D, contains 0.03 % (v/v) TMS. Sigma-Aldrich.

  • Pyridine-d₅ – CAS 7291-22-7. Deutero.

  • Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.

  • Isotopic Polymorphism in Pyridine. ResearchGate.

  • PYRIDINE (15N). ChemicalBook.

  • Pyridine. NIST WebBook.

  • 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate.

  • Isotopic labeling. Wikipedia.

  • Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts.

  • Nguyen, H. M. H., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv.

  • Isotopic polymorphism in pyridine. Oak Ridge National Laboratory.

  • Pyridine. Wikipedia.

  • Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.

  • Pyridine. NIST WebBook.

  • Kurz, J. L., & Nasr, M. M. (1989). Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides. The Journal of Physical Chemistry.

  • Properties of Pyridine – C₅H₅N. BYJU'S.

  • Demaison, J., et al. (2021). Precise Semi-Experimental Equilibrium (r e SE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings. The Journal of Physical Chemistry A.

  • The physical properties of pyridine. ResearchGate.

  • Pyridine-[13C5] hydrochloride. BOC Sciences.

Sources

A Technical Guide to the Commercial Availability and Purity of Pyridine-¹⁵N for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical and biomedical research, the strategic use of stable isotopes is paramount for elucidating complex molecular structures, tracking metabolic pathways, and accelerating drug discovery pipelines. Among these, Pyridine-¹⁵N stands out as a critical tool, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its ability to introduce a magnetically active, non-radioactive label into a wide array of compounds has made it indispensable. This guide provides an in-depth analysis of the commercial availability of Pyridine-¹⁵N, the rigorous methods for purity assessment, and the critical interplay between purity and application-specific success.

The Strategic Importance of Pyridine-¹⁵N in Advanced Research

Pyridine and its derivatives are foundational scaffolds in a vast number of pharmaceuticals and bioactive molecules.[1][2] The introduction of a ¹⁵N isotope into the pyridine ring offers a unique spectroscopic window into molecular behavior. Unlike the highly abundant ¹⁴N isotope, which has a quadrupole moment that leads to broad NMR signals, the spin-1/2 nucleus of ¹⁵N provides sharp, well-resolved peaks, enabling detailed structural and dynamic studies.[3] This seemingly simple isotopic substitution unlocks a wealth of information crucial for:

  • Elucidating Drug-Target Interactions: By selectively labeling a pyridine-containing drug candidate with ¹⁵N, researchers can use NMR to precisely map its binding site on a target protein, providing invaluable data for structure-activity relationship (SAR) studies.

  • Metabolic Fate and Pharmacokinetic Studies: ¹⁵N-labeled compounds serve as powerful tracers in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Mass spectrometry can readily distinguish the ¹⁵N-labeled drug and its metabolites from endogenous compounds, allowing for precise quantification and pathway identification.[3]

  • Mechanistic Investigations: The unique spectroscopic signature of ¹⁵N allows for the investigation of reaction mechanisms, enzyme kinetics, and the dynamics of biological macromolecules.

The utility of Pyridine-¹⁵N is, however, intrinsically linked to its isotopic and chemical purity. For researchers and drug development professionals, a thorough understanding of these parameters is not merely a matter of quality control but a fundamental prerequisite for reliable and reproducible scientific outcomes.

Commercial Availability: A Comparative Overview

Pyridine-¹⁵N is commercially available from a range of specialized chemical suppliers. The most common specifications relate to the isotopic enrichment of ¹⁵N and the overall chemical purity. Isotopic enrichment is typically stated as "atom % ¹⁵N," indicating the percentage of pyridine molecules in which the nitrogen atom is the ¹⁵N isotope.

SupplierProduct Name/NumberStated Isotopic Purity (atom % ¹⁵N)Stated Chemical Purity
Sigma-Aldrich Pyridine-¹⁵N98%99% (CP)
Cambridge Isotope Laboratories, Inc. Pyridine (¹⁵N, 98%+)98%+98%+
Amerigo Scientific Pyridine-¹⁵NNot specified99% (CP)[4]
Eurisotop PYRIDINE (¹⁵N, 98%+)98%+98%[5]
Chemsrc Pyridine-¹⁵N98.0%Not specified[6]

This table is a representative sample and not exhaustive. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Expert Insight: While a stated isotopic purity of 98-99% is common and sufficient for many applications, highly sensitive experiments, such as quantitative proteomics or advanced NMR studies, may necessitate the highest possible enrichment. It is crucial to align the procurement of Pyridine-¹⁵N with the specific demands of the intended application.

The Cornerstone of Reliability: Rigorous Purity Analysis

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of Pyridine-¹⁵N. The fundamental principle lies in the direct detection of the ¹⁵N nucleus or its coupling to adjacent protons.

Causality in Method Selection: The choice of NMR experiment is dictated by the need for quantitative accuracy and sensitivity. While direct ¹⁵N NMR is possible, its low gyromagnetic ratio results in inherently low sensitivity. A more practical approach is to use proton (¹H) NMR to observe the effects of ¹⁵N coupling.

Experimental Protocol: Quantitative ¹H NMR for ¹⁵N Enrichment

  • Sample Preparation:

    • Accurately weigh a sample of Pyridine-¹⁵N (typically 10-20 mg).

    • Dissolve the sample in a deuterated solvent with a known internal standard (e.g., 0.5 mL of Chloroform-d with 0.1% Tetramethylsilane (TMS)). The internal standard is crucial for chemical shift referencing.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key Parameters:

      • Pulse Angle: 90° pulse to ensure maximum signal excitation.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for ensuring full relaxation between scans and obtaining accurate integrals. A preliminary T1 measurement is recommended for highly accurate work.

      • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 200:1) for the satellite peaks.

  • Data Processing and Analysis:

    • Apply standard processing parameters (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the area of the central peak (from ¹H coupled to ¹⁴N) and the ¹⁵N satellite peaks. The protons adjacent to the nitrogen will be split by the ¹⁵N nucleus, giving rise to these satellite peaks.

    • The isotopic enrichment is calculated as:

      • Atom % ¹⁵N = (Sum of Integrals of ¹⁵N Satellites) / (Sum of Integrals of ¹⁵N Satellites + Integral of Central ¹⁴N Peak) * 100

Diagrammatic Representation of the NMR Analysis Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Pyridine-¹⁵N prep2 Dissolve in Deuterated Solvent with Internal Standard prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire Quantitative ¹H NMR Spectrum prep3->acq1 acq2 Set Key Parameters (90° pulse, long d1) acq1->acq2 proc1 Process Spectrum (FT, Phasing, Baseline) acq2->proc1 proc2 Integrate Central and Satellite Peaks proc1->proc2 proc3 Calculate Atom % ¹⁵N proc2->proc3 result result proc3->result Purity Verification

Caption: Workflow for Isotopic Purity Determination by NMR.

Isotopic and Chemical Purity by Mass Spectrometry (MS)

Mass spectrometry provides a complementary and highly sensitive method for assessing both the isotopic enrichment and the chemical purity of Pyridine-¹⁵N. The principle is based on the separation of ions according to their mass-to-charge ratio (m/z).

Causality in Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method for volatile compounds like pyridine. The gas chromatograph separates the Pyridine-¹⁵N from any volatile chemical impurities before it enters the mass spectrometer, allowing for simultaneous assessment of both chemical and isotopic purity. High-resolution mass spectrometry (HRMS) can be particularly valuable for resolving isobaric interferences.

Experimental Protocol: GC-MS for Isotopic and Chemical Purity

  • Sample Preparation:

    • Prepare a dilute solution of Pyridine-¹⁵N in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration suitable for GC-MS analysis (typically in the µg/mL range).

  • GC-MS Acquisition:

    • Inject the sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: ~250 °C.

      • Oven Program: A temperature gradient to ensure good separation of pyridine from any impurities (e.g., start at 50 °C, ramp to 250 °C).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) is standard for volatile compounds.

      • Mass Range: Scan a range that includes the molecular ions of both unlabeled (m/z 79) and ¹⁵N-labeled (m/z 80) pyridine.

  • Data Analysis:

    • Chemical Purity: Examine the total ion chromatogram (TIC) for any peaks other than the main pyridine peak. The area percentage of the pyridine peak relative to all peaks provides an estimate of chemical purity.

    • Isotopic Enrichment:

      • Extract the mass spectrum for the pyridine peak.

      • Determine the relative abundances of the molecular ions at m/z 79 (¹⁴N-pyridine) and m/z 80 (¹⁵N-pyridine).

      • Correct for the natural abundance of ¹³C. The M+1 peak of unlabeled pyridine will have a contribution at m/z 80 due to the natural abundance of ¹³C. This contribution must be calculated and subtracted from the intensity of the m/z 80 peak.

      • The isotopic enrichment is calculated as:

        • Atom % ¹⁵N = (Corrected Intensity at m/z 80) / (Intensity at m/z 79 + Corrected Intensity at m/z 80) * 100

Diagrammatic Representation of the GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution of Pyridine-¹⁵N acq1 Inject Sample prep1->acq1 acq2 GC Separation acq1->acq2 acq3 MS Analysis (EI) acq2->acq3 proc1 Analyze TIC for Chemical Purity acq3->proc1 proc2 Analyze Mass Spectrum for Isotopic Enrichment proc1->proc2 proc3 Correct for ¹³C Natural Abundance proc2->proc3 proc4 Calculate Atom % ¹⁵N proc3->proc4 result result proc4->result Purity & Enrichment Data

Caption: Workflow for Purity and Enrichment Analysis by GC-MS.

The Impact of Purity on Application Success

The required purity of Pyridine-¹⁵N is not absolute but is dictated by the sensitivity and goals of the specific application. Understanding this relationship is key to experimental design and data interpretation.

ApplicationRequired Isotopic PurityRequired Chemical PurityRationale
Qualitative NMR (Structure Elucidation) >95%>98%Sufficient for identifying ¹⁵N-coupled protons and confirming the position of the label. Minor unlabeled species do not typically interfere with structural assignment.
Quantitative NMR (Binding Studies) >99%>99%High isotopic enrichment is crucial for accurate integration of satellite peaks and reliable quantification of binding events or conformational changes.
Metabolic Tracing (Qualitative) >98%>98%Allows for the clear identification of labeled metabolites above the natural abundance background.
Metabolic Flux Analysis (Quantitative) >99.5%>99%Requires the highest possible isotopic purity to minimize errors in calculating flux rates. The presence of unlabeled material can significantly skew the results of metabolic models.
Drug ADME Studies >98%>99%High chemical purity is essential to avoid introducing confounding variables. High isotopic purity ensures that the detected signal is unambiguously from the administered drug.[3]

Expert Insight: In drug development, the consequences of using inadequately characterized Pyridine-¹⁵N can be severe, ranging from misleading SAR data to incorrect pharmacokinetic profiles.[7] The investment in high-purity material and rigorous in-house verification is a critical risk mitigation strategy.

Conclusion and Future Outlook

Pyridine-¹⁵N is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its commercial availability with high isotopic and chemical purity has enabled significant advances in our understanding of complex biological systems and in the design of novel therapeutics. However, the onus remains on the scientist to verify the purity of this critical reagent using robust analytical methods such as NMR and mass spectrometry. As analytical techniques become more sensitive and research questions more complex, the demand for ever-higher purity and more sophisticated analytical characterization of isotopically labeled compounds will undoubtedly continue to grow. The principles and protocols outlined in this guide provide a solid foundation for ensuring the integrity and success of research that leverages the unique power of Pyridine-¹⁵N.

References

  • A versatile synthetic route to the preparation of 15N heterocycles. National Institutes of Health. [Link]

  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025-08-13). [No valid URL provided]
  • Synthesis of 15N-Pyridines and Higher Mass Isotologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Pyridine-15N Suppliers, Manufacturers & Traders. Chemsrc. [Link]

  • Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance. PubMed. [Link]

  • This compound (99% (CP)). Amerigo Scientific. [Link]

  • PYRIDINE (15N, 98%+). Eurisotop. [Link]

  • Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Protein isotopic enrichment for NMR studies. [No valid URL provided]
  • Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

  • NMR Study of the Metabolic 15N Isotopic Enrichment of Cyanophycin Synthesized by the Cyanobacterium Synechocystis Sp. Strain PCC 6308. PubMed. [Link]

  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” International Journal of Novel Research and Development. [Link]

  • development_of_quantit
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. [Link]

  • Nitrogen-15 NMR of pyridine in high magnetic fields. OPUS - Universität Stuttgart. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate. [Link]

  • Pyridine - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

  • Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health. [Link]

Sources

Pyridine-¹⁵N: A Guide to Natural Abundance vs. Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on empowering researchers to select the optimal tools for their experimental goals. In the realm of nitrogen-containing heterocycles, particularly the ubiquitous pyridine ring found in countless pharmaceuticals and bioactive molecules, a critical decision often arises: when is the natural isotopic abundance of nitrogen sufficient, and when is enrichment with the stable isotope, Nitrogen-15 (¹⁵N), not just beneficial, but essential?

This guide provides a deep dive into the core principles, practical applications, and methodological considerations surrounding natural abundance and enriched Pyridine-¹⁵N. We will move beyond simple definitions to explore the fundamental physics that dictates experimental choices, offering field-proven insights into leveraging this powerful isotopic tool in drug development and mechanistic studies.

The Fundamental Divide: The Nuclear Properties of ¹⁴N and ¹⁵N

The rationale for ¹⁵N enrichment is rooted in the distinct nuclear properties of nitrogen's two stable isotopes.

  • Nitrogen-14 (¹⁴N): The Abundant but Problematic Isotope With a natural abundance of over 99.6%, ¹⁴N is the default isotope in any off-the-shelf pyridine sample.[1] However, its utility in Nuclear Magnetic Resonance (NMR) spectroscopy is severely limited. ¹⁴N possesses a nuclear spin (I) of 1, making it a quadrupolar nucleus. This property causes it to interact with local electric field gradients, leading to very rapid relaxation and, consequently, extremely broad NMR signals.[2] This "quadrupolar broadening" often renders the ¹⁴N signal undetectable or unresolvable, obscuring vital structural and dynamic information.

  • Nitrogen-15 (¹⁵N): The Ideal Isotope for High-Resolution Analysis In stark contrast, ¹⁵N has a nuclear spin of 1/2.[3] This fundamental difference means it is not a quadrupolar nucleus and behaves much like ¹H or ¹³C in an NMR experiment. The result is sharp, well-resolved NMR signals that are amenable to a vast array of advanced, high-resolution experiments.[3] Furthermore, its low natural abundance of approximately 0.366% makes it an ideal tracer; enriching a molecule with ¹⁵N introduces a unique spectroscopic and mass signature with minimal background interference.[3][4]

Comparative Analysis: Choosing the Right Tool for the Job

The decision to use natural abundance or enriched Pyridine-¹⁵N is a trade-off between cost, availability, and the specific data required. The choice is dictated entirely by whether the nitrogen atom itself is the subject of the investigation.

PropertyNatural Abundance PyridineEnriched Pyridine-¹⁵N (>95%)
¹⁵N Abundance ~0.366%>95%
¹⁵N NMR Sensitivity Extremely LowHigh
MS Traceability Indistinguishable from backgroundClear +1 Da mass shift per ¹⁵N
Relative Cost LowHigh
Primary Use Cases General purpose solvent/reagent, ¹H/¹³C NMR studies, some hyperpolarization NMR.[5]¹⁵N NMR (structural biology, binding), MS-based metabolic tracing (ADMET), mechanistic studies, quantitative internal standards.[6][7][8]

Synthesis of Enriched Pyridine-¹⁵N: The Zincke Imine Pathway

Incorporating a ¹⁵N atom into a pre-existing, stable aromatic ring like pyridine is a significant synthetic challenge that avoids lengthy de novo synthesis.[6][7] A robust and versatile method involves the transient opening of the pyridine ring via a Zincke intermediate, followed by re-closure with a ¹⁵N-labeled nitrogen source.[6][9][10] This approach is suitable for a wide range of substituted pyridines and even for the late-stage labeling of complex drug molecules.[7][11]

Experimental Protocol: ¹⁵N-Labeling via Zincke Intermediate

This protocol is a generalized representation based on modern synthetic methods.[6][7]

  • Activation & Ring Opening: The starting ¹⁴N-pyridine is reacted with an activating agent (e.g., triflic anhydride, Tf₂O) and a secondary amine (e.g., dibenzylamine) to open the aromatic ring, forming a Zincke imine intermediate.

  • Isolation: The Zincke imine is often soluble in organic solvents but can be precipitated by adding a non-polar solvent like hexanes. This step is crucial as it removes any unreacted starting ¹⁴N-pyridine, ensuring high isotopic incorporation in the final product.

  • Ring Closure with ¹⁵N Source: The isolated Zincke imine is redissolved and treated with a commercially available ¹⁵N source, typically ¹⁵NH₄Cl, along with a mild base (e.g., sodium acetate).

  • Cyclization: The reaction is heated (e.g., 60 °C in ethanol), allowing the ¹⁵N-ammonia to displace the secondary amine and re-close the ring, now incorporating the ¹⁵N isotope.

  • Purification: The final ¹⁵N-labeled pyridine product is purified using standard techniques such as column chromatography or distillation to yield the final product with >95% isotopic enrichment.[6]

Synthesis_Workflow cluster_activation Step 1: Activation & Ring Opening cluster_closure Step 2: Ring Closure N14_Pyridine ¹⁴N-Pyridine Tf2O Tf₂O + Dibenzylamine N14_Pyridine->Tf2O Zincke_Imine NTf-Zincke Imine Intermediate Tf2O->Zincke_Imine Ring Opening NH4Cl ¹⁵NH₄Cl (Isotope Source) Zincke_Imine->NH4Cl N15_Pyridine Enriched Pyridine-¹⁵N NH4Cl->N15_Pyridine Ring Closure

Caption: Workflow for ¹⁵N incorporation into pyridine via a Zincke imine intermediate.

Key Applications & Methodologies in Drug Development

The true power of Pyridine-¹⁵N is realized in its application. Below are two cornerstone techniques in pharmaceutical research that are critically enabled by isotopic enrichment.

Application 1: NMR Spectroscopy for Target Engagement & Structural Biology

Causality: In drug discovery, confirming that a potential drug molecule binds to its intended protein target is paramount. ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a gold-standard method for this purpose. By labeling either the drug or, more commonly, the protein, researchers can monitor changes in the chemical environment of specific atoms upon binding. Using ¹⁵N-labeled pyridine within a drug candidate provides a direct, unambiguous window into the binding event at the nitrogen's location.

Experimental Protocol: ¹H-¹⁵N HSQC Titration for Binding Analysis

  • Sample Preparation: Prepare a series of NMR samples, each containing a constant concentration of ¹⁵N-labeled protein in a suitable buffer. To each sample, add increasing molar equivalents of the unlabeled pyridine-containing compound (the ligand).

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample. This experiment correlates each ¹⁵N atom with its directly attached proton, producing a single peak (a "crosspeak") for each N-H pair.

  • Spectral Overlay: Overlay the series of HSQC spectra.

  • Analysis: Observe the movement of crosspeaks as the ligand concentration increases. Peaks that shift or disappear are from amino acid residues at or near the binding site, whose chemical environment is perturbed by the ligand's presence. The magnitude of these "chemical shift perturbations" (CSPs) can be used to map the binding interface and calculate the binding affinity (Kd).

HSQC_Logic cluster_protein ¹⁵N-Labeled Protein cluster_ligand Unlabeled Pyridine Ligand cluster_complex Binding Event P_unbound Free Protein (HSQC Spectrum A) P_bound Protein-Ligand Complex (HSQC Spectrum B) P_unbound->P_bound + Ligand Ligand Ligand Analysis Compare Spectra A & B Identify Shifted Peaks P_bound->Analysis

Caption: Logical flow of an ¹H-¹⁵N HSQC titration experiment to detect ligand binding.

Application 2: Mass Spectrometry for ADMET & Quantitative Bioanalysis

Causality: During drug development, understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile is non-negotiable. This requires accurately quantifying the drug and its metabolites in complex biological fluids like blood plasma or urine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this, and its accuracy is immensely improved by using a stable isotope-labeled (SIL) internal standard.[12] An enriched Pyridine-¹⁵N version of the drug is the ideal internal standard because it is chemically identical to the analyte, meaning it behaves identically during sample extraction and chromatography, but is distinguishable by its mass.[6][7]

Experimental Protocol: Quantitative LC-MS/MS with a ¹⁵N-SIL Internal Standard

  • Sample Preparation: To a biological matrix sample (e.g., 100 µL of plasma), add a known, fixed amount of the Pyridine-¹⁵N labeled internal standard (IS).

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering matrix components. The IS co-extracts with the analyte, correcting for any sample loss.

  • LC Separation: Inject the cleaned extract onto an HPLC system to chromatographically separate the analyte and IS from other remaining components. Because they are chemically identical, they will co-elute.

  • MS/MS Detection: The eluent is directed into a tandem mass spectrometer. The instrument is set to specifically monitor for the mass-to-charge (m/z) transition of the analyte (the "light" version) and the m/z transition of the IS (the "heavy" version).

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area versus known concentrations of the analyte. The concentration of the unknown sample is determined by calculating its analyte/IS ratio and interpolating from this curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Biological Sample (Unknown Analyte Conc.) IS Add Known Amount of Pyridine-¹⁵N IS Sample->IS Extract Extract Analytes IS->Extract LC LC Separation (Analyte & IS Co-elute) Extract->LC MS MS/MS Detection (Monitor Light & Heavy m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Result Determine Concentration from Calibration Curve Ratio->Result

Caption: Workflow for quantitative bioanalysis using a ¹⁵N-labeled internal standard.

Conclusion and Future Perspective

The distinction between natural abundance and enriched Pyridine-¹⁵N is not merely technical; it is a fundamental choice that defines the boundary of possible experimental inquiry. For any study that requires direct observation of the nitrogen atom—be it for structural elucidation, binding confirmation, mechanistic investigation, or precise quantification in biological matrices—enrichment with ¹⁵N is the authoritative and enabling approach.[3][8] While natural abundance pyridine remains a workhorse for general chemical applications, its utility in advanced spectroscopic and spectrometric studies is limited.

Emerging technologies, such as Signal Amplification By Reversible Exchange (SABRE), are pushing the limits of sensitivity and can generate remarkable ¹⁵N signal enhancement even from natural abundance samples.[5][10] These hyperpolarization techniques may, in the future, bridge the gap for specific applications. However, for the broad and critical needs of drug development today, the clarity, precision, and reliability afforded by isotopically enriched Pyridine-¹⁵N remain the validated and trustworthy standard.

References

  • Nguyen, H. M. H., Thomas, D. C., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.
  • Nguyen, H. M. H., Thomas, D. C., et al. (2024).
  • Nguyen, H. M. H., Thomas, D. C., et al. (2023).
  • Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of ¹⁵N heterocycles.
  • Nguyen, H. M. H., Thomas, D. C., et al. (2024).
  • Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Caming Isotope Labs, Inc..
  • Alfa Chemistry. ¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry.
  • Fuchsman, C. A., et al. (2016). Recent advances in marine N-cycle studies using ¹⁵N labeling methods. PubMed.
  • Morgan, J. B., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization.
  • Morgan, J. B., et al. (2023).
  • Roch-Gauthier, M., et al. (2021). Labeling nitrogen species with the stable isotope ¹⁵N for their measurement by separative methods coupled with mass spectrometry: A review.
  • Tao. (2025). From Farms to Labs: How Nitrogen-15 Enhances Nutrient Tracking and Environmental Science. China Isotope Development.
  • IsoLife. Stable Isotopes of Nitrogen - ¹⁴N & ¹⁵N Uses. IsoLife.
  • Hao, L., et al. (2025). Fact or fiction: What is in your ¹⁵N₂ and ¹⁵NH₃ cylinders for sustainable ammonia and urea research?.
  • Rayner, P. J., et al. (2020). Remarkable Levels of ¹⁵N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level.
  • Filiou, M. D., et al. (2017).
  • Chekmenev, E. Y., et al. (2018). ¹⁵N NMR spectra of HP-pyridine as the free base (green) and fully...
  • University of Missouri. Practical Aspects of Quantitative NMR Experiments. University of Missouri Chemistry.
  • Kim, H., & Ahn, S. (2021).
  • Emery Pharma. (2023).
  • Liler, M. (1979). Natural abundance nitrogen-15 nuclear magnetic resonance spectroscopy. The pyrimidine and purine nucleosides. Journal of the Chemical Society, Perkin Transactions 2.

Sources

A Comprehensive Technical Guide to the Safe Handling of Pyridine-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integration of isotopically labeled compounds like Pyridine-¹⁵N is a cornerstone of mechanistic studies, metabolic tracking, and advanced analytical techniques. While its chemical behavior mirrors that of its unlabeled analogue, the inherent hazards of the pyridine moiety demand a meticulous and informed approach to its handling. This guide provides a detailed framework for the safe and effective use of Pyridine-¹⁵N in a laboratory setting, grounded in established safety protocols and a deep understanding of its chemical properties.

Understanding the Compound: Physicochemical Properties of Pyridine-¹⁵N

Pyridine-¹⁵N is pyridine in which the nitrogen atom (¹⁴N) has been enriched with the stable isotope ¹⁵N. This isotopic substitution has a negligible effect on the chemical reactivity and toxicological properties of the molecule, meaning the extensive safety data for pyridine is directly applicable to Pyridine-¹⁵N.[1] The primary utility of this labeling is in analytical applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where the ¹⁵N nucleus provides a distinct signal for tracking the molecule's fate in chemical and biological systems.[2][3]

PropertyValueSource
Chemical Formula C₅H₅¹⁵N[1][4]
Molecular Weight 80.09 g/mol [1][4][5][6]
CAS Number 34322-45-7[1][4][5][6][7]
Appearance Colorless to light yellow liquid[8]
Odor Unpleasant, fish-like, nauseating[8][9][10]
Boiling Point 115 °C[4]
Melting Point -42 °C[4]
Flash Point 20 °C (68 °F) - closed cup[4]
Density 0.990 g/mL at 25 °C[4]
Vapor Pressure 10 mmHg at 13.2 °C[4]

Hazard Identification and Risk Assessment

Pyridine-¹⁵N is classified as a hazardous substance due to its flammability and toxicity.[11][12] A thorough risk assessment must be conducted before any work with this compound begins.

Primary Hazards:

  • Flammability: Pyridine-¹⁵N is a highly flammable liquid and vapor.[5][10][11][13] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to flashback.[13] It may form explosive mixtures with air.

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[5][11][12] Pyridine can be absorbed through the skin and is toxic to the eyes, skin, respiratory system, blood, kidneys, liver, and central nervous system.[8]

  • Irritation: It causes serious eye irritation and skin irritation.[8][12]

  • Health Effects of Overexposure: Acute exposure can lead to nausea, headache, dizziness, fatigue, nervousness, and increased urinary frequency.[8][9][14] In severe cases, it can cause central nervous system depression, coma, and respiratory depression.[10] Chronic exposure may result in liver and kidney damage.[10]

GHS Hazard Classifications:

  • Flammable liquids (Category 2)[5]

  • Acute toxicity, Oral (Category 4)[5]

  • Acute toxicity, Dermal (Category 4)[5]

  • Acute toxicity, Inhalation (Category 4)[5]

  • Skin irritation (Category 2)[12]

  • Eye irritation (Category 2A)[12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All work with Pyridine-¹⁵N must be conducted in a properly functioning and certified laboratory chemical fume hood to minimize the inhalation of vapors.[8][9][15][16]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet) of the work area.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8][15] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[13]

  • Skin Protection:

    • Gloves: Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling pyridine.[8][16] Nitrile gloves are not recommended for prolonged contact but may be used for incidental splash protection, provided they are changed immediately upon contamination.[8][15][16] Always consult the glove manufacturer's compatibility chart.

    • Lab Coat: A fully buttoned, flame-retardant lab coat is required to protect against skin contact.[8][9][15]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during large spills, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors may be necessary.[8][16] Personnel must be medically cleared, fit-tested, and trained in the use of respirators.[8]

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Donning1 1. Lab Coat Donning2 2. Respirator (if required) Donning1->Donning2 Donning3 3. Goggles/Face Shield Donning2->Donning3 Donning4 4. Gloves Donning3->Donning4 Doffing1 1. Gloves Doffing2 2. Goggles/Face Shield Doffing1->Doffing2 Doffing3 3. Lab Coat Doffing2->Doffing3 Doffing4 4. Respirator (if required) Doffing3->Doffing4 End After Handling Pyridine-¹⁵N Doffing4->End Start Before Handling Pyridine-¹⁵N Start->Donning1

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[17]

  • Do not inhale vapors or mists.[11][17]

  • Use non-sparking tools and take precautionary measures against static discharge.[11] All metal equipment should be grounded and bonded.[13]

  • Keep containers tightly closed when not in use.[8][9]

  • Do not eat, drink, or smoke in areas where Pyridine-¹⁵N is handled.[11][13]

  • Wash hands thoroughly after handling.[8][11][13][17]

Storage
  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[8][9][11][15]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[8][9][11][15]

  • Store in tightly sealed, compatible containers, such as those made of glass or high-density polyethylene.[8][15]

  • Store separately from incompatible materials, which include:

    • Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates)[8][13]

    • Strong acids (e.g., hydrochloric, sulfuric, and nitric acid)[8][10][13]

    • Maleic anhydride[13]

    • Chromium trioxide[13]

Emergency Procedures: Spill, Exposure, and Fire Response

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

The response to a spill depends on its size and location.

  • Small Spill (manageable within 10 minutes):

    • Evacuate non-essential personnel.[13]

    • Ensure proper ventilation and eliminate all ignition sources.[13]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[8][13][15]

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[8][13]

    • Decontaminate the spill area.[13]

  • Large Spill:

    • Immediately evacuate the area and secure it to prevent entry.[8]

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety) and, if necessary, call 911.[8]

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill Assess->Small < 10 min cleanup Large Large Spill Assess->Large > 10 min cleanup PPE Don Appropriate PPE Small->PPE Evacuate Evacuate Area Large->Evacuate Secure Secure Area Evacuate->Secure Absorb Absorb with Inert Material PPE->Absorb Contain Contain & Dispose as Hazardous Waste Absorb->Contain Decontaminate Decontaminate Area Contain->Decontaminate Call_EHS Call Emergency Response / 911 Secure->Call_EHS

Caption: Decision workflow for responding to a Pyridine-¹⁵N spill.

Exposure Response

Immediate action is critical in the event of personal exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][15] Seek immediate medical attention.[8][13][15]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[8][15] For large area exposures, use an emergency shower.[8] Seek immediate medical attention.[8][13]

  • Inhalation: Move the person to fresh air.[8][15] If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.[8][13][15]

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. Seek immediate medical attention.[8][12]

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13][17] Water may be ineffective but can be used as a spray to cool fire-exposed containers.[13]

  • Hazards in a Fire: Poisonous gases, including hydrogen cyanide and nitrogen oxides, are produced in a fire.[13] Containers may explode when heated.[13]

  • Firefighting Procedures: Only trained personnel equipped with self-contained breathing apparatus (SCBA) and full protective clothing should attempt to fight a pyridine fire.[17]

Waste Disposal

Pyridine-¹⁵N and materials contaminated with it are considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[18]

  • Collect waste in a designated, sealed, and properly labeled, airtight container.[8]

  • Do not mix with other waste streams.

  • Store waste containers away from incompatible materials.[8]

  • Arrange for pickup and disposal by your institution's hazardous waste management group.[8]

Conclusion

The safe handling of Pyridine-¹⁵N is predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating robust engineering controls, mandating the correct use of personal protective equipment, and ensuring all personnel are trained on emergency procedures, research with this valuable isotopic tool can be conducted with minimal risk.

References

  • Washington State University, Office of Research Assurances. (n.d.). Pyridine Safety. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-¹⁵N. PubChem Compound Database. Retrieved from [Link]

  • PENTA chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Hughes, D. L., et al. (2021). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Health Effects. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine - Optional[¹⁵N NMR] - Chemical Shifts. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pyridine - IDLH. NIOSH. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

Pyridine-15N in Modern Biochemistry: A Technical Guide to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a ubiquitous scaffold in the landscape of biologically active molecules, forming the core of numerous pharmaceuticals, vitamins, and alkaloids.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it a privileged structure in drug design. However, studying the precise interactions and metabolic fate of these molecules within complex biological systems presents a significant analytical challenge. The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into the pyridine ring provides a powerful solution. With a natural abundance of only 0.37%, the ¹⁵N nucleus is rare, making isotopically enriched compounds stand out against the natural background in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

This guide offers an in-depth technical exploration of the applications of Pyridine-¹⁵N in modern biochemical and pharmaceutical research. We will move beyond theoretical concepts to provide field-proven insights, detailing the causality behind experimental choices and presenting self-validating protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁵N isotopic labeling to unlock new levels of precision and insight in their work.

Part 1: The Foundation - Synthesis and Availability of Pyridine-¹⁵N

The utility of any isotopically labeled compound is fundamentally dependent on its accessibility. Historically, the synthesis of ¹⁵N-labeled heterocycles required complex, multi-step de novo approaches, limiting their widespread use.[5] The development of late-stage isotope incorporation methods, which allow the ¹⁵N atom to be swapped into an already-synthesized, complex molecule, has been a transformative advancement for the field.[6]

The most robust and versatile of these modern methods proceeds through a ring-opening and ring-closing sequence via a Zincke imine intermediate. This approach is invaluable as it allows for the efficient labeling of a wide array of substituted pyridines, including complex pharmaceutical compounds, using a commercially available and relatively inexpensive ¹⁵N source, ¹⁵NH₄Cl.[5][7]

Core Synthesis Workflow: ¹⁵N Isotope Exchange via Zincke Intermediates

The causality behind this protocol lies in the activation of the pyridine ring. The ¹⁴N-pyridine is first activated with trifluoromethanesulfonic anhydride (Tf₂O), making it susceptible to nucleophilic attack. A secondary amine, such as dibenzylamine, then opens the ring to form a stable, often isolable, Zincke imine intermediate. This intermediate is the key to the isotope exchange. The subsequent reaction with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) displaces the original ¹⁴N-containing fragment and facilitates the ring's closure, now with the ¹⁵N isotope incorporated into the pyridine skeleton.[8] This process consistently achieves isotopic incorporation levels greater than 95%.[5][9]

Synthesis_Workflow cluster_activation Step 1: Ring Activation & Opening cluster_exchange Step 2: Isotope Exchange & Ring Closure start Substituted ¹⁴N-Pyridine reagents1 1. Tf₂O, Collidine 2. Dibenzylamine start->reagents1 Reaction intermediate NTf-Zincke Imine Intermediate reagents1->intermediate reagents2 ¹⁵NH₄Cl, NaOAc in Ethanol intermediate->reagents2 Reaction product Final ¹⁵N-Pyridine Product (>95% Incorporation) reagents2->product

Caption: General workflow for ¹⁵N-labeling of pyridines via Zincke imine intermediates.
Experimental Protocol: Late-Stage ¹⁵N-Labeling of a Pyridine-Containing Molecule

This protocol is a generalized procedure adapted from established methods.[5][7][8]

  • Activation and Ring Opening:

    • Dissolve the starting ¹⁴N-pyridine (1.0 equiv.) and 2,4,6-collidine (1.2 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to -78 °C in a dry ice/acetone bath.

    • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv.) dropwise. Stir for 30 minutes at -78 °C. The formation of an NTf-pyridinium salt is the activating step.

    • Add dibenzylamine (1.2 equiv.) and allow the reaction to warm to room temperature, then heat as required (e.g., 60 °C) for 1-2 hours to drive the formation of the Zincke imine.

    • Self-Validation Checkpoint: The Zincke imine intermediate is often brightly colored and can be monitored by TLC or LC-MS. For many substrates, it can be precipitated from the reaction mixture by adding hexanes, allowing for isolation and characterization if desired.[5]

  • Isotope Exchange and Ring Closure:

    • To the crude or isolated Zincke imine, add a solution of ¹⁵NH₄Cl (2.0-4.0 equiv.) and sodium acetate (NaOAc, 2.0-4.0 equiv.) in ethanol.

    • Heat the mixture (e.g., 60-80 °C) and stir for 1-12 hours. The progress of the ring closure can be monitored by LC-MS.

    • Causality Note: Sodium acetate acts as a mild base to facilitate the reaction. Using multiple equivalents of the ¹⁵N source ensures the equilibrium is driven towards the labeled product.

  • Workup and Purification:

    • After cooling, quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure ¹⁵N-labeled pyridine.

  • Validation of Incorporation:

    • The final product's identity and isotopic enrichment must be confirmed. This is typically achieved using High-Resolution Mass Spectrometry (HRMS), which will show the expected M+1 mass shift, and by ¹H and ¹⁵N NMR spectroscopy.

Data Presentation: Isotope Incorporation Efficiency

The Zincke imine method has proven effective for a diverse range of pyridine-containing structures.

Compound TypeExample SubstrateTypical ¹⁵N Incorporation (%)Reference
Simple Building Block2-Phenylpyridine>98%[5]
Halogenated Pyridine3-Bromopyridine98%[7]
Complex PharmaceuticalRoflumilast analog>95%[5]
Heterocyclic Substituted3-(Pyrazol-1-yl)pyridine>95%[5]

Part 2: Probing Molecular Environments with ¹⁵N NMR Spectroscopy

The primary motivation for ¹⁵N labeling is to render molecules visible to a suite of powerful NMR experiments. The ¹⁵N nucleus has a wide chemical shift range (~900 ppm), making its resonance frequency extremely sensitive to the local electronic environment, such as protonation state, hydrogen bonding, and metal coordination.[10][11]

Hyperpolarization for Enhanced Sensitivity: Signal Amplification by Reversible Exchange (SABRE)

Causality: A major limitation of ¹⁵N NMR is its inherent insensitivity. Hyperpolarization techniques like SABRE address this directly by dramatically increasing the population difference between nuclear spin states, leading to signal enhancements of several orders of magnitude.[12] SABRE utilizes parahydrogen (a spin isomer of H₂) and a temporary iridium catalyst. The spin order from parahydrogen is transferred to the ¹⁵N nucleus of the pyridine substrate during its transient binding to the metal center. This allows for the detection of ¹⁵N signals from millimolar concentrations in a single scan.[12]

SABRE_Cycle catalyst Ir Catalyst (Precursor) active_complex Active Complex [Ir(H)₂(¹⁵N-Py)ₙLₘ] catalyst->active_complex + p-H₂ + ¹⁵N-Py paraH2 Parahydrogen (p-H₂) pyridine ¹⁵N-Pyridine (Substrate) pyridine->active_complex Re-binding active_complex:f0->active_complex:f0 Spin Order Transfer (J-coupling) hyperpolarized_py Hyperpolarized ¹⁵N-Pyridine active_complex->hyperpolarized_py Dissociation hyperpolarized_py->pyridine Relaxation nmr_detect NMR Detection hyperpolarized_py->nmr_detect

Caption: The catalytic cycle of Signal Amplification by Reversible Exchange (SABRE).

Experimental Protocol: SABRE Hyperpolarization of Pyridine-¹⁵N

  • Sample Preparation:

    • In an NMR tube fitted with a J. Young valve, prepare a solution of the iridium precatalyst (e.g., [IrCl(COD)(IMes)]) and the Pyridine-¹⁵N substrate in a suitable solvent (e.g., methanol-d₄). Typical concentrations are 5-10 mM for the catalyst and 20-70 mM for the substrate.[12]

    • Degas the solution thoroughly via freeze-pump-thaw cycles to remove all oxygen, which interferes with the catalyst and polarization.

  • Polarization Transfer:

    • Introduce parahydrogen gas (typically 3-5 bar) into the NMR tube.

    • Place the sample in a controlled, low-magnetic-field environment (the "polarization transfer field," typically in the micro- to milli-Tesla range).

    • Shake the sample vigorously for 5-15 seconds to facilitate the dissolution of parahydrogen and its interaction with the catalyst. This is the critical step where spin order is transferred.

  • Detection:

    • Rapidly transfer the NMR tube into the high-field magnet of the NMR spectrometer.

    • Immediately acquire a single-scan ¹⁵N NMR spectrum. The hyperpolarized signal is transient and decays with the spin-lattice relaxation time (T₁).

Data Presentation: SABRE Signal Enhancement

Substrate (unlabeled)Concentration¹⁵N Signal Gain (Fold)Polarization Level (P¹⁵N)Reference
Pyridine35 mM~39,20012.9%[12]
Pyrazine--38%[12]
Metronidazole-->50%[12]
Application in Bio-imaging: pH-Sensitive Probes

The nitrogen atom in pyridine is a Brønsted-Lowry base. Upon protonation, the electron density around the nitrogen changes dramatically, causing a large upfield shift (e.g., ~90 ppm) in its ¹⁵N NMR chemical shift.[10][13] This property can be exploited to create highly sensitive, non-invasive pH probes for biological systems, with potential applications in Magnetic Resonance Imaging (MRI) to map pH in vivo, for instance, in tumor microenvironments known to be acidic.[13]

Part 3: Tracing Biological Pathways and Drug Metabolism

Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying the pharmacokinetics of drug candidates.[14] By introducing a ¹⁵N-labeled molecule, researchers can track its journey through a biological system, identifying metabolites and determining rates of absorption, distribution, metabolism, and excretion (ADME).[6]

Pyridine-¹⁵N in ADMET Studies

The prevalence of the pyridine motif in pharmaceuticals makes Pyridine-¹⁵N labeling a cornerstone of modern drug development.[2][5] During ADMET studies, a ¹⁵N-labeled version of a drug candidate is often used as an internal standard for quantification via Liquid Chromatography-Mass Spectrometry (LC-MS). Because the labeled standard is chemically identical to the unlabeled drug, it co-elutes and experiences the same matrix effects and ionization suppression, leading to highly accurate quantification in complex biological samples like plasma or tissue homogenates.[5][7] Furthermore, administering the ¹⁵N-labeled drug allows for unambiguous identification of its metabolites, as they will all carry the isotopic label.

ADMET_Workflow cluster_dosing In Vivo / In Vitro cluster_analysis Analytical Phase cluster_output Results dosing Administer ¹⁵N-labeled Drug Candidate sampling Collect Biological Samples (Plasma, Urine, Tissue) dosing->sampling Over Timecourse extraction Extract Analytes sampling->extraction lcms LC-MS Analysis extraction->lcms data Data Processing lcms->data pk Pharmacokinetic Profile (Concentration vs. Time) data->pk metabolites Metabolite Identification (Mass Shift Signature) data->metabolites

Sources

Preliminary Investigation of Pyridine-15N in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the preliminary investigation of Pyridine-15N as a stable isotope tracer in metabolic studies. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to elucidate the metabolic fate of pyridine-containing compounds. This document offers a narrative built on scientific integrity, providing not just protocols, but the rationale behind experimental choices to ensure robust and meaningful results.

Introduction: The Significance of this compound in Metabolic Tracing

The pyridine ring is a fundamental scaffold in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and essential cofactors like NAD(P)(H).[1][2] Understanding the metabolic fate of these compounds is paramount in drug development for assessing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as in fundamental biological research to unravel complex metabolic networks.[3][4]

Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has emerged as a transformative tool in these investigations.[5] Unlike radioactive isotopes, ¹⁵N is non-radioactive and safe to handle, making it ideal for a wide range of in vitro and in vivo studies.[6] Its use allows for the direct tracing of the nitrogen atom within the pyridine ring, providing unambiguous insights into metabolic transformations.[5][7] The distinct mass of ¹⁵N enables its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to follow the journey of a pyridine-containing molecule through intricate biological systems.[5][8]

This guide will provide a comprehensive overview of the initial steps in utilizing this compound for metabolic studies, from the synthesis of the labeled compound to the design of preliminary experiments and the analysis of the resulting data.

The Rationale for this compound as a Metabolic Tracer

The choice of this compound as a tracer is underpinned by several key advantages that ensure the integrity and clarity of metabolic investigations.

  • Chemical Identity: The incorporation of ¹⁵N does not alter the chemical properties of the pyridine molecule. This is crucial as it ensures that the labeled compound behaves identically to its unlabeled counterpart within a biological system, providing a true representation of its metabolic fate.[7]

  • Low Natural Abundance: The natural abundance of ¹⁵N is approximately 0.37%, while ¹⁴N comprises over 99.6%.[7] This significant difference allows for the easy detection of ¹⁵N-enriched compounds against a low natural background, leading to high signal-to-noise ratios in analytical measurements.

  • Versatility in Analytical Detection: this compound can be readily detected and quantified using two powerful analytical techniques:

    • Mass Spectrometry (MS): The mass difference between ¹⁴N and ¹⁵N allows for the clear differentiation of the labeled compound and its metabolites from the unlabeled endogenous molecules.[9][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N has a nuclear spin of 1/2, which results in sharp and well-resolved NMR signals, providing detailed structural information about the labeled molecule and its metabolic products.[5][8]

  • Direct Mechanistic Insights: By tracing the ¹⁵N atom, researchers can directly probe metabolic reactions involving the pyridine ring itself, such as ring opening, modification, or incorporation into other biomolecules.[11][12] This provides a level of mechanistic detail that is often unattainable with other labeling strategies.

Synthesis of this compound

The availability of ¹⁵N-labeled pyridine is a critical first step. While custom synthesis is often required, several methods have been developed for the efficient incorporation of ¹⁵N into the pyridine ring. A common and effective approach involves a ring-opening and ring-closing strategy utilizing a Zincke salt intermediate.[3][4][13]

A general protocol for this synthesis is as follows:

  • Formation of the Zincke Salt: The starting unlabeled pyridine derivative is reacted with 2,4-dinitrochlorobenzene to form the corresponding N-(2,4-dinitrophenyl)pyridinium chloride (a Zincke salt).[14]

  • Ring Opening and ¹⁵N Incorporation: The Zincke salt is then treated with a source of ¹⁵N, typically ¹⁵NH₄Cl, which leads to the opening of the pyridine ring and the substitution of the original ¹⁴N with ¹⁵N.[3][14]

  • Ring Closure: The intermediate then undergoes ring closure to form the desired ¹⁵N-labeled pyridine derivative.[3][14]

This method has been shown to achieve high levels of ¹⁵N incorporation (>95% in many cases) and is applicable to a range of substituted pyridines.[3][4]

Experimental Design for a Preliminary Metabolic Investigation

A well-designed preliminary experiment is crucial for establishing the feasibility of using this compound as a tracer and for generating initial insights into the metabolic fate of the compound of interest.

In Vitro Model Systems

For initial investigations, in vitro models such as cell cultures or microsomal fractions are often employed.

  • Cell Culture: The choice of cell line should be relevant to the research question (e.g., liver cells for studying drug metabolism).

  • Microsomal Fractions: Liver microsomes are a rich source of drug-metabolizing enzymes (e.g., cytochrome P450s) and can be used to study the initial oxidative metabolism of pyridine-containing compounds.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for a preliminary in vitro metabolic study using this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation synthesis Synthesis of This compound incubation Incubation of Cells with this compound synthesis->incubation cell_culture Cell Culture (e.g., HepG2) cell_culture->incubation sampling Time-Course Sampling incubation->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Analysis extraction->nmr identification Metabolite Identification lcms->identification quantification Quantification of 15N Enrichment lcms->quantification nmr->identification pathway Metabolic Pathway Elucidation identification->pathway quantification->pathway

Caption: Experimental workflow for a preliminary in vitro metabolic study using this compound.

Detailed Experimental Protocol: In Vitro Cell Culture Study

This protocol outlines a general procedure for a preliminary investigation of this compound metabolism in a cultured cell line.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., HepG2 for liver metabolism studies) to ~80% confluency in appropriate growth medium.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Replace the growth medium with fresh medium containing a known concentration of this compound. Include a vehicle control (medium with solvent only).

2. Time-Course Sampling:

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell culture medium and the cells.
  • For the medium, centrifuge to remove any detached cells and store the supernatant at -80°C.
  • For the cells, wash with ice-cold phosphate-buffered saline (PBS), then quench metabolism by adding a cold solvent (e.g., methanol/water mixture) and scraping the cells. Store at -80°C.

3. Metabolite Extraction:

  • For the cell samples, perform a metabolite extraction using a suitable method, such as a biphasic extraction with methanol, chloroform, and water, to separate polar and nonpolar metabolites.
  • Centrifuge the extracts to pellet cell debris and collect the supernatant.
  • Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

4. Sample Preparation for Analysis:

  • Reconstitute the dried extracts in a solvent compatible with the analytical platform (e.g., 50% acetonitrile for LC-MS).

Analytical Methodologies for Detecting this compound and its Metabolites

The choice of analytical technique is critical for obtaining high-quality data. Mass spectrometry is the most common and sensitive method for these studies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and detecting metabolites in complex biological samples.[10][15]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended for accurate mass measurements and the ability to distinguish between closely related metabolites.

  • Data Acquisition:

    • Full Scan MS: Acquire data in full scan mode to detect all ions within a specified mass range. This allows for the identification of potential metabolites based on their accurate mass.

    • Tandem MS (MS/MS): Fragment the ions of interest to obtain structural information and confirm the identity of metabolites.

  • Data Analysis:

    • Isotopologue Extraction: Look for the characteristic mass shift corresponding to the incorporation of ¹⁵N. For a single nitrogen atom, this will be a +0.997 Da shift compared to the unlabeled compound.

    • Metabolite Identification: Compare the accurate mass and fragmentation patterns of potential metabolites to known compounds or use computational tools for putative identification.

Quantification of ¹⁵N Enrichment

The extent of ¹⁵N incorporation into metabolites can be quantified by measuring the relative abundance of the labeled and unlabeled isotopic peaks in the mass spectrum.[16][17]

Table 1: Example Calculation of ¹⁵N Enrichment

MetaboliteUnlabeled (M+0) Peak Area¹⁵N-Labeled (M+1) Peak Area% ¹⁵N Enrichment
Pyridine100,000900,00090%
Metabolite A50,000150,00075%
Metabolite B20,0005,00020%

% ¹⁵N Enrichment = [ (M+1 Peak Area) / ( (M+0 Peak Area) + (M+1 Peak Area) ) ] * 100

Preliminary Data Interpretation and Pathway Elucidation

The data obtained from the LC-MS analysis can provide valuable initial insights into the metabolic fate of the this compound.

Identifying Potential Metabolic Transformations

By identifying the mass shifts and structures of the detected ¹⁵N-labeled metabolites, it is possible to infer the types of metabolic reactions that have occurred. Common metabolic transformations of pyridine-containing compounds include:

  • Oxidation: Hydroxylation of the pyridine ring.

  • N-Oxidation: Formation of a pyridine N-oxide.

  • Glucuronidation: Conjugation with glucuronic acid.

  • Ring Cleavage: Degradation of the pyridine ring.[11][12]

Visualizing Metabolic Pathways

A diagram can be used to visualize the proposed metabolic pathway based on the identified metabolites.

metabolic_pathway Pyridine_15N This compound Metabolite_A Metabolite A (e.g., Hydroxythis compound) Pyridine_15N->Metabolite_A Oxidation Metabolite_B Metabolite B (e.g., this compound-N-oxide) Pyridine_15N->Metabolite_B N-Oxidation Metabolite_C Metabolite C (e.g., Glucuronide Conjugate-15N) Metabolite_A->Metabolite_C Glucuronidation Excretion Excretion Products Metabolite_B->Excretion Metabolite_C->Excretion

Caption: A hypothetical metabolic pathway for this compound.

Conclusion and Future Directions

A preliminary investigation using this compound as a metabolic tracer can provide a wealth of information regarding the metabolic fate of a pyridine-containing compound. The data generated from these initial studies can be used to:

  • Confirm that the compound is metabolized.

  • Identify the major metabolic pathways.

  • Guide the design of more extensive in vivo studies.

  • Inform the development of safer and more effective drugs.[5]

Future studies may involve in vivo experiments in animal models to understand the whole-body distribution and excretion of the compound and its metabolites. Additionally, more advanced techniques such as metabolic flux analysis can be employed to quantify the rates of metabolic reactions.[7][18] The use of this compound, coupled with modern analytical techniques, provides a powerful platform for advancing our understanding of the metabolism of this important class of compounds.

References

  • Kaiser, J. P., Feng, Y., & Boll, J. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiology and Molecular Biology Reviews, 60(3), 483–498. [Link]

  • Parascandola, J. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. ASM Journals. [Link]

  • McNally, A., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Ashihara, H., et al. (2013). Pyridine metabolism in tea plants: Salvage, conjugate formation and catabolism. Phytochemistry. [Link]

  • McNally, A., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Angewandte Chemie. [Link]

  • Patterson, B. W., et al. (1993). Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. Biological Mass Spectrometry, 22(9), 524-531. [Link]

  • Hecht, S. S. (2002). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). ResearchGate. [Link]

  • Sauve, A. A. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules, 26(16), 4840. [Link]

  • Crnkovic, C. M., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1168019. [Link]

  • McNally, A., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Guo, M., & Li, L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 848039. [Link]

  • Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of 15N heterocycles. Journal of visualized experiments : JoVE, (128), 56218. [Link]

  • Gowda, G. A. N., & Raftery, D. (2014). Isotope Enhanced Approaches in Metabolomics. Current Metabolomics, 2(1), 10.2174/2213235X02666140305001426. [Link]

  • Jang, C., et al. (2022). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2469, 137-151. [Link]

  • Audisio, D., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • Lafaye, A., et al. (2005). Liquid Chromatography−Mass Spectrometry and 15 N Metabolic Labeling for Quantitative Metabolic Profiling. Analytical Chemistry, 77(10), 3298-3305. [Link]

Sources

Methodological & Application

Unlocking Molecular Architecture: A Guide to Pyridine-15N in NMR Spectroscopy for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose. While ¹H and ¹³C NMR are workhorses in the field, the strategic incorporation of the stable isotope Nitrogen-15 (¹⁵N) opens up new dimensions of structural insight, particularly for nitrogen-containing heterocyclic compounds like pyridine, a scaffold prevalent in pharmaceuticals and agrochemicals. This application note provides a comprehensive guide to leveraging Pyridine-¹⁵N in NMR spectroscopy for unambiguous structural elucidation, moving beyond a simple recitation of steps to explain the underlying principles and experimental rationale.

The ¹⁵N Advantage: Why Incorporate Pyridine-¹⁵N?

Nitrogen is a key heteroatom in a vast array of organic molecules, yet its most abundant isotope, ¹⁴N, is NMR-inactive for high-resolution studies due to its quadrupolar nature, which leads to broad spectral lines. The spin-1/2 nucleus of ¹⁵N, while having a low natural abundance (0.37%), provides sharp signals, making it ideal for detailed structural analysis.[1] The primary advantages of using ¹⁵N-labeled compounds, such as Pyridine-¹⁵N, include:

  • Vast Chemical Shift Dispersion: The ¹⁵N chemical shift range spans approximately 900 ppm, significantly larger than that of ¹H or ¹³C.[2][3] This wide dispersion minimizes signal overlap, even in complex molecules, allowing for the clear resolution of different nitrogen environments.

  • Direct Probe of Nitrogen's Chemical Environment: The ¹⁵N chemical shift is exquisitely sensitive to the electronic environment of the nitrogen atom, providing direct information about hybridization, oxidation state, and participation in hydrogen bonding or coordination.[4]

  • Access to Powerful 2D and 3D NMR Experiments: Isotopic labeling enables a suite of powerful multi-dimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which are crucial for piecing together molecular structures.[2][3]

  • Unambiguous Assignment: By correlating ¹H and ¹³C signals to a specific ¹⁵N atom, ambiguities in spectral assignments can be definitively resolved.

From Synthesis to Spectrum: A Practical Workflow

The journey to obtaining meaningful structural information using Pyridine-¹⁵N involves several key stages, from the synthesis of the labeled compound to the acquisition and interpretation of NMR data.

Diagram: Workflow for Structural Elucidation using Pyridine-¹⁵N

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Pyridine-15N purification Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition (1D, 2D HSQC, 2D HMBC) sample_prep->nmr_acq processing Data Processing nmr_acq->processing interpretation Spectral Interpretation processing->interpretation elucidation Structural Elucidation interpretation->elucidation

Caption: A streamlined workflow from this compound synthesis to final structural determination.

Protocol 1: Synthesis of Pyridine-¹⁵N

The incorporation of the ¹⁵N isotope is the first critical step. While several methods exist, the Zincke reaction provides a versatile route for ¹⁵N labeling of pyridines.[5][6][7] This method involves the ring-opening of a pyridinium salt (Zincke salt) followed by ring-closure with a ¹⁵N-labeled amine source, typically ¹⁵NH₄Cl.

Materials:

  • Pyridine (or substituted pyridine)

  • 2,4-Dinitrochlorobenzene

  • ¹⁵NH₄Cl (≥98% isotopic enrichment)

  • Anhydrous solvent (e.g., ethanol)

  • Base (e.g., sodium acetate)

Procedure:

  • Formation of the Zincke Salt: React the starting pyridine with 2,4-dinitrochlorobenzene in a suitable solvent to form the N-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt).

  • Ring Opening and ¹⁵N Incorporation: Treat the Zincke salt with ¹⁵NH₄Cl and a base. The ammonia will open the pyridinium ring, leading to the formation of a glutacondialdehyde derivative.

  • Ring Closure: Subsequent intramolecular condensation results in the formation of the ¹⁵N-labeled pyridine ring.

  • Purification: Purify the resulting Pyridine-¹⁵N product using standard techniques such as distillation or chromatography. The isotopic incorporation can be confirmed by mass spectrometry.

Protocol 2: NMR Data Acquisition

Once the Pyridine-¹⁵N-labeled compound is in hand, the next step is to acquire the NMR data. For comprehensive structural analysis, a combination of 1D and 2D NMR experiments is recommended.

Instrumentation and Sample Preparation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁵N is required.

  • Sample Preparation: Dissolve an appropriate amount of the Pyridine-¹⁵N labeled compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration will depend on the sensitivity of the instrument and the specific experiment being performed.

Recommended NMR Experiments:

ExperimentPurposeKey Information Obtained
¹H NMR To obtain the proton spectrum.Chemical shifts, coupling constants, and integration of protons.
¹³C NMR To obtain the carbon spectrum.Chemical shifts of carbon atoms.
¹H-¹⁵N HSQC To correlate protons directly attached to ¹⁵N atoms.Provides the chemical shifts of both the ¹⁵N and its attached proton(s).[2][3]
¹H-¹⁵N HMBC To correlate protons to ¹⁵N atoms over two to three bonds.Reveals long-range connectivities between protons and the pyridine nitrogen, crucial for assigning quaternary carbons and protons further away.[2][3][8]

Acquisition Parameters (General Guidelines):

  • ¹H-¹⁵N HSQC: This experiment is highly sensitive as it detects the proton signal. Standard pulse programs are typically used. The spectral width in the ¹⁵N dimension should be set to encompass the expected chemical shift range of pyridinium nitrogens.

  • ¹H-¹⁵N HMBC: This experiment is designed to detect longer-range couplings (typically 2-10 Hz). The long-range coupling delay should be optimized based on the expected J-couplings. Since ¹⁵N is less abundant than ¹³C, longer acquisition times may be necessary for the HMBC experiment to achieve a good signal-to-noise ratio.[8]

Interpreting the Data: Unraveling the Structure

The true power of using Pyridine-¹⁵N lies in the interpretation of the multidimensional NMR data.

Diagram: Interpreting ¹H-¹⁵N HMBC Data for a Substituted Pyridine

hmbc_interpretation cluster_molecule Substituted Pyridine Structure cluster_hmbc Expected HMBC Correlations to N1 mol R1--C2--C3(H)--C4(R2)--C5(H)--C6(H)--N1 h3 H3 h3->mol 3J(H3-N1) h5 H5 h5->mol 3J(H5-N1) h6 H6 h6->mol 2J(H6-N1)

Caption: Expected 2 and 3-bond correlations from protons to the ¹⁵N atom in a substituted pyridine in an HMBC spectrum.

The ¹H-¹⁵N HSQC spectrum will show a correlation for any protons directly attached to the nitrogen. In the case of a simple pyridine, there are no such protons. However, in protonated pyridinium species or certain derivatives, these correlations are invaluable.

The ¹H-¹⁵N HMBC spectrum is often the most informative. It reveals correlations between the ¹⁵N atom and protons that are two or three bonds away. For a typical pyridine ring, this means observing cross-peaks between the ¹⁵N and the protons at positions 2, 6, 3, and 5. These correlations are instrumental in:

  • Confirming the Pyridine Ring: The characteristic pattern of HMBC correlations to the ring nitrogen provides definitive evidence for the presence of the pyridine moiety.

  • Assigning Protons and Carbons around the Ring: By identifying which protons show correlations to the ¹⁵N, their positions relative to the nitrogen can be established. This, in turn, helps in the assignment of the attached carbons through ¹H-¹³C correlation experiments (HSQC and HMBC).

  • Determining Substitution Patterns: The presence or absence of expected ¹H-¹⁵N HMBC correlations can unambiguously determine the position of substituents on the pyridine ring. For instance, if a substituent is at the 2-position, the correlation between the ¹⁵N and H2 will be absent.

¹⁵N Chemical Shifts: A Sensitive Probe of the Molecular Environment

The chemical shift of the Pyridine-¹⁵N itself provides a wealth of information. The typical chemical shift range for pyridine and its derivatives is broad and highly sensitive to electronic effects and the surrounding environment.

Chemical EnvironmentTypical ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂)
Neutral Pyridineδ 300 - 330
Protonated Pyridiniumδ 180 - 220[9][10]
Pyridine N-oxidesδ -120 to -70[11][12]
Coordinated to a Metal CenterVaries significantly based on the metal and ligands

Data compiled from various sources, including[9][10][11][12].

The significant upfield shift upon protonation is a particularly useful diagnostic tool for determining the pKa of pyridinium compounds and for studying acid-base chemistry.[10]

Conclusion

The use of Pyridine-¹⁵N in NMR spectroscopy is a powerful strategy for the unambiguous structural elucidation of nitrogen-containing molecules. By leveraging the favorable properties of the ¹⁵N nucleus and a suite of multidimensional NMR experiments, researchers can gain deep insights into molecular connectivity and the electronic environment of the nitrogen atom. The protocols and principles outlined in this application note provide a solid foundation for scientists and drug development professionals to confidently employ this advanced technique in their research, leading to more rapid and accurate structural determination.

References

  • Kolling, O. W. (1979). Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents. Analytical Chemistry, 51(8), 1322-1323. [Link]

  • Bock, R. L., & Martin, G. E. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Chemistry, 11, 1189661. [Link]

  • Bock, R. L., & Martin, G. E. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. PMC - NIH. [Link]

  • Shchepin, R. V., et al. (2020). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 25(22), 5439. [Link]

  • Schweitzer, D., & Spiess, H. W. (1981). Nitrogen-15 NMR of pyridine in high magnetic fields. Journal of Magnetic Resonance (1969), 42(2), 287-297. [Link]

  • Douglas, J. J., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 145(31), 17358-17364. [Link]

  • Cort, J. R. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. AZoM. [Link]

  • SpectraBase. (n.d.). Pyridine - Optional[15N NMR] - Chemical Shifts. [Link]

  • Marek, R., et al. (2007). 15N NMR Spectroscopy in Structural Analysis: An Update (2001–2005). Current Organic Chemistry, 11(17), 1545-1588. [Link]

  • Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of 15N heterocycles. Organic & Biomolecular Chemistry, 15(40), 8598-8601. [Link]

  • Harris, T., & Su, H. (2015). NMR-based metabolite studies with 15N amino acids. Scientific reports, 5, 11027. [Link]

  • Douglas, J. J., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Gordon, J. W., et al. (2014). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. Journal of the American Chemical Society, 136(32), 11493-11499. [Link]

  • Lichter, R. L., & Roberts, J. D. (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. This compound. Journal of the American Chemical Society, 93(20), 5218-5224. [Link]

  • Kolehmainen, E., et al. (2004). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 42(6), 569-574. [Link]

  • Kolehmainen, E., et al. (2004). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. ResearchGate. [Link]

  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. [Link]

  • SpectraBase. (n.d.). Pyridine - Optional[15N NMR] - Chemical Shifts. [Link]

  • Rayner, P. J., et al. (2020). Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B, 124(21), 4363-4371. [Link]

  • Schweitzer, D., & Spiess, H. W. (1981). Nitrogen-15 NMR of pyridine in high magnetic fields. ResearchGate. [Link]

  • Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?. [Link]

  • Marek, R., Lyčka, A., & Kolehmainen, E. (2002). 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(1), 35-59. [Link]

  • Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 16(7), 347-350. [Link]

  • Marek, R., Lyčka, A., & Kolehmainen, E. (2002). 15N NMR Spectroscopy in Structural Analysis. Semantic Scholar. [Link]

  • Pozharskii, A. F., et al. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 87(1), 1-27. [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

Sources

Application Notes and Protocols for Pyridine-15N as a pH-Sensitive MRI Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Functional MRI with Pyridine-15N

Magnetic Resonance Imaging (MRI) has revolutionized clinical diagnostics and biomedical research by providing non-invasive anatomical imaging with exceptional soft-tissue contrast. The frontier of MRI is rapidly expanding into the realm of molecular and functional imaging, enabling the visualization of physiological processes at the cellular level. A key parameter in this landscape is pH, a tightly regulated physiological variable that is often perturbed in pathological states such as cancer, stroke, and inflammation. The ability to non-invasively map tissue pH in vivo holds immense promise for early disease detection, therapeutic monitoring, and understanding disease pathophysiology.

This document provides a comprehensive guide to the use of this compound as a pH-sensitive MRI probe. We will delve into the underlying principles of Chemical Exchange Saturation Transfer (CEST) MRI, the unique properties of this compound that make it an excellent pH sensor, and detailed protocols for its application in both preclinical and research settings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative technology for in vivo pH mapping.

The Principle of Chemical Exchange Saturation Transfer (CEST) MRI

CEST MRI is a novel contrast mechanism that allows for the detection of low-concentration molecules with exchangeable protons.[1][2] The fundamental principle relies on the chemical exchange of protons between a solute molecule (the CEST agent) and the abundant water molecules in tissue.[2][3]

Here's a step-by-step breakdown of the CEST mechanism:

  • Selective Saturation: A radiofrequency (RF) pulse is applied at the specific resonance frequency of the exchangeable protons on the CEST agent. This selectively saturates the magnetization of these protons, meaning their net magnetization is reduced to zero.[4]

  • Chemical Exchange: These saturated protons on the CEST agent then exchange with the protons of the surrounding water molecules.

  • Saturation Transfer: This exchange transfers the saturation from the CEST agent to the water pool.

  • Signal Attenuation: The accumulation of saturated protons in the water pool leads to a decrease in the overall water signal, which is readily detectable in an MRI experiment.[1]

  • Z-Spectrum: By systematically varying the frequency of the saturation pulse and measuring the corresponding water signal, a "Z-spectrum" is generated. The dip in the Z-spectrum at the resonance frequency of the CEST agent's exchangeable protons is a direct measure of the CEST effect.[3]

The rate of this chemical exchange is often sensitive to the local microenvironment, including temperature and, most importantly for our application, pH.[2] This pH-dependence is the cornerstone of using CEST agents for in vivo pH mapping.

This compound: An Ideal pH-Sensitive CEST Probe

Pyridine, a simple aromatic heterocycle, becomes a powerful pH sensor when its nitrogen atom is replaced with the stable isotope, Nitrogen-15 (¹⁵N). The ¹⁵N nucleus possesses a spin of 1/2, making it NMR-active. The key to its pH sensitivity lies in the protonation/deprotonation of the nitrogen atom.

The lone pair of electrons on the nitrogen atom of pyridine can accept a proton (H⁺), forming a pyridinium ion. This equilibrium is exquisitely sensitive to the surrounding pH. The ¹⁵N chemical shift of pyridine is significantly different in its protonated and deprotonated states, with a reported difference (Δδ) of over 90 ppm.[5][6] This large chemical shift difference provides a highly sensitive readout of the local pH.[5][7]

While direct ¹⁵N MRI is challenged by the low gyromagnetic ratio and natural abundance of ¹⁵N, hyperpolarization techniques like dynamic nuclear polarization (DNP) can dramatically enhance the ¹⁵N signal, making direct ¹⁵N pH imaging feasible.[6] However, the focus of this protocol is on the more widely accessible CEST MRI approach, where the exchangeable proton on the ¹⁵N-pyridinium ion is targeted.

The proton exchange rate of the N-H proton in the pyridinium ion is highly dependent on pH, making this compound an excellent candidate for ratiometric CEST pH imaging.[8] By analyzing the CEST effect at different saturation powers or frequencies, a quantitative measure of pH can be obtained, independent of the probe's concentration.[9][10]

Synthesis and Preparation of this compound

Several synthetic routes for the preparation of ¹⁵N-labeled pyridine have been reported. A common and robust method is based on the Zincke reaction, which allows for high isotopic enrichment.[11][12][13]

A Generalized Synthetic Protocol (Zincke Reaction):

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

  • Activation of Pyridine: The starting material, non-labeled pyridine, is reacted with 2,4-dinitrochlorobenzene to form the Zincke salt.

  • Ring Opening: The Zincke salt is then treated with a primary amine to open the pyridine ring.

  • ¹⁵N-Incorporation and Ring Closure: The ring is then closed using a ¹⁵N-labeled ammonia source, such as ¹⁵NH₄Cl, to incorporate the ¹⁵N isotope into the pyridine ring.[13][14]

  • Purification: The resulting this compound is purified using standard laboratory techniques such as distillation or chromatography to ensure high purity for in vivo applications.

Preparation of this compound Solution for In Vivo Studies:

  • Purity Assessment: The purity of the synthesized this compound should be confirmed using techniques like NMR spectroscopy and mass spectrometry.

  • Sterilization: The final this compound solution intended for in vivo use must be sterile. This can be achieved by filtration through a 0.22 µm filter.

  • Formulation: this compound should be dissolved in a sterile, biocompatible buffer, such as phosphate-buffered saline (PBS), and the pH of the final solution should be adjusted to physiological pH (~7.4).

  • Concentration: The final concentration of the this compound solution will depend on the specific experimental requirements and the sensitivity of the MRI system. Concentrations in the millimolar range are typically used for CEST MRI.[15]

Experimental Protocols

In Vitro Validation of this compound as a pH Probe

Before proceeding to in vivo experiments, it is crucial to validate the pH-sensing capabilities of this compound in a controlled in vitro environment.[16]

Materials:

  • This compound stock solution

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 6.0, 6.5, 7.0, 7.4, 7.8)

  • 96-well plate or NMR tubes

  • MRI scanner with CEST imaging capabilities

Protocol:

  • Phantom Preparation: Prepare a series of phantoms by diluting the this compound stock solution in PBS buffers of different pH values to a final concentration suitable for CEST imaging (e.g., 10-20 mM).

  • MRI Acquisition:

    • Place the phantoms in the MRI scanner.

    • Acquire a T₂-weighted anatomical reference image.

    • Perform a CEST MRI acquisition. A typical CEST pulse sequence consists of a long, low-power saturation pulse followed by a standard imaging readout (e.g., gradient echo or turbo spin echo).

    • Acquire a series of CEST-weighted images with the saturation pulse applied at a range of frequency offsets around the water resonance and the expected resonance of the this compound N-H proton.

  • Data Analysis:

    • Generate Z-spectra for each phantom by plotting the normalized water signal intensity as a function of the saturation frequency offset.

    • Calculate the Magnetization Transfer Ratio asymmetry (MTRasym) at the resonance frequency of the this compound N-H proton for each pH value.

    • Plot the MTRasym values as a function of pH to generate a calibration curve. This curve will be used to convert the in vivo CEST measurements into pH values.

Diagram: In Vitro Validation Workflow

in_vitro_workflow cluster_prep Phantom Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep1 Prepare this compound stock solution prep2 Prepare PBS buffers at various pH values prep3 Dilute this compound in buffers to create phantoms mri1 Acquire anatomical reference image (T2w) prep3->mri1 Place phantoms in scanner mri2 Perform CEST MRI acquisition with varying frequency offsets mri1->mri2 analysis1 Generate Z-spectra for each pH mri2->analysis1 analysis2 Calculate MTRasym analysis1->analysis2 analysis3 Create pH calibration curve (MTRasym vs. pH) analysis2->analysis3

Caption: Workflow for in vitro validation of this compound.

In Vivo pH Mapping using this compound CEST MRI

This protocol outlines the general steps for performing in vivo pH mapping in a preclinical animal model. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Materials:

  • Sterile this compound solution

  • Anesthetized animal model (e.g., mouse or rat with a tumor xenograft)

  • Animal monitoring equipment (respiration, temperature)

  • MRI scanner with CEST imaging capabilities

Protocol:

  • Animal Preparation: Anesthetize the animal and position it securely in the MRI scanner. Ensure proper physiological monitoring throughout the experiment.

  • Pre-contrast Imaging:

    • Acquire T₂-weighted anatomical images to identify the region of interest (ROI), such as a tumor.

    • Acquire a baseline CEST Z-spectrum of the ROI before the injection of this compound.

  • Probe Administration: Administer the sterile this compound solution to the animal, typically via intravenous (tail vein) injection. The dose will depend on the animal model and desired tissue concentration.

  • Post-contrast Imaging:

    • After a suitable uptake period (to allow for the distribution of the probe to the tissue of interest), acquire a series of post-contrast CEST Z-spectra.[17][18]

    • It is recommended to acquire dynamic CEST data to monitor the influx and washout of the probe.

  • Data Analysis:

    • Correct the Z-spectra for B₀ field inhomogeneities.

    • Calculate the difference between the pre- and post-contrast Z-spectra to isolate the CEST effect from this compound.

    • Generate MTRasym maps of the ROI.

    • Using the in vitro calibration curve, convert the MTRasym values in the ROI into a quantitative pH map.

Diagram: In Vivo Experimental Workflow

in_vivo_workflow prep Animal Preparation & Anesthesia pre_contrast Pre-contrast MRI: - Anatomical (T2w) - Baseline CEST Z-spectrum prep->pre_contrast injection Administer this compound pre_contrast->injection post_contrast Post-contrast MRI: - Dynamic CEST Z-spectra injection->post_contrast analysis Data Analysis: - B0 correction - MTRasym calculation - pH map generation post_contrast->analysis

Caption: Step-by-step workflow for in vivo pH mapping.

Data Analysis and Quantification

Accurate quantification of pH from CEST MRI data is critical for meaningful biological interpretation.

Z-Spectrum Analysis:

The Z-spectrum is typically analyzed by calculating the Magnetization Transfer Ratio asymmetry (MTRasym):

MTRasym(Δω) = (S(-Δω) - S(+Δω)) / S₀

Where:

  • S(±Δω) is the water signal intensity with saturation at a frequency offset of ±Δω from the water resonance.

  • S₀ is the water signal intensity without saturation.

pH Quantification:

The relationship between the CEST effect and pH is often complex and can be influenced by factors such as probe concentration and water relaxation times. Ratiometric methods are often employed to provide concentration-independent pH measurements.[9][10]

Ratiometric Analysis using Multiple Saturation Powers:

One approach is to acquire CEST data at two different saturation power levels (B₁). The ratio of the CEST effects at these two powers can be more directly related to the chemical exchange rate, and thus to pH, than the absolute CEST effect at a single power level.

Bloch-McConnell Equation Fitting:

For the most accurate quantification, the acquired Z-spectra can be fitted to the Bloch-McConnell equations, which provide a complete physical description of the CEST effect.[19] This analysis can yield quantitative estimates of the proton exchange rate (kex), which can then be directly related to pH.[20]

Table 1: Key Parameters for this compound CEST MRI

ParameterTypical Range/ValueRationale
Magnetic Field Strength 3T, 7T, 9.4T or higherHigher fields provide better spectral separation and increased CEST effect.[3]
Saturation Pulse Type Continuous Wave (CW) or PulsedCW provides efficient saturation; pulsed sequences are often used to manage SAR.
Saturation Power (B₁) 0.5 - 5 µTLower powers provide better selectivity; higher powers are needed for faster exchange rates.
Saturation Duration 1 - 5 secondsLonger durations allow for more complete saturation transfer, increasing the CEST effect.
Frequency Offsets -5 to +5 ppmThis range typically covers the exchangeable proton resonance and provides baseline points.
This compound Concentration 5 - 50 mMBalances sufficient signal for detection with minimizing potential toxicity.

Safety and Considerations

While this compound is a powerful research tool, it is essential to consider its safety profile, especially for in vivo applications.

  • Toxicity: Pyridine itself can be toxic at high concentrations, with reported effects on the liver and central nervous system.[21][22] The doses used for MRI are generally much lower than those reported to cause toxicity. However, a thorough toxicological evaluation of the specific this compound formulation is recommended before extensive in vivo use.

  • Metabolism and Excretion: The metabolic fate and excretion pathway of this compound should be characterized to understand its in vivo lifetime and potential for accumulation.

  • Genotoxicity: Studies on the genotoxicity of pyridine have generally shown negative results.[23][24]

  • Regulatory Approval: The use of this compound in human subjects would require extensive preclinical safety testing and regulatory approval.

Troubleshooting

ProblemPossible CauseSolution
Low CEST effect - Low probe concentration in ROI- Incorrect saturation frequency- Inappropriate saturation power/duration- Increase injected dose- Verify the resonance frequency in vitro- Optimize saturation parameters
Noisy Z-spectra - Low signal-to-noise ratio (SNR)- Increase number of signal averages- Use a higher magnetic field strength
Inaccurate pH values - Inaccurate B₀ correction- Incorrect calibration curve- Improve B₀ shimming and correction algorithms- Carefully re-validate the in vitro calibration
High signal variability - Animal motion- Ensure robust animal fixation and anesthesia

Conclusion and Future Outlook

This compound, in conjunction with CEST MRI, offers a highly promising platform for non-invasive in vivo pH mapping. The protocols and guidelines presented in this document provide a framework for researchers to implement this technology in their own studies. As with any advanced imaging technique, careful optimization and validation are key to obtaining accurate and reproducible results.

The continued development of novel CEST agents, advanced pulse sequences, and sophisticated data analysis methods will further enhance the capabilities of pH-sensitive MRI. The ability to visualize the pH landscape of tissues in vivo has the potential to provide profound insights into disease biology and to guide the development of new and more effective therapies.

References

  • Current time information in Asia/Manila. (n.d.). Google.
  • van Zijl, P. C. M., & Yadav, N. N. (2011). Chemical Exchange Saturation Transfer (CEST): what is in a name and what isn't? Magnetic Resonance in Medicine, 65(4), 927–948.
  • Vinogradov, E. (2023, February 25). Chemical Exchange Saturation Transfer (CEST)
  • Chekmenev, E. Y., et al. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH.
  • van Zijl, P. C. M., & Yadav, N. N. (2011). Chemical exchange saturation transfer (CEST)
  • Vinogradov, E. (2023, February 26). CEST: from basic principles to applications, challenges and opportunities. NIH.
  • Jones, C. K., et al. (2018). Chemical Exchange Saturation Transfer MRI: What Neuro-Oncology Clinicians Need To Know.
  • Shchepin, R. V., et al. (2017).
  • Wu, Y., et al. (2018).
  • Jiang, W., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-sensitive MRI Agents. PubMed.
  • Zaiss, M., & Bachert, P. (2013). Numerical simulation-based assessment of pH-sensitive CEST MRI quantification accuracy across field strengths. NIH.
  • Jones, K. M., et al. (2023). A machine learning approach that measures pH using acidoCEST MRI of iopamidol. NIH.
  • Nguyen, H. M. H., et al. (2024, January 16). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
  • Zhou, J., et al. (2013).
  • Jiang, W., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents.
  • Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.
  • Anemone, A., et al. (2021).
  • Nguyen, H. M. H., et al. (2024).
  • Fekete, M., et al. (2020). Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B.
  • Jiang, W., et al. (2015). 15N NMR spectra of HP-pyridine as the free base (green) and fully...
  • Lee, S., & Chekmenev, E. Y. (2022). State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. RSC Publishing.
  • Longo, D. L., et al. (2014). A General MRI-CEST Ratiometric Approach for pH Imaging: Demonstration of in Vivo pH Mapping with Iobitridol. NIH.
  • Anemone, A., et al. (2019).
  • Song, J., et al. (2020). Hypoxia-responsive luminescent CEST MRI agent for in vitro and in vivo tumor detection and imaging. UCL Discovery.
  • Harris, R. J., et al. (2022).
  • Zaiss, M., & Bachert, P. (2022).
  • Jones, C. K., et al. (2016).
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. Australian Government Department of Health.
  • Carradus, A. J. (2021).
  • Wang, Y., et al. (2018).
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf.
  • Agency for Toxic Substances and Disease Registry. (2017). Pyridine | ToxFAQs™. CDC.
  • Gutiérrez-Sánchez, C., et al. (2021). Toward In Vivo Transdermal pH Sensing with a Validated Microneedle Membrane Electrode. NIH.
  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. NCBI Bookshelf.
  • Agency for Toxic Substances and Disease Registry. (1992).
  • Dhib, R., et al. (2021). Development of Optical Sensors Based on Neutral Red Absorbance for Real-Time pH Measurements. NIH.

Sources

Application of Pyridine-¹⁵N in Tracing Reaction Mechanisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Pyridine-¹⁵N in the elucidation of complex reaction mechanisms. Moving beyond a simple recitation of protocols, this document delves into the underlying principles, experimental design considerations, and data interpretation strategies that are critical for leveraging this powerful isotopic labeling technique.

The Rationale for ¹⁵N Isotopic Labeling in Mechanistic Chemistry

The stable isotope of nitrogen, ¹⁵N, serves as a powerful and non-invasive probe for tracking the fate of nitrogen atoms throughout a chemical transformation. Unlike the more abundant ¹⁴N isotope, which possesses a quadrupole moment that leads to significant line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, the spin-1/2 nucleus of ¹⁵N provides sharp, well-resolved signals, making it ideal for high-resolution NMR studies.[1][2][3] By strategically incorporating ¹⁵N into a pyridine ring, chemists can directly observe changes in the electronic environment of the nitrogen atom, providing invaluable insights into reaction intermediates, transition states, and final products.[4]

The core principle of using Pyridine-¹⁵N lies in its ability to act as a spectroscopic tracer. The distinct mass of ¹⁵N allows for its differentiation from ¹⁴N using mass spectrometry, while its unique NMR properties enable the precise characterization of its chemical surroundings.[5][6] This dual analytical capability makes Pyridine-¹⁵N an indispensable tool for:

  • Mapping Reaction Pathways: Unambiguously identifying bond-forming and bond-breaking events involving the pyridine nitrogen.

  • Identifying Intermediates: Characterizing transient species where the pyridine nitrogen is involved in coordination, protonation, or covalent modification.

  • Distinguishing Between Competing Mechanisms: Providing clear evidence to support one reaction pathway over another.

  • Quantifying Reaction Kinetics: In some cases, monitoring the rate of appearance and disappearance of ¹⁵N-labeled species.

Synthesis of Pyridine-¹⁵N: A Critical First Step

The successful application of Pyridine-¹⁵N hinges on the efficient and high-yield synthesis of the labeled compound. While several methods exist, a particularly robust and versatile approach involves the use of Zincke imine intermediates.[7][8][9] This method allows for the late-stage incorporation of the ¹⁵N isotope into a wide array of substituted pyridines, including complex, drug-like molecules.[7][10]

General Workflow for Pyridine-¹⁵N Synthesis via Zincke Intermediates

The overall strategy involves a ring-opening and ring-closing sequence, where the original ¹⁴N atom of the pyridine is replaced with a ¹⁵N atom from a commercially available source, typically ¹⁵NH₄Cl.[7][11]

G cluster_synthesis Synthesis of Pyridine-¹⁵N start Start with ¹⁴N-Pyridine Derivative activation Activation of Pyridine Ring (e.g., with Tf₂O) start->activation Step 1 ring_opening Ring Opening with a Nucleophile (e.g., dibenzylamine) to form Zincke Imine activation->ring_opening Step 2 isotope_exchange Ring Closure with ¹⁵NH₄Cl ring_opening->isotope_exchange Step 3 product Purified ¹⁵N-Labeled Pyridine isotope_exchange->product Step 4

Caption: General workflow for the synthesis of Pyridine-¹⁵N.

Detailed Protocol for the Synthesis of a Generic Pyridine-¹⁵N Derivative

This protocol is a generalized procedure based on established literature methods and should be adapted and optimized for specific pyridine substrates.[7][9]

Materials:

  • Substituted ¹⁴N-pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Dibenzylamine

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, >98% isotopic purity)

  • Sodium acetate (NaOAc)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous ethanol (EtOH)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted ¹⁴N-pyridine (1.0 equiv) and 2,6-lutidine (1.2 equiv) in anhydrous DCM. Cool the solution to -78 °C. Add Tf₂O (1.1 equiv) dropwise. Stir the reaction mixture at this temperature for 30 minutes.

  • Ring Opening: In a separate flask, dissolve dibenzylamine (1.5 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The formation of the Zincke imine can often be observed as a color change.

  • Isolation of Zincke Imine (Optional but Recommended): The Zincke imine can often be precipitated by adding a non-polar solvent like hexanes. The precipitate can be collected by filtration, washed with hexanes, and dried under vacuum. This step helps to remove excess reagents and byproducts before the isotope incorporation step.

  • Isotope Incorporation and Ring Closure: Dissolve the crude or purified Zincke imine in anhydrous EtOH. Add ¹⁵NH₄Cl (2.0-4.0 equiv) and NaOAc (2.0-4.0 equiv). Heat the reaction mixture to reflux and monitor by TLC/LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude ¹⁵N-labeled pyridine is purified by silica gel column chromatography.

  • Characterization: Confirm the structure and determine the isotopic incorporation efficiency using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, most importantly, ¹⁵N NMR. Isotopic incorporation is typically >95%.[7][8]

Tracing Reaction Mechanisms with ¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy is the cornerstone of mechanistic studies using Pyridine-¹⁵N. The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment, providing a direct window into the chemical transformations occurring at the nitrogen center.[3][12]

Key ¹⁵N NMR Parameters and Their Mechanistic Implications
Parameter Typical Range for Pyridine Derivatives Mechanistic Insights
¹⁵N Chemical Shift (δ) -100 to +100 ppm (relative to liquid NH₃)Indicates the electronic state of the nitrogen. Significant changes in δ suggest protonation, coordination to a metal center, or covalent bond formation.[13][14]
¹H-¹⁵N Coupling Constant (¹JNH) ~90-100 HzConfirms the presence of a proton directly bonded to the nitrogen (e.g., in a pyridinium ion). The magnitude can provide information about the hybridization and geometry.[15]
Long-Range Coupling Constants (ⁿJNH, ⁿJCN) VariableCan help to establish connectivity and conformational information within the molecule.
¹⁵N Relaxation Times (T₁ and T₂) VariableProvide information about molecular dynamics and intermolecular interactions.[16]
Experimental Workflow for a ¹⁵N NMR-Based Mechanistic Study

G cluster_nmr_workflow ¹⁵N NMR Mechanistic Workflow start Synthesize Pyridine-¹⁵N Substrate reaction_setup Set up Reaction in NMR Tube start->reaction_setup initial_spectrum Acquire Initial ¹⁵N NMR Spectrum (t=0) reaction_setup->initial_spectrum reaction_monitoring Monitor Reaction Progress with Time-Resolved ¹⁵N NMR initial_spectrum->reaction_monitoring intermediate_detection Identify and Characterize Intermediates reaction_monitoring->intermediate_detection final_product Characterize Final ¹⁵N-Labeled Product(s) intermediate_detection->final_product data_analysis Correlate Spectral Changes with Reaction Steps final_product->data_analysis mechanism Propose or Refine Reaction Mechanism data_analysis->mechanism

Caption: Workflow for a ¹⁵N NMR-based mechanistic study.

Protocol for a ¹⁵N NMR Reaction Monitoring Experiment

Materials:

  • Pyridine-¹⁵N starting material

  • Other reactants and catalyst

  • Deuterated NMR solvent compatible with the reaction conditions

  • High-quality NMR tubes

  • NMR spectrometer equipped with a ¹⁵N-sensitive probe

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve the Pyridine-¹⁵N starting material and any other solid reactants in the deuterated solvent. If the reaction is to be initiated by the addition of a liquid reagent, prepare a solution of this reagent in the same deuterated solvent.

  • Initial Spectrum: Transfer the solution of the Pyridine-¹⁵N starting material to an NMR tube. Acquire a high-quality ¹H NMR spectrum and a ¹⁵N NMR spectrum. This will serve as the t=0 reference.

  • Reaction Initiation: Add the initiating reagent to the NMR tube. Mix the contents thoroughly but gently, and quickly re-insert the tube into the NMR spectrometer.

  • Time-Resolved Data Acquisition: Begin acquiring a series of ¹⁵N NMR spectra at regular intervals. The time between spectra will depend on the reaction rate. For slow reactions, spectra can be acquired every few hours. For faster reactions, more rapid acquisition techniques may be necessary.

  • Data Processing and Analysis: Process each ¹⁵N NMR spectrum. Note the appearance of new signals and the disappearance of the starting material signal. Correlate the chemical shifts of new signals with potential intermediates and products.

  • Advanced NMR Experiments (if necessary): To further characterize intermediates, consider acquiring 2D NMR spectra, such as a ¹H-¹⁵N HSQC, which correlates the ¹⁵N chemical shifts with those of attached protons.[17] This can be invaluable for structural elucidation.

Case Study: Elucidating a Catalytic C-N Bond Formation Reaction

Consider a hypothetical palladium-catalyzed cross-coupling reaction to form a C-N bond, where pyridine is a ligand on the palladium catalyst. The mechanism could proceed through several possible intermediates. By using Pyridine-¹⁵N as a ligand, we can gain insight into the catalytic cycle.

G cluster_catalytic_cycle Hypothetical Catalytic Cycle pd0 Pd(0)(Py-¹⁵N)₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition ¹⁵N δ = -60 ppm pdII_intermediate [Pd(II)(R)(X)(Py-¹⁵N)₂] oxidative_addition->pdII_intermediate ¹⁵N δ = -85 ppm ligand_exchange Ligand Exchange (Nu-H) pdII_intermediate->ligand_exchange pdII_amide [Pd(II)(R)(Nu)(Py-¹⁵N)₂] ligand_exchange->pdII_amide reductive_elimination Reductive Elimination pdII_amide->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Nu reductive_elimination->product

Caption: Hypothetical catalytic cycle probed by Pyridine-¹⁵N NMR.

In this example, the ¹⁵N chemical shift of the pyridine ligand would be expected to change as the oxidation state and coordination environment of the palladium center changes. The free Pyridine-¹⁵N might have a chemical shift around -60 ppm. Upon coordination to Pd(0), this could shift to -70 ppm. After oxidative addition to form a Pd(II) intermediate, the increased Lewis acidity of the metal center would likely cause a further downfield shift to around -85 ppm. By monitoring these changes in the ¹⁵N NMR spectrum, one can observe the formation and consumption of these key catalytic intermediates, providing strong evidence for the proposed mechanism.

Conclusion

Pyridine-¹⁵N is a powerful tool for the detailed investigation of reaction mechanisms involving this ubiquitous heterocyclic motif. The combination of efficient synthetic methods for isotope incorporation and the sensitivity of ¹⁵N NMR spectroscopy to the local chemical environment provides an unparalleled level of mechanistic detail. By carefully designing experiments and interpreting the resulting spectroscopic data, researchers can gain fundamental insights into complex chemical transformations, accelerating the development of new synthetic methodologies and novel therapeutic agents.

References

  • Nguyen, H. M. H., Thomas, D. C., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Kiryukhin, D., et al. (2017). A versatile synthetic route to the preparation of ¹⁵N heterocycles. PMC - NIH. [Link]

  • Organic Chemistry Frontiers. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Organic Chemistry Frontiers. [Link]

  • ChemRxiv. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • Protocols.io. (2024). HSQC_15N.nan. Protocols.io. [Link]

  • New York Structural Biology Center. (n.d.). ¹⁵N T1/T2/NOE HSQC/TROSY Relaxation Experiments. CoMD/NMR. [Link]

  • ResearchGate. (2015). Labeling nitrogen species with the stable isotope ¹⁵N for their measurement by separative methods coupled with mass spectrometry: A review. ResearchGate. [Link]

  • Makita, T., et al. (2011). Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer. PubMed. [Link]

  • Wikipedia. (n.d.). Nitrogen-15 tracing. Wikipedia. [Link]

  • NC State University. (2022). The value of ¹⁵N NMR spectroscopy. METRIC - Office of Research and Innovation. [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. uOttawa. [Link]

  • SpectraBase. (n.d.). Pyridine - Optional[¹⁵N NMR] - Chemical Shifts. SpectraBase. [Link]

  • ResearchGate. (1979). Nitrogen-15 NMR of pyridine in high magnetic fields. ResearchGate. [Link]

  • Lichter, R. L., & Roberts, J. D. (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. Pyridine-¹⁵N. Journal of the American Chemical Society. [Link]

  • ProInvestigator. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. ProInvestigator. [Link]

  • Dalton Transactions. (2024). Probing the coordination chemistry of pyridine in amorphous porous coordination polymers by proton-detected ¹⁴N solid-state NMR spectroscopy. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • ResearchGate. (2006). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate. [Link]

  • Park, R. (n.d.). ¹⁵N Stable Isotope Labeling Data Analysis. Scripps Research. [Link]

  • Bruker. (n.d.). Basic- NMR- Experiments. Bruker. [Link]

  • The Development of Transition Metal Catalyzed C-N bond Formation Using Nitroarenes. (2016). ProQuest. [Link]

  • PubMed. (2016). Recent advances in marine N-cycle studies using ¹⁵N labeling methods. PubMed. [Link]

  • PMC - NIH. (2021). Aerobic C−N Bond Formation through Enzymatic Nitroso‐Ene‐Type Reactions. PMC - NIH. [Link]

  • ACS Publications. (1971). Nitrogen-15 Magnetic Resonance Spectroscopy. II. Coupling Constants. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Probing Slow Chemical Exchange of Pyridine Molecules at Acid Magnesium Hydroxide Fluoride Surfaces by ¹⁵N NMR. ResearchGate. [Link]

  • ResearchGate. (2006). Applications of ¹⁵N NMR spectroscopy in alkaloid chemistry. ResearchGate. [Link]

  • ChemRxiv. (2024). Nature of Reactive Sites in TS-1 from ¹⁵N solid-state NMR and Ti K-edge X-Ray Absorption Spectroscopic Signatures upon Pyridine Adsorption. ChemRxiv. [Link]

  • Chemical Science. (2023). NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. RSC Publishing. [Link]

  • ACS Publications. (1981). Secondary deuterium and nitrogen-15 isotope effects in enzyme-catalyzed reactions. Chemical mechanism of liver alcohol dehydrogenase. Biochemistry. [Link]

  • PubMed. (2012). Metabolic labeling of model organisms using heavy nitrogen (¹⁵N). PubMed. [Link]

  • PMC - PubMed Central. (2018). Catalytic Mechanism of Nonglycosidic C–N Bond Formation by the Pseudoglycosyltransferase Enzyme VldE. PMC - PubMed Central. [Link]

  • PubMed. (2001). ¹⁵N kinetic isotope effects on uncatalyzed and enzymatic deamination of cytidine. PubMed. [Link]

  • ChemRxiv. (2021). Enzymatic C-N Bond Formation via Aerobic Nitroso Ene Reactions. ChemRxiv. [Link]

  • ACS Publications. (2002). Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase. Biochemistry. [Link]

  • ChemRxiv. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • ChemRxiv. (2024). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation. ChemRxiv. [Link]

  • Analyst. (2018). Advanced spectroscopic analysis and ¹⁵N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. RSC Publishing. [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to Hyperpolarizing Pyridine-¹⁵N with SABRE

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the hyperpolarization of ¹⁵N-labeled pyridine using Signal Amplification By Reversible Exchange (SABRE), with a specific focus on the SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei) technique. Hyperpolarization dramatically increases the nuclear spin polarization of ¹⁵N nuclei, leading to a massive signal enhancement in Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). This enhanced sensitivity opens new avenues for real-time monitoring of molecular probes and metabolic processes. We will delve into the theoretical underpinnings of SABRE, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern the efficiency of polarization transfer.

Introduction: The Power of Hyperpolarization with SABRE

Nuclear Magnetic Resonance (NMR) spectroscopy is an incredibly powerful analytical tool, but its major limitation is its inherent insensitivity. This arises from the very small population difference between nuclear spin states at thermal equilibrium, as described by the Boltzmann distribution. Hyperpolarization techniques artificially increase this population difference, leading to signal enhancements of several orders of magnitude.

Signal Amplification By Reversible Exchange (SABRE) is a cost-effective and rapid hyperpolarization method that utilizes parahydrogen (p-H₂), the nuclear spin singlet isomer of dihydrogen, to boost NMR signals. The process is mediated by a soluble organometallic catalyst, typically an iridium complex, which facilitates the transfer of spin order from p-H₂ to a target substrate without altering the substrate's chemical identity.[1][2][3]

For hyperpolarizing heteronuclei like ¹⁵N, which have long relaxation times and are of great interest for in-vivo applications, a variation of SABRE known as SABRE-SHEATH is particularly effective.[4][5][6] This technique involves conducting the polarization transfer in a low magnetic field environment (microtesla range), typically within a magnetic shield, to facilitate efficient transfer of spin order to the ¹⁵N nucleus.[4][7] This guide will focus on the practical implementation of SABRE-SHEATH for the hyperpolarization of ¹⁵N-pyridine.

The Mechanism of SABRE-SHEATH for ¹⁵N Hyperpolarization

The SABRE process relies on the reversible binding of both p-H₂ and the substrate (¹⁵N-pyridine) to an iridium catalyst. The key steps are as follows:

  • Catalyst Activation: A precatalyst, such as [IrCl(COD)(IMes)], is activated by reacting with hydrogen to form the active hexacoordinate iridium dihydride complex.[4]

  • Reversible Exchange: In solution, both p-H₂ and ¹⁵N-pyridine molecules continuously associate with and dissociate from the active catalyst.

  • Symmetry Breaking and Spin Order Transfer: When p-H₂ binds to the catalyst, the two hydrogen atoms become magnetically inequivalent hydride ligands. This breaks the symmetry of the singlet state, allowing the spin order to be transferred to other nuclei within the complex via scalar (J) couplings.

  • Polarization at Microtesla Fields: For efficient polarization transfer to the ¹⁵N nucleus, the SABRE-SHEATH method is employed. The polarization transfer is conducted in a very low magnetic field (microtesla range).[4][7] Under these conditions, the energy levels of the hydride protons and the ¹⁵N nucleus of the bound pyridine become nearly degenerate, facilitating efficient spin order transfer through their J-coupling interaction.[7]

  • Release of Hyperpolarized Substrate: The hyperpolarized ¹⁵N-pyridine dissociates from the catalyst, returning to the bulk solution where its enhanced NMR signal can be detected.

The following diagram illustrates the catalytic cycle of SABRE:

SABRE_Mechanism cluster_catalyst Iridium Catalyst Active_Catalyst [Ir(H)₂(IMes)(Py)₃]Cl Exchange Reversible Exchange (µT Field) Active_Catalyst->Exchange Dissociation p-H2 Parahydrogen (p-H₂) p-H2->Exchange + Catalyst Py-15N ¹⁵N-Pyridine (Py) Py-15N->Exchange Hyperpolarized_Py-15N Hyperpolarized ¹⁵N-Pyridine Exchange->Active_Catalyst Binding Exchange->Hyperpolarized_Py-15N Release

Caption: The SABRE catalytic cycle for hyperpolarizing ¹⁵N-Pyridine.

Experimental Protocol

This protocol outlines the steps for hyperpolarizing ¹⁵N-pyridine using the SABRE-SHEATH method.

Materials and Equipment
Reagent/Equipment Specifications Supplier Example
¹⁵N-Pyridine>98% isotopic enrichmentSigma-Aldrich, Cambridge Isotope Laboratories
[Ir(IMes)(COD)Cl]SABRE precatalystStrem Chemicals, Sigma-Aldrich
Methanol-d₄Deuterated solvent, anhydrousCambridge Isotope Laboratories, Sigma-Aldrich
Parahydrogen GeneratorCapable of producing >95% p-H₂Various manufacturers (e.g., Bruker, or custom-built)
Magnetic Shieldµ-metal shield to create a low-field environmentMagnetic Shield Corp., or custom-built
NMR SpectrometerHigh-field NMR for detectionBruker, JEOL, Varian/Agilent
NMR Tubes5 mm, suitable for the experimentWilmad-LabGlass, Norell
Gas Handling SystemTubing, regulators, and valves for p-H₂Swagelok, local suppliers
Preparation of Stock Solutions

CAUTION: Handle all chemicals in a fume hood and wear appropriate personal protective equipment.

  • Catalyst Stock Solution (e.g., 10 mM):

    • Accurately weigh a calculated amount of [Ir(IMes)(COD)Cl] precatalyst.

    • Dissolve it in a known volume of methanol-d₄ to achieve the desired concentration.

    • Example: For 1 mL of a 10 mM solution, dissolve approximately 8.3 mg of the precatalyst.

  • ¹⁵N-Pyridine Stock Solution (e.g., 1 M):

    • Accurately measure a calculated volume of ¹⁵N-pyridine.

    • Dilute it with methanol-d₄ to the desired final volume and concentration.

Sample Preparation for SABRE-SHEATH
  • In a clean, dry 5 mm NMR tube, prepare the final sample solution by mixing the stock solutions to achieve the desired final concentrations. A typical starting point is a catalyst-to-substrate ratio of 1:10 to 1:20.

    • Example: For a 1 mL sample with 5 mM catalyst and 50 mM ¹⁵N-pyridine:

      • 500 µL of 10 mM catalyst stock solution

      • 50 µL of 1 M ¹⁵N-pyridine stock solution

      • 450 µL of fresh methanol-d₄

  • Equip the NMR tube with a valve or septum cap that allows for gas bubbling.

  • Degas the sample by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the hyperpolarization process.

The Hyperpolarization Workflow

The following diagram outlines the experimental workflow for SABRE-SHEATH:

SABRE_Workflow cluster_prep Preparation cluster_hyperpolarization Hyperpolarization (SABRE-SHEATH) cluster_detection Detection Prepare_Sample 1. Prepare Sample (Catalyst + ¹⁵N-Pyridine in Methanol-d₄) Degas 2. Degas Sample (N₂ or Ar bubbling) Prepare_Sample->Degas Place_in_Shield 3. Place sample in Magnetic Shield (µT field) Degas->Place_in_Shield Bubble_pH2 4. Bubble with Parahydrogen (typically 30-60s) Place_in_Shield->Bubble_pH2 Transfer_to_NMR 5. Rapidly Transfer to NMR Spectrometer Bubble_pH2->Transfer_to_NMR < 5 seconds Acquire_Signal 6. Acquire Single-Scan ¹⁵N NMR Spectrum Transfer_to_NMR->Acquire_Signal

Caption: Experimental workflow for ¹⁵N-Pyridine hyperpolarization via SABRE-SHEATH.

Step-by-Step Procedure:

  • Catalyst Activation: Before the first hyperpolarization experiment, the precatalyst needs to be activated. This is typically achieved by bubbling hydrogen (or parahydrogen) through the sample solution for several minutes until the solution changes color (often to a pale yellow or orange), indicating the formation of the active catalyst.[4]

  • Positioning for Polarization: Place the NMR tube containing the activated sample inside the magnetic shield.

  • Parahydrogen Bubbling: Connect the parahydrogen supply to the NMR tube. Bubble p-H₂ through the solution at a controlled flow rate (e.g., 10-50 sccm) for a specific duration (typically 30-60 seconds).[4] The optimal bubbling time should be determined empirically.

  • Rapid Transfer: Immediately after stopping the p-H₂ flow, rapidly and carefully transfer the NMR tube from the magnetic shield to the NMR spectrometer. This transfer time should be minimized (ideally < 5 seconds) to reduce the loss of hyperpolarization due to T₁ relaxation.

  • NMR Acquisition: Acquire a single-scan ¹⁵N NMR spectrum. It is crucial to use a single scan as the hyperpolarized state is non-renewable and decays back to thermal equilibrium.

Optimization of Parameters and Expected Results

The efficiency of SABRE hyperpolarization is sensitive to several parameters. The following table summarizes key parameters and their typical ranges for ¹⁵N-pyridine.

Parameter Typical Range Rationale and Field Insights
Magnetic Field (for polarization) < 1 µT (for SABRE-SHEATH)This low field is critical to match the energy levels of the hydride protons and the ¹⁵N nucleus, enabling efficient spin transfer.[4][7]
Parahydrogen Pressure 1-7 atmHigher pressure increases the concentration of dissolved p-H₂, which can lead to higher polarization levels.[4]
Temperature 298 K (Room Temperature)Ligand exchange rates are temperature-dependent. For pyridine, room temperature is often a good starting point, but optimization may be required.[6][8]
Catalyst:Substrate Ratio 1:10 - 1:100A sufficient amount of catalyst is needed to polarize the substrate efficiently. However, too much catalyst can lead to line broadening and faster relaxation. A 1:10 to 1:20 ratio is a common starting point.[4]
Solvent Methanol-d₄Methanol is a good solvent for the catalyst and substrate and has favorable properties for SABRE. Deuteration minimizes unwanted proton signals and relaxation pathways.

With an optimized setup, it is possible to achieve significant ¹⁵N polarization levels in pyridine, with reports of over 50% polarization.[8] This translates to signal enhancements of tens of thousands-fold compared to a thermally polarized sample. The hyperpolarized ¹⁵N signal of free pyridine in methanol-d₄ will appear as a sharp singlet.

Troubleshooting

  • Low or No Signal Enhancement:

    • Check for Oxygen: Ensure the sample is thoroughly degassed. Oxygen is paramagnetic and quenches hyperpolarization.[4]

    • Verify Parahydrogen Quality: Confirm that the parahydrogen generator is functioning correctly and producing a high percentage of p-H₂.

    • Catalyst Inactivation: The catalyst can be sensitive to impurities. Prepare fresh solutions if needed.

    • Magnetic Field Inhomogeneity: Ensure the magnetic field inside the shield is low and homogeneous.

  • Signal Decay is Too Fast:

    • Minimize Transfer Time: Practice the transfer from the shield to the spectrometer to make it as rapid as possible.

    • Check for Paramagnetic Impurities: Traces of metal ions or other paramagnetic species can accelerate relaxation. Use high-purity solvents and clean glassware.

Conclusion

SABRE-SHEATH is a powerful technique for generating high levels of nuclear spin polarization in ¹⁵N-pyridine and other ¹⁵N-containing molecules. This dramatic signal enhancement has the potential to revolutionize the use of ¹⁵N NMR and MRI for a wide range of applications, from fundamental chemical studies to in-vivo metabolic imaging and the development of novel diagnostic agents.[9][10] By carefully controlling the experimental parameters outlined in this guide, researchers can reliably produce hyperpolarized ¹⁵N-pyridine and unlock new frontiers in magnetic resonance.

References

  • Catalytic SABRE H Hyperpolarization of Pyridine in Aqueous Media by [Ir(Cl)(ITEG)(COD)]. (n.d.). Google Cloud.
  • Iali, W., et al. (2020). Remarkable Levels of ¹⁵N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B, 124(21), 4347-4353. [Link]

  • Theis, T., et al. (2015). ¹⁵N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. Journal of the American Chemical Society, 137(4), 1404-1407. [Link]

  • Rayner, P. J., et al. (2018). Fine-tuning the efficiency of para-hydrogen-induced hyperpolarization by rational N-heterocyclic carbene design. Nature Communications, 9(1), 4251. [Link]

  • Iali, W., et al. (2018). SABRE hyperpolarization of pyridine and pyrimidine substrates with and without a sulfoxide co-ligand. Magnetic Resonance in Chemistry, 56(10), 976-984. [Link]

  • Gloggler, S., et al. (2021). Water-Compatible and Recyclable Heterogeneous SABRE Catalyst for NMR Signal Amplification. JACS Au, 1(9), 1368-1374. [Link]

  • Shchepin, R. V., et al. (2019). ¹⁹F Hyperpolarization of ¹⁵N-3-¹⁹F-Pyridine Via Signal Amplification by Reversible Exchange. The Journal of Physical Chemistry Letters, 10(21), 6649-6654. [Link]

  • Theis, T., et al. (2015). ¹⁵N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. The Journal of Physical Chemistry C, 119(15), 8345-8353. [Link]

  • Jiang, Y., et al. (2022). State-of-the-art accounts of hyperpolarized ¹⁵N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Chemical Society Reviews, 51(10), 3865-3895. [Link]

  • Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of ¹⁵N heterocycles. Organic & Biomolecular Chemistry, 15(34), 7248-7255. [Link]

  • TomHon, P., et al. (2021). A Versatile Compact Parahydrogen Membrane Reactor. Angewandte Chemie International Edition, 60(41), 22245-22251. [Link]

  • Schmidt, A. B., et al. (2023). SABRE Hyperpolarization with up to 200 bar Parahydrogen in Standard and Quickly Removable Solvents. Molecules, 28(3), 1184. [Link]

  • Iali, W., et al. (2020). Remarkable Levels of ¹⁵N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B, 124(21), 4347-4353. [Link]

  • Barskiy, D. (2016). “SABRE-SHEATH” of pyridine-¹⁵N with signal detection at 400 MHz. YouTube. Retrieved January 9, 2024, from [Link]

  • TomHon, P., et al. (2024). Multi-axis fields boost SABRE hyperpolarization. Proceedings of the National Academy of Sciences, 121(14), e2316954121. [Link]

  • Chukanov, N. V., et al. (2021). Synthesis and ¹⁵N NMR Signal Amplification by Reversible Exchange of [¹⁵N]Dalfampridine at Microtesla Magnetic Fields. Molecules, 26(11), 3237. [Link]

  • Schmidt, A. B., et al. (2023). SABRE Hyperpolarization with up to 200 bar Parahydrogen in Standard and Quickly Removable Solvents. Molecules, 28(3), 1184. [Link]

  • Jiang, Y., et al. (2022). State-of-the-art accounts of hyperpolarized ¹⁵N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Chemical Society Reviews, 51(10), 3865-3895. [Link]

  • Roy, S. S., et al. (2024). Hyperpolarization of ¹⁵N-Pyridinium by Using Parahydrogen Enables Access to Reactive Oxygen Sensors and Pilot In Vivo Studies. Angewandte Chemie International Edition, 63(23), e202402123. [Link]

  • Knecht, S., et al. (2019). Hyperpolarization of ¹⁵N-pyridinium and ¹⁵N-aniline derivatives by using parahydrogen: new opportunities to store nuclear spin polarization in aqueous media. Chemical Science, 10(42), 9799-9807. [Link]

  • Roy, S. S., et al. (2024). Hyperpolarization of ¹⁵N-Pyridinium by Using Parahydrogen Enables Access to Reactive Oxygen Sensors and Pilot In Vivo. Angewandte Chemie International Edition, 63(23), e202402123. [Link]

  • Tickner, B. J., et al. (2018). SABRE hyperpolarization enables high-sensitivity ¹H and ¹³C benchtop NMR spectroscopy. Chemical Communications, 54(54), 7511-7514. [Link]

  • Theis, T., et al. (2019). Quasi-Resonance Signal Amplification by Reversible Exchange. The Journal of Physical Chemistry Letters, 10(18), 5438-5443. [Link]

  • Butler, M. C., et al. (2013). Parahydrogen-induced polarization without hydrogenation. Proceedings of the National Academy of Sciences, 110(33), 13377-13382. [Link]

  • Gloggler, S., et al. (2021). Water-Compatible and Recyclable Heterogeneous SABRE Catalyst for NMR Signal Amplification. JACS Au, 1(9), 1368-1374. [Link]

Sources

Application Note: High-Precision Quantification in Mass Spectrometry Using Pyridine-15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accuracy in Mass Spectrometry

In the landscape of modern analytical chemistry, particularly within drug discovery, development, and clinical research, mass spectrometry (MS) stands as a cornerstone for its unparalleled sensitivity and selectivity.[1][2] However, the very sensitivity of MS also renders it susceptible to variations that can compromise quantitative accuracy.[3] These variations can arise from multiple sources, including sample preparation, matrix effects, and instrument fluctuations.[3][4] To mitigate these variables and ensure the reliability of quantitative data, the use of an internal standard (IS) is not just a recommendation but a necessity.[3][4]

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative MS analysis.[5][6][7][8] By incorporating heavy isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), SIL standards are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z).[5][6][8] This near-perfect chemical mimicry allows the SIL internal standard to co-elute with the analyte and experience the same ionization suppression or enhancement, extraction losses, and other sources of variability, thereby providing a reliable basis for correction and accurate quantification.[5][9]

This application note provides a comprehensive guide to the use of Pyridine-15N, a ¹⁵N-labeled isotopologue of pyridine, as an internal standard in mass spectrometry. We will delve into the rationale behind its selection, provide detailed protocols for its implementation, and discuss best practices to ensure the generation of high-fidelity quantitative data.

The Rationale for this compound as an Internal Standard

Pyridine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[10][11] The use of this compound as an internal standard offers several distinct advantages:

  • Physicochemical Equivalence: this compound exhibits virtually identical chemical and physical properties to its unlabeled counterpart, ensuring it behaves similarly during sample preparation and chromatographic separation.[1]

  • Co-elution with Analyte: Due to its identical structure, this compound will co-elute with the unlabeled pyridine analyte, ensuring that both are subjected to the same matrix effects at the same point in time.[12]

  • Distinct Mass Signature: The incorporation of the ¹⁵N isotope provides a clear mass shift, allowing for unambiguous detection and differentiation from the analyte by the mass spectrometer.

  • High Isotopic Purity: Commercially available this compound typically has high isotopic enrichment (>95%), minimizing signal overlap and interference from the unlabeled species.[10][13]

Key Physicochemical Properties
PropertyPyridine (Unlabeled)This compoundRationale for Equivalence
Chemical FormulaC₅H₅NC₅H₅¹⁵NIdentical atomic composition, differing only in the nitrogen isotope.
Molecular Weight79.10 g/mol 80.10 g/mol The +1 Da mass difference is ideal for MS differentiation without significantly altering chemical behavior.
Boiling Point~115 °C~115 °CIsotopic substitution has a negligible effect on intermolecular forces.
pKa5.25~5.25The basicity of the nitrogen is not significantly affected by the isotopic change.
PolarityPolarPolarIdentical molecular structure leads to identical polarity and chromatographic behavior.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for utilizing this compound as an internal standard in a typical quantitative mass spectrometry experiment.

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_cal Prepare Calibration Curve Standards (Analyte + IS) prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc sample_spike Spike Unknown Samples with this compound prep_stock->sample_spike lcms_analysis LC-MS/MS Analysis prep_cal->lcms_analysis prep_qc->lcms_analysis sample_extract Perform Sample Extraction (e.g., SPE, LLE) sample_spike->sample_extract sample_extract->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for quantitative analysis using this compound.

Detailed Protocols

The following protocols provide a step-by-step guide for the preparation of standards and samples for analysis. These should be adapted based on the specific matrix and analyte concentration range.

Preparation of this compound Internal Standard Stock Solution
  • Selection of Solvent: Choose a solvent in which this compound is highly soluble and that is compatible with your analytical method (e.g., methanol, acetonitrile).

  • Weighing: Accurately weigh a precise amount of this compound using an analytical balance.

  • Dissolution: Dissolve the weighed this compound in the chosen solvent in a Class A volumetric flask to achieve a final concentration of, for example, 1 mg/mL.

  • Storage: Store the stock solution in an amber vial at an appropriate temperature (e.g., 4°C or -20°C) to ensure stability.[14]

Preparation of Calibration Curve Standards
  • Analyte Stock Solution: Prepare a stock solution of the unlabeled pyridine analyte in a similar manner to the internal standard stock solution.

  • Serial Dilutions: Perform serial dilutions of the analyte stock solution to create a series of working standards that cover the expected concentration range of the unknown samples.[15]

  • Spiking with Internal Standard: Add a fixed volume of the this compound internal standard working solution to each analyte working standard to achieve a constant final concentration of the internal standard in all calibration standards.

  • Matrix Matching: Whenever possible, prepare the calibration standards in the same biological matrix as the unknown samples to account for matrix effects.[4][16]

Sample Preparation and Analysis
  • Sample Collection: Collect the unknown samples (e.g., plasma, urine, tissue homogenate).

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to each unknown sample at the beginning of the sample preparation process.[3]

  • Sample Extraction: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interfering components.[3][17]

  • LC-MS/MS Analysis: Analyze the prepared calibration standards, quality control (QC) samples, and unknown samples by LC-MS/MS.

  • Data Processing: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards to generate a calibration curve.[4] Use the resulting regression equation to determine the concentration of the analyte in the unknown samples.[15]

Data Interpretation and Quality Control

A key aspect of a self-validating system is the continuous monitoring of the internal standard's response. The peak area of this compound should be consistent across all samples in an analytical run. Significant variations may indicate issues with sample preparation or instrument performance.

Acceptance Criteria for Analytical Runs (based on FDA guidance): [18]

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • At least 75% of the QC samples should be within ±15% of their nominal concentrations.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape Incompatible solvent, column degradationEnsure mobile phase compatibility, check column performance.
High Variability in IS Signal Inconsistent pipetting, instrument instabilityVerify pipette calibration, perform instrument maintenance and tuning.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting interferencesOptimize chromatographic separation, improve sample cleanup procedures.[12]
Analyte-IS Crosstalk Insufficient mass resolution, isotopic impurityEnsure mass spectrometer is properly calibrated, verify isotopic purity of the standard.[19]

Conclusion

The use of this compound as an internal standard is a robust strategy for achieving accurate and precise quantification in mass spectrometry, particularly for pyridine-containing analytes. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and analysis. By following the detailed protocols and best practices outlined in this application note, researchers can significantly enhance the reliability and integrity of their quantitative data, a critical aspect of drug development and scientific research. The principles discussed herein are in alignment with regulatory expectations for bioanalytical method validation as outlined by agencies such as the FDA.[18][20][21][22][23]

References

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
  • Stokvis, E., Rosing, H., Lopez Lazaro, L., Schellens, J. H., & Beijnen, J. H. (2004). Switching from an analogous to a stable isotopically labeled internal standard for the LC-MS/MS quantitation of the novel anticancer drug Kahalalide F significantly improves assay performance. Journal of Mass Spectrometry, 39(3), 325-332.
  • Tan, A., & Berrue, F. (2019). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 37(11), 844-851.
  • Quality Control & Quality Assurance Training Series. (2025, July 10). Internal Standard | Accurate Quantification & Matrix Effect Correction [Video]. YouTube.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Sultana, N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Kellner, S., & Helm, M. (2014).
  • RPubs. (2023, January 24).
  • Blank, I. (n.d.).
  • Nicolò, A., et al. (2018). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect.
  • de Vries, R., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • Google Patents. (n.d.). CN112683986A - Natural isotope calibration curve method for quantifying target analyte in sample.
  • Swinney, D. C., et al. (2003). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 319(2), 227-234.
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Lab Manager. (2023, October 2).
  • Lunn, G., & Hellmuth, K. (2006). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Metabolites, 6(1), 1.
  • U.S. Food and Drug Administration. (2018, May).
  • Smith, A. M. R., & McNally, A. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 534-541.
  • Smith, A. M. R., & McNally, A. (2023).
  • Reddit. (2023, October 2). How to make a Internal Standard mix..... r/massspectrometry.
  • ECA Academy. (2015, July 30).
  • Gardell, S. J., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1968, 77-87.
  • Thermo Fisher Scientific. (n.d.).
  • Smith, A. M. R., & McNally, A. (2023).
  • Sandle, T. (2015).
  • ResolveMass Laboratories. (n.d.).
  • Smith, A. M. R., & McNally, A. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
  • Spectroscopy Online. (2013, July 1). Sample Preparation Guide for Mass Spectrometry–Based Proteomics.
  • University of California, Davis. (2016, March 28). Sample Preparation for MALDI-TOF Mass Spectrometry [Video]. YouTube.
  • University of California, San Francisco. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.
  • G-Biosciences. (2016, May 18). Mass Spectrometry Sample Prep.
  • Schappler, J., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 84.
  • Marek, R., et al. (2007). 15N NMR Spectroscopy in Structural Analysis: An Update (2001—2005). Current Organic Chemistry, 11(13), 1154-1181.

Sources

Application Notes and Protocols: Pyridine-¹⁵N Isotope Labeling in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isotopic Labeling in Modern Drug Discovery

In the landscape of pharmaceutical development, a deep understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount to ensuring its safety and efficacy.[1] Stable isotope labeling has emerged as an indispensable tool in these investigations, offering a non-radioactive method to trace the metabolic fate of a drug molecule with high precision.[2] Among the various stable isotopes, ¹⁵N has gained prominence due to the prevalence of nitrogen atoms in a vast number of pharmaceuticals.[3] The incorporation of ¹⁵N provides a unique mass signature for detection by mass spectrometry (MS) and an NMR-active nucleus (spin 1/2) for detailed structural analysis.[3]

Pyridine and its derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs.[4] However, the introduction of a ¹⁵N isotope into the pyridine ring, especially in the later stages of a complex synthesis, has traditionally been a significant challenge.[5][6][7] This often required laborious de novo synthesis, which is both time-consuming and resource-intensive.

This application note details a groundbreaking approach for the late-stage ¹⁵N labeling of pyridine-containing compounds. This method, proceeding through Zincke imine intermediates, offers a highly efficient and versatile strategy for incorporating ¹⁵N into a wide array of drug candidates with high isotopic enrichment.[5][6][7] We will provide a comprehensive overview of the underlying chemistry, detailed experimental protocols, and practical guidance on the analytical techniques used to characterize the labeled products and their metabolites.

The Challenge: Limitations of Traditional ¹⁵N Labeling Strategies

Conventional methods for introducing a ¹⁵N atom into a pyridine ring often fall into two categories:

  • De Novo Synthesis: This involves constructing the entire pyridine ring from ¹⁵N-labeled precursors. While effective, this approach is often lengthy and requires significant redevelopment of the original synthetic route, making it impractical for late-stage drug candidates.

  • Isotope Exchange Reactions: These methods aim to swap the existing ¹⁴N atom for a ¹⁵N atom. However, many existing protocols suffer from harsh reaction conditions, limited substrate scope, and low isotopic incorporation rates.

These limitations have historically hindered the widespread application of ¹⁵N labeling for pyridine-containing drugs, creating a bottleneck in the drug development pipeline.

The Solution: A Robust Protocol for ¹⁵N-Pyridine Labeling via Zincke Imine Intermediates

A novel and highly efficient method for the ¹⁵N labeling of pyridines has been developed, which overcomes many of the limitations of previous approaches.[5][6][7] This strategy is based on a ring-opening and ring-closing sequence involving a Zincke imine intermediate.

The core of this methodology lies in the activation of the pyridine nitrogen, followed by nucleophilic attack to open the aromatic ring, forming a Zincke imine. This intermediate can then be reacted with a ¹⁵N-labeled ammonia source, which displaces the original nitrogen atom and facilitates the ring-closure to yield the desired ¹⁵N-labeled pyridine.[5][6][7]

Advantages of the Zincke Imine-Based Method:
  • Late-Stage Applicability: The mild reaction conditions and high functional group tolerance allow for the labeling of complex, fully elaborated drug molecules without the need for a complete synthetic redesign.[3][5][6][7]

  • High Isotopic Incorporation: This method consistently achieves >95% ¹⁵N incorporation, providing a strong and unambiguous signal for analytical detection.[5][6][7]

  • Versatility: The protocol is applicable to a wide range of substituted pyridines, including those with electron-donating and electron-withdrawing groups.[5][6][7]

  • Commercially Available ¹⁵N Source: The use of readily available and relatively inexpensive ¹⁵NH₄Cl as the ¹⁵N source makes this method cost-effective and accessible.[5][6][7]

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}

General workflow for ¹⁵N-pyridine labeling via a Zincke imine intermediate.

Detailed Experimental Protocols

The following protocols are generalized from the method described by Nguyen et al. and should be optimized for each specific substrate.[5][6][7]

Protocol 1: General Procedure for ¹⁵N-Labeling of Pyridines

This two-step protocol involves the initial formation and isolation of the Zincke imine intermediate, followed by the ring-closing reaction to incorporate the ¹⁵N label.

Step 1: Synthesis of the Zincke Imine Intermediate

  • To a stirred solution of the pyridine substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a pyridine base (e.g., 2,6-lutidine or collidine, 1.2 equiv).

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) to the solution. Stir the reaction mixture at -78 °C for 30 minutes.

  • Add a solution of a secondary amine (e.g., dibenzylamine, 1.2 equiv) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated in vacuo, and the resulting residue can be triturated with a non-polar solvent (e.g., hexanes) to precipitate the Zincke imine intermediate.

  • Isolate the solid by filtration and dry under vacuum. The intermediate is often used in the next step without further purification.

Step 2: Ring-Closure with ¹⁵NH₄Cl

  • To a solution of the Zincke imine intermediate (1.0 equiv) in a suitable solvent (e.g., ethanol or isopropanol), add ¹⁵NH₄Cl (>98% isotopic purity, 2.0-4.0 equiv) and a base (e.g., sodium acetate, 2.0-4.0 equiv).

  • Heat the reaction mixture to 60-80 °C and stir for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ¹⁵N-labeled pyridine.

Parameter Typical Conditions Causality and Rationale
Activation Reagent Trifluoromethanesulfonic anhydride (Tf₂O)Tf₂O is a powerful electrophile that activates the pyridine nitrogen, making it susceptible to nucleophilic attack and subsequent ring-opening.
Ring-Opening Nucleophile DibenzylamineA secondary amine that is effective in opening the activated pyridine ring to form a stable Zincke imine intermediate.
¹⁵N Source ¹⁵NH₄ClA commercially available, cost-effective, and highly enriched source of the ¹⁵N isotope.
Ring-Closing Base Sodium Acetate (NaOAc)A mild base that facilitates the ring-closure reaction by neutralizing the acid generated during the process.
Temperature -78 °C to 80 °CThe initial activation and ring-opening are performed at low temperatures to control reactivity, while the ring-closure step requires heating to proceed at a reasonable rate.
Isotopic Incorporation >95%The mechanism of the ring-opening/ring-closing sequence ensures a near-complete exchange of the ¹⁴N for the ¹⁵N atom.

Analytical Characterization of ¹⁵N-Labeled Pyridines

The successful incorporation of the ¹⁵N label and the structural integrity of the drug molecule must be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy is a powerful tool for characterizing ¹⁵N-labeled compounds. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals.

  • Direct ¹⁵N NMR: While direct detection of ¹⁵N is possible, it is often hampered by the low gyromagnetic ratio of the ¹⁵N nucleus, leading to low sensitivity. However, with high isotopic enrichment, a ¹⁵N NMR spectrum can provide direct evidence of labeling. The chemical shift of the ¹⁵N-labeled pyridine nitrogen will be distinct from other nitrogen atoms in the molecule and will be influenced by the electronic environment.

  • ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment is a highly sensitive method for detecting ¹⁵N incorporation. It shows correlations between ¹⁵N nuclei and their directly attached protons. For a ¹⁵N-labeled pyridine, this experiment can be used to observe the correlation between the pyridine nitrogen and adjacent protons, providing unambiguous confirmation of the label's position.

  • ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment reveals correlations between ¹⁵N nuclei and protons that are two or three bonds away. This is particularly useful for confirming the position of the ¹⁵N label in the pyridine ring and for structural elucidation of metabolites.

¹⁵N Chemical Shift Ranges for Pyridine Derivatives
Functional Group **Typical ¹⁵N Chemical Shift (ppm, relative to CH₃NO₂) **
Pyridine~300-350
Protonated Pyridine~180-220
Pyridine N-oxide~100-130

Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for analyzing isotopically labeled compounds, as it directly measures the mass-to-charge ratio (m/z) of ions.

  • Confirmation of Labeling: The most straightforward application of MS is to confirm the incorporation of the ¹⁵N label. The molecular weight of the ¹⁵N-labeled compound will be one mass unit higher than its unlabeled counterpart for each incorporated ¹⁵N atom. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Metabolite Identification: In drug metabolism studies, the ¹⁵N label serves as a "mass tag" to differentiate drug-related material from endogenous metabolites in complex biological matrices. By comparing the mass spectra of samples from subjects dosed with the labeled and unlabeled drug, metabolites can be readily identified by looking for ion pairs separated by one mass unit.

  • Quantitative Analysis: The relative intensities of the mass spectral peaks for the labeled and unlabeled compounds can be used to determine the isotopic enrichment of the sample.

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}

Analytical workflow for the characterization of ¹⁵N-labeled compounds.

Application in Drug Development: A Case Study Approach

To illustrate the practical application of this technology, we will consider a hypothetical case study involving the late-stage ¹⁵N labeling of a well-known pharmaceutical.

Case Study: Late-Stage ¹⁵N Labeling of Etoricoxib

Background: Etoricoxib is a selective COX-2 inhibitor containing a pyridine ring. A ¹⁵N-labeled version of etoricoxib would be highly valuable for conducting detailed ADME studies to understand its metabolic fate and identify any previously uncharacterized metabolites.

Objective: To synthesize ¹⁵N-labeled etoricoxib using the Zincke imine-based protocol and to outline its use in a metabolic study.

Experimental Approach:

  • ¹⁵N-Labeling of Etoricoxib: The Zincke imine protocol would be applied to etoricoxib. Due to the presence of multiple nitrogen atoms, careful optimization of the reaction conditions may be necessary to ensure selective labeling of the pyridine nitrogen.

  • Characterization: The resulting ¹⁵N-etoricoxib would be rigorously characterized by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and HRMS to confirm its structure and determine the isotopic enrichment.

  • Metabolic Study: The ¹⁵N-etoricoxib would be administered to a suitable animal model (e.g., rats). Plasma, urine, and feces samples would be collected at various time points.

  • Metabolite Profiling: The biological samples would be analyzed by LC-HRMS. The mass spectrometer would be programmed to look for parent-metabolite pairs with a mass difference of 1 Da. This would allow for the confident identification of all etoricoxib-related metabolites.

Expected Outcomes:

The ¹⁵N label would enable the unambiguous identification of etoricoxib metabolites, even those present at very low concentrations. This information would provide a more complete picture of the drug's metabolic pathways, which is critical for assessing its safety and potential for drug-drug interactions.

Conclusion: A Paradigm Shift in Late-Stage Isotope Labeling

The development of the Zincke imine-based protocol for the ¹⁵N labeling of pyridines represents a significant advancement in the field of isotope chemistry with direct implications for drug development. This robust and versatile method empowers researchers to efficiently label complex drug candidates at a late stage, thereby accelerating the timeline for crucial ADME studies. The ability to generate high-purity ¹⁵N-labeled compounds will undoubtedly lead to a more thorough understanding of the metabolic fate of new chemical entities, ultimately contributing to the development of safer and more effective medicines.

References

  • Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 146(5), 2944–2949. [Link]

  • Nguyen, H. M. H., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Feng, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • Bartholomew, L. M., et al. (2024). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. eScholarship, University of California. [Link]

  • Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. PubMed. [Link]

  • Lafaye, A., et al. (2005). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. PubMed. [Link]

  • Marek, R., et al. (2007). 15N NMR Spectroscopy in Structural Analysis: An Update (2001—2005). ResearchGate. [Link]

  • SpectraBase. Pyridine - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

  • Angel, T. E., & Aryal, U. K. (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]

  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Waters Corporation. [Link]

  • Morgan, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. [Link]

  • Feng, M., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. PubMed. [Link]

  • Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6234. [Link]

  • DataIntelo. (2024). N15 Stable Isotope Labeled Biomolecules Market Report | Global Forecast From 2025 To 2033. DataIntelo. [Link]

  • Kitson, D. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

  • Bi, J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Talik, Z., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. ResearchGate. [Link]

  • Baillie, T. A. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1547-1557. [Link]

Sources

Application Notes & Protocols: The Role of Pyridine-¹⁵N in Modern Catalysis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Label

In the intricate world of catalysis, understanding the precise interactions between a catalyst and its substrates is paramount. Isotopic labeling, the strategic replacement of an atom with one of its isotopes, serves as a powerful lens through which we can observe these fleeting interactions. While isotopes like deuterium (²H) and carbon-13 (¹³C) are workhorses in mechanistic studies, nitrogen-15 (¹⁵N) offers unique advantages, particularly when incorporated into heterocyclic scaffolds like pyridine. Pyridine and its derivatives are not merely solvents; they are fundamental components of ligands, organocatalysts, and substrates in countless transformations, from pharmaceutical synthesis to materials science.[1][2]

The use of Pyridine-¹⁵N, where the natural abundance ¹⁴N (99.6%) is replaced by the NMR-active, spin-½ ¹⁵N nucleus, transforms the pyridine molecule into a highly sensitive and specific probe. This allows researchers to track its coordination, activation, and transformation with unparalleled clarity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3] This guide provides an in-depth exploration of the practical applications of Pyridine-¹⁵N in catalysis research, complete with detailed protocols and the scientific rationale behind them, designed for researchers, scientists, and drug development professionals.

Application 1: Probing Acidity in Heterogeneous Catalysts

One of the most powerful applications of Pyridine-¹⁵N is as a probe molecule to characterize the nature and quantity of acid sites on the surface of solid catalysts, such as zeolites and metal oxides.[4] The nitrogen atom's lone pair readily interacts with both Brønsted (proton-donating) and Lewis (electron-accepting) acid sites, and the resulting ¹⁵N NMR chemical shift is exquisitely sensitive to the nature of this interaction.

Scientific Principle

When Pyridine-¹⁵N adsorbs onto a catalyst surface, it can exist in several states: weakly physisorbed, hydrogen-bonded to surface hydroxyls (e.g., silanols), coordinated to a Lewis acid site (e.g., an exposed metal cation), or protonated by a Brønsted acid site to form a pyridinium ion.[5][6] Each of these states gives a distinct and resolvable signal in a solid-state ¹⁵N NMR spectrum. This allows for the unambiguous identification and even quantification of different active sites, which is often impossible with less direct methods. Low-temperature analysis is often key, as it slows the exchange between different sites, allowing for their individual signals to be resolved.[5]

Data Summary: Differentiating Surface Interactions

The following table summarizes typical ¹⁵N NMR chemical shifts observed for Pyridine-¹⁵N adsorbed on a titanosilicalite-1 (TS-1) catalyst, demonstrating the clear distinction between different surface sites.

Pyridine-¹⁵N SpeciesInteraction TypeTypical ¹⁵N Chemical Shift (ppm)Reference
Free (physisorbed) PyridineVan der Waals~317[5]
Pyridine on Silanols (Si-OH)Hydrogen Bond~292[5][6]
Pyridine on Ti Lewis Acid SiteDative Bond~281[5][6]
Pyridinium IonCovalent Bond (Protonation)~212[5][6]
Experimental Protocol: Quantifying Lewis and Brønsted Acidity in TS-1 Zeolite

This protocol details the use of Pyridine-¹⁵N with solid-state NMR to characterize a TS-1 catalyst.

1. Catalyst Preparation and Activation: a. Place 50-100 mg of the TS-1 catalyst into a 4 mm MAS NMR rotor. b. Dehydrate the catalyst under high vacuum (<10⁻⁴ mbar) at an elevated temperature (e.g., 400 °C) for at least 4 hours to remove physisorbed water and expose the active sites. c. Cool the sample to room temperature under vacuum.

2. Adsorption of Pyridine-¹⁵N: a. Introduce a controlled amount of Pyridine-¹⁵N vapor to the dehydrated catalyst sample under vacuum. The amount should be sufficient to ensure at least monolayer coverage of the active sites. b. Allow the system to equilibrate for 1 hour to ensure uniform adsorption. c. Seal the NMR rotor under vacuum to prevent rehydration.

3. Solid-State NMR Spectroscopy: a. Acquire ¹H-¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra at low temperature (e.g., 100 K). The low temperature is critical to prevent motional averaging and resolve the distinct pyridine species.[5] b. Use a MAS rate of 8-10 kHz. c. Record spectra and identify the signals corresponding to the different pyridine species based on the chemical shifts listed in the table above.

4. Data Analysis and Interpretation: a. Integrate the distinct peaks in the ¹⁵N NMR spectrum. b. The relative integral areas of the signals at ~281 ppm (Lewis sites) and ~212 ppm (Brønsted sites) provide a quantitative ratio of these acid sites on the catalyst surface.[5][6] This information is crucial for correlating catalyst structure with its performance in acid-catalyzed reactions.

Visualization: Workflow for Solid-Acid Site Characterization

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cat_prep Catalyst Activation (Dehydration under Vacuum) py_adsorp Pyridine-¹⁵N Adsorption (Vapor Phase) cat_prep->py_adsorp Exposes active sites nmr Low-Temperature ¹⁵N MAS ssNMR py_adsorp->nmr spectra Resolve ¹⁵N Signals nmr->spectra lewis Lewis Acid Sites (~281 ppm) spectra->lewis bronsted Brønsted Acid Sites (~212 ppm) spectra->bronsted quant Quantify Site Ratio lewis->quant bronsted->quant caption Workflow for catalyst acid site analysis using Pyridine-¹⁵N.

Caption: Workflow for catalyst acid site analysis using Pyridine-¹⁵N.

Application 2: Mechanistic Elucidation in Homogeneous Catalysis

In homogeneous catalysis, Pyridine-¹⁵N can be incorporated into a ligand or substrate to directly observe its role in the catalytic cycle. Tracking the ¹⁵N NMR signal provides a window into ligand exchange dynamics, catalyst resting states, and the formation of key intermediates.

Scientific Principle

The ¹⁵N chemical shift of a pyridine ligand is highly sensitive to its electronic environment. Coordination to a metal center typically induces a significant change in the chemical shift compared to the free ligand.[7] By monitoring these changes, one can determine if the ligand is bound to the metal, if it dissociates during the reaction, or if it undergoes transformation. This is particularly valuable for studying reactions where pyridine itself is a catalyst or part of a more complex ligand structure.

Experimental Protocol: Monitoring Ligand Dynamics in a Cobalt-Catalyzed Reaction

This protocol outlines how to study the coordination of a Pyridine-¹⁵N ligand to a cobalt catalyst during a reaction. The study of a Co₄O₄ cubane catalyst serves as an excellent model.[7]

1. Synthesis of Labeled Catalyst: a. Synthesize the catalyst of interest, for example, a cobalt-acetate cluster, using Pyridine-¹⁵N in place of standard pyridine. This ensures the axial pyridine ligands are isotopically labeled.[7]

2. Reaction Setup: a. In an NMR tube, dissolve the ¹⁵N-labeled cobalt catalyst in a suitable deuterated solvent (e.g., CD₂Cl₂, D₂O). b. Acquire an initial ¹⁵N NMR spectrum of the catalyst to establish the chemical shift of the coordinated pyridine. c. Add the substrate(s) for the catalytic reaction to the NMR tube.

3. In Situ Reaction Monitoring: a. Place the NMR tube in the spectrometer and acquire ¹⁵N NMR spectra at regular time intervals as the reaction proceeds. b. Monitor for any of the following changes:

  • Appearance of a new signal: This could indicate the formation of a new catalyst species or intermediate where the pyridine ligand is in a different electronic environment.
  • Appearance of the free Pyridine-¹⁵N signal: This would provide direct evidence of ligand dissociation.
  • Changes in linewidth: Broadening of the ¹⁵N signal can indicate dynamic exchange processes occurring on the NMR timescale.[7]

4. Data Interpretation: a. Correlate the changes in the ¹⁵N NMR spectra with the progress of the reaction (as determined by ¹H NMR or other methods). b. The data can reveal whether the pyridine ligand is merely a spectator or an active participant that may dissociate to create a vacant coordination site necessary for catalysis.

Visualization: Probing a Catalytic Cycle with Pyridine-¹⁵N

G cluster_probe ¹⁵N NMR Probe Points A Catalyst [LₙM(¹⁵N-Py)] B Substrate Coordination A->B + Substrate C Catalytic Transformation B->C - ¹⁵N-Py? (Observe free ¹⁵N-Py signal) D Product Release C->D Forms [LₙM(Product)] D->A + ¹⁵N-Py (Observe reformation of A) caption Using ¹⁵N NMR to track a pyridine ligand in a catalytic cycle.

Caption: Using ¹⁵N NMR to track a pyridine ligand in a catalytic cycle.

Application 3: Ultrasensitive Detection via Hyperpolarization (SABRE)

A major limitation of ¹⁵N NMR is its inherently low sensitivity. Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically overcomes this barrier, enabling the detection of ¹⁵N signals from micromolar concentrations of substrates in seconds.[8][9]

Scientific Principle

SABRE utilizes an iridium catalyst to facilitate the transfer of nuclear spin order from parahydrogen (a spin isomer of H₂) to a target molecule like Pyridine-¹⁵N.[8] In a low magnetic field, the catalyst, parahydrogen, and Pyridine-¹⁵N reversibly bind. During this transient association, the spin polarization from the parahydrogen-derived hydrides is transferred to the ¹⁵N nucleus. The hyperpolarized Pyridine-¹⁵N then dissociates back into solution, carrying a massively enhanced NMR signal (over 50,000-fold enhancements are possible).[9] This allows for single-scan quantification of pyridine-containing molecules at concentrations relevant to catalysis and drug metabolism.

Experimental Protocol: Hyperpolarizing Pyridine-¹⁵N with SABRE

1. Preparation of the SABRE Precursor Solution: a. In a glovebox, dissolve the iridium precatalyst (e.g., [Ir(IMes)(COD)Cl]) and the Pyridine-¹⁵N substrate in a suitable deuterated solvent (e.g., methanol-d₄). Typical concentrations are ~5 mM for the catalyst and 25-50 mM for the substrate.

2. Sample Preparation: a. Transfer the solution to a medium-pressure NMR tube fitted with a valve. b. Pressurize the tube with parahydrogen gas (typically 3-5 bar).

3. Hyperpolarization Step: a. Vigorously shake the NMR tube outside the magnet (in the Earth's magnetic field or a controlled low-field region) for 5-10 seconds. This action facilitates the dissolution of parahydrogen and the reversible exchange process required for polarization transfer.[9]

4. NMR Detection: a. Quickly insert the NMR tube into the high-field NMR spectrometer. b. Immediately acquire a single-scan ¹⁵N NMR spectrum. The hyperpolarized signal is transient and decays with the spin-lattice relaxation time (T₁), so speed is essential.

5. Analysis: a. The resulting spectrum will show a vastly enhanced signal for Pyridine-¹⁵N. b. The signal intensity can be used for precise quantification, even at millimolar concentrations, which is invaluable for tracking the kinetics of slow catalytic reactions or detecting trace intermediates.[9]

Visualization: The SABRE Hyperpolarization Process

G cluster_lowfield Low Magnetic Field cluster_highfield High Magnetic Field (NMR) p p complex Transient Complex [Ir(H)₂(¹⁵N-Py)ₙLₘ] p->complex Reversible Exchange H2 Parahydrogen (p-H₂) H2->complex Reversible Exchange Py15N Pyridine-¹⁵N Py15N->complex Reversible Exchange Ir_cat [Ir] Precatalyst Ir_cat->complex Reversible Exchange complex->p complex->H2 Py15N_hyper Hyperpolarized Pyridine-¹⁵N* complex->Py15N_hyper detect Single-Scan ¹⁵N NMR Detection Py15N_hyper->detect Rapid Transfer caption Principle of Signal Amplification by Reversible Exchange (SABRE).

Caption: Principle of Signal Amplification by Reversible Exchange (SABRE).

Application 4: Synthesis of Pyridine-¹⁵N for Catalytic Studies

Access to high-purity Pyridine-¹⁵N is the first critical step. While it is commercially available, in-house synthesis can be cost-effective and necessary for creating complex, substituted ¹⁵N-pyridines. Modern methods often rely on a ring-opening and ring-closing strategy involving Zincke intermediates.[3][10]

Scientific Principle

The Zincke reaction involves the activation of a pyridine ring with an electron-withdrawing group (e.g., 2,4-dinitrophenyl), making it susceptible to nucleophilic attack.[8] This opens the pyridine ring to form a Zincke salt or imine. Subsequent reaction with a ¹⁵N-labeled amine, typically from inexpensive ¹⁵NH₄Cl, displaces the original ¹⁴N atom and re-closes the ring, yielding the desired ¹⁵N-labeled pyridine with high isotopic incorporation (>95%).[3][10] This approach is powerful because it allows for the late-stage labeling of already complex pyridine molecules, avoiding lengthy de novo syntheses.[3]

Protocol: Synthesis of Pyridine-¹⁵N via Zincke Imine Intermediate

This protocol is adapted from modern literature methods for labeling 2-substituted pyridines.[3]

1. Ring Opening to form Zincke Imine: a. In a nitrogen-purged flask at -40 °C, dissolve the starting ¹⁴N-pyridine (e.g., 2-phenylpyridine, 1.0 equiv) in anhydrous dichloromethane (DCM). b. Add 2,4,6-collidine (1.2 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv). Stir for 10 minutes to form the NTf-pyridinium salt. c. Add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 1 hour. The solution color will change, indicating the formation of the Zincke imine. d. Isolate the Zincke imine intermediate, often by precipitation with a non-polar solvent like pentane, followed by filtration.

2. Ring Closing with ¹⁵NH₄Cl: a. Dissolve the isolated Zincke imine (1.0 equiv) in a suitable solvent like 1,2-dichloroethane (DCE). b. Add ¹⁵NH₄Cl (2.0 equiv) and a base such as sodium acetate (NaOAc, 2.0 equiv). c. Heat the mixture (e.g., to 80 °C) and stir for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).

3. Workup and Purification: a. Cool the reaction mixture and quench with saturated aqueous NaHCO₃. b. Extract the product with an organic solvent (e.g., DCM). c. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting Pyridine-¹⁵N product by flash column chromatography.

4. Characterization: a. Confirm the structure and purity by ¹H and ¹³C NMR. b. Determine the percentage of ¹⁵N incorporation using high-resolution mass spectrometry by comparing the intensities of the M+1 peaks for the labeled and unlabeled standards.

Conclusion

Pyridine-¹⁵N is far more than a simple isotopically labeled compound; it is a precision tool that unlocks profound insights into catalytic mechanisms. From quantifying the acidic character of solid catalysts to tracking the real-time dynamics of homogeneous systems and enabling detection at previously inaccessible concentrations via SABRE, its applications are diverse and impactful. The ability to synthesize custom ¹⁵N-labeled pyridines further expands the horizon for designing bespoke mechanistic experiments. By integrating Pyridine-¹⁵N into their research toolkit, scientists in catalysis and drug development can elucidate complex reaction pathways, optimize catalyst performance, and accelerate innovation.

References

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermedi
  • Nature of Reactive Sites in TS-1 from 15N solid-state NMR and Ti K-edge X-Ray Absorption Spectroscopic Signatures upon Pyridine Adsorption.ChemRxiv.
  • A versatile synthetic route to the preparation of 15N heterocycles.
  • Pyridine-15N A Mobile NMR Sensor for Surface Acidity and Surface Defects of Mesoporous Silica.
  • Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level.
  • Nature of Reactive Sites in TS-1 from 15N solid-state NMR and Ti K-edge X-Ray Absorption Spectroscopic Signatures upon Pyridine Adsorption.ChemRxiv.
  • Probing the structure and dynamics of a molecular Co4O4 water oxidation catalyst in solution and the solid state using 15N and 59Co NMR spectroscopy.Dalton Transactions.
  • Nitrogen-15 NMR of pyridine in high magnetic fields.Universität Stuttgart OPUS.
  • Magnetically recoverable catalysts for the preparation of pyridine deriv
  • Pyridine-based Strategy towards Nitrogen Isotope Exchange.ChemRxiv.
  • Boosting ORR Catalytic Activity by Integrating Pyridine-N Dopants, a High Degree of Graphitization, and Hierarchical Pores into a MOF-Derived N-Doped Carbon in a Tandem Synthesis.PubMed.
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermedi
  • Recent Advances in Pyridine‐Based Organocatalysis and its Application towards Valuable Chemical Transformations.
  • Study on catalyst for pyridine synthesis.
  • Boosting ORR Catalytic Activity by Integrating Pyridine-N Dopants, a High Degree of Graphitization, and Hierarchical Pores into a MOF-Derived N-Doped Carbon in a Tandem Synthesis.
  • Pyridine and ammonia as probes for FTIR analysis of solid acid c
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.MDPI.
  • Pyridine Synthesis: Cliff Notes.Baran Lab, Scripps Research.
  • Hantzsch pyridine synthesis.Wikipedia.
  • Application Notes and Protocols: Pyridine-2,6-d2 in the Study of Reaction Mechanisms in Organic Chemistry.BenchChem.
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
  • 15NRORC: An Azine Labeling Protocol.
  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Gener
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.Angewandte Chemie.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

Sources

Application Notes and Protocols: Unveiling Protein-Ligand Interactions with ¹⁵N-Labeled Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of ¹⁵N-Pyridine in Elucidating Molecular Recognition

In the intricate dance of molecular biology, the precise recognition between proteins and their ligands governs nearly every cellular process. Understanding these interactions at an atomic level is paramount for fundamental biological insights and is the cornerstone of modern drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful technique in this endeavor, providing a wealth of information on structure, dynamics, and affinity in solution.[1] This application note provides a detailed guide to leveraging ¹⁵N-labeled pyridine as a versatile probe in NMR-based studies of protein-ligand interactions.

Pyridine, a simple aromatic heterocycle, is a common scaffold in many biologically active molecules and serves as an excellent starting point for fragment-based drug discovery (FBDD).[2][3] The strategic incorporation of the stable isotope, Nitrogen-15 (¹⁵N), offers significant advantages for NMR studies. The ¹⁵N nucleus possesses a spin of 1/2, which, unlike the more abundant ¹⁴N (spin=1), does not suffer from quadrupolar broadening, resulting in sharper and more easily interpretable NMR signals.[4] This property, combined with the large chemical shift dispersion of ¹⁵N, makes it an exquisitely sensitive reporter of its local electronic environment.[4][5] Consequently, any interaction between a ¹⁵N-labeled pyridine ligand and a protein target will likely induce measurable changes in the ¹⁵N NMR spectrum.[6]

This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for utilizing ¹⁵N-pyridine to characterize protein-ligand interactions. We will delve into ligand-observed and protein-observed NMR techniques, providing the rationale behind experimental choices to ensure robust and reproducible results.

The Scientific Foundation: Why ¹⁵N-Pyridine is an Exceptional NMR Probe

The utility of ¹⁵N-pyridine in studying protein-ligand interactions stems from several key principles of NMR spectroscopy:

  • Chemical Shift Perturbations (CSPs): The chemical shift of a nucleus is highly sensitive to its local magnetic environment.[7] Upon binding to a protein, the ¹⁵N nucleus of pyridine experiences a change in its electronic surroundings due to interactions with amino acid residues in the binding pocket. This results in a change in its resonance frequency, known as a chemical shift perturbation (CSP).[7][8][9] By monitoring these CSPs, we can confirm binding, map the interaction site on the protein (if the protein is also ¹⁵N-labeled), and determine the binding affinity (Kd).[1][7][10]

  • Relaxation Properties: The rate at which an excited nuclear spin returns to its equilibrium state is described by its relaxation times (T1 and T2). These rates are influenced by molecular motion. When a small ligand like pyridine binds to a much larger protein, its effective tumbling rate slows down dramatically. This change in rotational correlation time leads to significant changes in the relaxation properties of the ligand's nuclei, which can be exploited in various NMR experiments.

  • Saturation Transfer Difference (STD) NMR: This powerful ligand-observed technique relies on the transfer of magnetization from a saturated protein to a bound ligand.[11][12] By selectively irradiating protons on the protein, this saturation spreads throughout the protein via spin diffusion.[12] If a ¹⁵N-pyridine ligand is bound, it will also become saturated. Upon dissociation, this "memory" of saturation is carried by the ligand into the bulk solution, leading to a decrease in the intensity of its NMR signals.[11] The difference between a spectrum with and without protein saturation reveals which ligands are binding and which of their protons are in closest proximity to the protein.[11]

  • Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion: This advanced technique is sensitive to molecular processes that occur on the microsecond to millisecond timescale, such as the binding and dissociation of a ligand or conformational changes within the protein upon binding.[13][14][15] By applying a series of refocusing pulses, CPMG experiments can quantify the kinetics (kon and koff) of these exchange processes.[1][13]

Logical Workflow for a ¹⁵N-Pyridine Based Interaction Study

The following diagram illustrates a typical workflow for investigating a protein-ligand interaction using ¹⁵N-pyridine.

Caption: Visualization of CSP data mapped onto a protein structure.

Trustworthiness: Ensuring Self-Validating Protocols

The robustness of these experiments lies in their complementary nature. For instance, a positive result from an STD NMR experiment should be corroborated by observable chemical shift perturbations in a ¹H-¹⁵N HSQC titration. Furthermore, the Kd value obtained from the titration should be consistent with the conditions under which the STD effect is observed. Discrepancies between different experiments can often highlight more complex binding phenomena, such as multiple binding sites or ligand-induced protein conformational changes.

Conclusion: A Versatile Tool for Modern Drug Discovery

The use of ¹⁵N-labeled pyridine in NMR spectroscopy offers a powerful and versatile approach to studying protein-ligand interactions. From rapid screening and binding confirmation with ligand-observed techniques to detailed quantitative analysis of affinity and kinetics with protein-observed methods, ¹⁵N-pyridine provides a rich source of information for researchers in basic science and drug development. The protocols and principles outlined in this application note provide a solid foundation for designing and executing robust experiments to unravel the intricacies of molecular recognition.

References

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]

  • Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. [Link]

  • Zuiderweg, E. R. (2002). Mapping protein-ligand interactions by NMR. Biochemistry, 41(1), 1-7. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • Palmer, A. G., Kroenke, C. D., & Loria, J. P. (2001). Nuclear magnetic resonance methods for quantifying microsecond-to-millisecond motions in biological macromolecules. Methods in Enzymology, 339, 204-238. [Link]

  • Hajduk, P. J., & Olejniczak, E. T. (2008). NMR-based screening and structural characterization of protein-ligand complexes. Annual Review of Biophysics and Biomolecular Structure, 37, 333-358. [Link]

  • Creative Biostructure. (n.d.). Characterization of Protein-Ligand Interactions. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. Retrieved from [Link]

  • Protein NMR. (2012, October 31). ¹⁵N. Retrieved from [Link]

  • University of Maryland. (n.d.). ¹H-¹⁵N HSQC. Retrieved from [Link]

  • Krishnan, V. V. (2005). Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. (OSTI ID: 876930). Lawrence Livermore National Lab. [Link]

  • Ishima, R. (2014). CPMG relaxation dispersion. Methods in Molecular Biology, 1084, 29-49. [Link]

  • Tao, T. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. N/A.
  • Pazderski, L. (2008). 15N NMR coordination shifts in Pd(II), Pt(II), Au(III), Co(III), Rh(III), Ir(III), Pd(IV), and Pt(IV) complexes with pyridine, 2,2'-bipyridine, 1,10-phenanthroline, quinoline, isoquinoline, 2,2'-biquinoline, 2,2':6',2''-terpyridine and their alkyl or aryl derivatives. Magnetic Resonance in Chemistry, 46(Suppl 1), S3-S15. [Link]

  • University of Wisconsin-Madison. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]

  • CortecNet. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Takeuchi, K., & Wagner, G. (2016). Quantitative analysis of protein-ligand interactions by NMR. Current Opinion in Structural Biology, 38, 10-18. [Link]

  • Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press.
  • ResearchGate. (n.d.). Chemical shift perturbation (CSP) analysis of 15 N-labeled Pgp2.... Retrieved from [Link]

  • Bou-Abdallah, F., & Chasteen, N. D. (2008). Analysis of Coordinated NMR Chemical Shifts to Map Allosteric Regulatory Networks in Proteins. In Methods in Enzymology (Vol. 449, pp. 23-44). Academic Press.
  • ResearchGate. (n.d.). A 1 H, 15 N-HSQC-based titration protocol. Retrieved from [Link]

  • Vallurupalli, P., Hansen, D. F., & Kay, L. E. (2008). An improved 15N relaxation dispersion experiment for the measurement of millisecond time-scale dynamics in proteins. Journal of the American Chemical Society, 130(19), 6062-6063. [Link]

  • Protein NMR. (2012, October 24). ¹H-¹⁵N HSQC. Retrieved from [Link]

  • Mestrelab Research. (2023, December 4). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Retrieved from [Link]

  • Anglister, J., & Shai, Y. (Eds.). (2014). Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins. In Methods in Molecular Biology (Vol. 1105, pp. 239-253). Humana Press.
  • Szymański, S., & Witanowski, M. (1983). 15N NMR substituent effects in pyridines and pyrimidines. Magnetic Resonance in Chemistry, 21(11), 668-672. [Link]

  • Che, C. M., & Sun, R. W. Y. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13345-13356. [Link]

  • Ciulli, A., & Williams, G. (2010). Fragment-based drug discovery by NMR. Where are the successes and where can it be improved?. Progress in medicinal chemistry, 49, 1-52. [Link]

  • Duckett, S. B., & Mewis, R. E. (2012). Application of parahydrogen induced polarization techniques in NMR spectroscopy and imaging. Accounts of chemical research, 45(8), 1247-1257. [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • Lee, A. L., & Wand, A. J. (1999). An improved 15N relaxation dispersion experiment for the measurement of millisecond time-scale dynamics in proteins. Journal of biomolecular NMR, 15(3), 263-268. [Link]

  • ResearchGate. (n.d.). 15N NMR spectra of HP-pyridine as the free base (green) and fully.... Retrieved from [Link]

  • Chekmenev, E. Y., Bowers, C. R., & Waddell, K. W. (2015). Hyperpolarized 15N-pyridine derivatives as pH-sensitive MRI agents. Contrast media & molecular imaging, 10(2), 101-108. [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • UCL Discovery. (n.d.). Relaxation Dispersion NMR spectroscopy. Retrieved from [Link]

  • BioNMR Lab @ USTC. (n.d.). Investigation of Protein Ligand Interactions by NMR. Retrieved from [Link]

  • RéNaFoBiS. (n.d.). The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. Retrieved from [Link]

  • NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • NIH. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). 15N CPMG relaxation dispersion for the investigation of protein conformational dynamics on the μs‐ms timescale. Retrieved from [Link]

  • OSTI.gov. (n.d.). Pyridine-d5 as a 2H NMR Probe for Investigation of Macrostructure and Pore Shapes in a Layered Sn(IV) Phosphonate-Phosphate Mate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Retrieved from [Link]

  • NIH. (n.d.). Binding site identification and structure determination of protein-ligand complexes by NMR. Retrieved from [Link]

  • NIH. (n.d.). Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridine-d5 as a 2H NMR probe for investigation of macrostructure and pore shapes in a layered Sn(iv) phosphonate–phosphate material. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift perturbation analysis of a small molecule binding to ¹⁵N.... Retrieved from [Link]

  • ACS Publications. (n.d.). Estimating Protein−Ligand Binding Affinity Using High-Throughput Screening by NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative Analysis of Multisite Protein–Ligand Interactions by NMR: Binding of Intrinsically Disordered p53 Transactivation Subdomains with the TAZ2 Domain of CBP. Retrieved from [Link]

  • Lewis Kay's group at the University of Toronto. (n.d.). An Improved 15N Relaxation Dispersion Experiment for the Measurement of Millisecond Time-Scale Dynamics in Proteins†. Retrieved from [Link]

  • Springer. (n.d.). Saturation Transfer Difference (STD) NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Saturation Transfer Differences (STD) NMR. Retrieved from [Link]

Sources

Quantitative NMR (qNMR) Using Pyridine-¹⁵N as a Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of pharmaceutical development, analytical chemistry, and materials science, the precise determination of a substance's purity and concentration is not merely a procedural step but the bedrock of quality, safety, and efficacy. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for such determinations. Its fundamental principle—that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei giving rise to that signal—offers a direct and often non-destructive route to quantification without the need for identical reference compounds for each analyte.[1][2]

This application note provides a comprehensive guide to the theory and practice of employing isotopically labeled Pyridine-¹⁵N as a robust internal standard for qNMR. We will delve into the rationale behind its selection, provide a meticulously detailed experimental protocol, and outline the necessary steps for data analysis and method validation, thereby furnishing researchers, scientists, and drug development professionals with a self-validating system for achieving accurate and traceable quantitative results.

The Rationale for Pyridine-¹⁵N as a qNMR Internal Standard

The selection of an internal standard is a critical decision that profoundly impacts the accuracy and reliability of qNMR results.[3] An ideal standard should possess a suite of specific characteristics. Pyridine-¹⁵N has been identified as a superior candidate for ¹⁵N-based qNMR for several compelling reasons:

  • High Isotopic and Chemical Purity: Commercially available with high isotopic enrichment (typically ≥98 atom % ¹⁵N) and chemical purity, minimizing interference from extraneous signals.[3]

  • Simplified Spectrum: In a ¹⁵N NMR spectrum, Pyridine-¹⁵N presents as a single, sharp singlet, simplifying integration and reducing the likelihood of signal overlap with the analyte.

  • Chemical Stability: Pyridine is chemically inert under a wide range of conditions and compatible with a variety of common deuterated solvents, ensuring it does not react with the analyte or solvent during the experiment.[4][5]

  • Favorable Relaxation Properties: The ¹⁵N nucleus in pyridine has a spin-lattice relaxation time (T₁) that, while relatively long, is well-characterized, allowing for the selection of an appropriate relaxation delay (D1) to ensure full magnetization recovery between scans—a prerequisite for accurate quantification.[6][7]

  • Metrological Traceability: Pyridine-¹⁵N can be obtained as a certified reference material (CRM), ensuring its purity and identity are traceable to national and international standards, a critical component for regulatory submissions and quality control.[8][9][10][11]

The strategic choice of a ¹⁵N-labeled standard is particularly advantageous when analyzing complex molecules where the ¹H or ¹³C spectra are crowded or when the analyte itself contains nitrogen atoms, allowing for heteronuclear qNMR experiments that can offer superior signal dispersion.

Theoretical Underpinnings of a Self-Validating qNMR Experiment

A robust qNMR methodology is inherently a self-validating system. This is achieved by a holistic understanding and control of all experimental variables that contribute to the final calculated quantity. The logical framework for such a system is depicted below.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical & Validation Phase Standard Selection of Certified Pyridine-¹⁵N Standard Weighing Metrological Weighing (Traceable Balance) Standard->Weighing Analyte Analyte Characterization (Solubility & Stability) Analyte->Weighing SamplePrep Sample Preparation (Homogeneous Solution) Weighing->SamplePrep NMR_Acq NMR Data Acquisition (Validated Parameters) SamplePrep->NMR_Acq Processing Data Processing (Consistent Workflow) NMR_Acq->Processing Integration Signal Integration (Analyte & Standard) Processing->Integration Calculation Purity/Concentration Calculation Integration->Calculation Uncertainty Uncertainty Budget Analysis Calculation->Uncertainty Validation Method Validation (ICH/Eurachem Guidelines) Uncertainty->Validation Result Final Reportable Value (SI Traceable) Validation->Result G start Start weigh Accurately weigh Analyte and Pyridine-¹⁵N start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Data Acquisition (D1 ≥ 5xT₁) setup->acquire process Data Processing (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: Step-by-step experimental workflow for qNMR.

Conclusion

Quantitative NMR using Pyridine-¹⁵N as an internal standard offers a highly accurate, precise, and traceable method for the quantification of a wide range of compounds. By understanding the principles behind the selection of the standard, adhering to a rigorous and validated experimental protocol, and carefully controlling all stages of the process from sample preparation to data analysis, researchers can have a high degree of confidence in their results. This self-validating system, grounded in the fundamental principles of NMR and metrology, provides an indispensable tool for quality control, purity assessment, and regulatory compliance in the modern scientific landscape.

References

  • W. von Philipsborn and R. Müller, "Nitrogen-15 NMR of pyridine in high magnetic fields," OPUS - Universität Stuttgart. [6]2. W. von Philipsborn and R. Müller, "Nitrogen-15 NMR of pyridine in high magnetic fields," ResearchGate. [7]3. BenchChem, "Application Notes and Protocols for Quantitative NMR (qNMR) Methods Utilizing Pyridine-2,6-d2," BenchChem. [2]4. United States Pharmacopeia (USP), "Stimuli Article (qNMR)," USP. [12]5. ResolveMass Laboratories, "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results," ResolveMass Laboratories. [3]6. JEOL Ltd., "Let's try doing quantitative NMR," JEOL Ltd. Applications Notes. [13]7. Sigma-Aldrich, "QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials," Sigma-Aldrich. 8. T. Miyaishi et al., "Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology," J-Stage. 9. Emery Pharma, "A Guide to Quantitative NMR (qNMR)," Emery Pharma. [14]10. G. F. Pauli et al., "Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis," SciSpace. [15]11. Cole-Parmer, "Chemical Compatibility Database," Cole-Parmer. [4]12. Repligen, "Chemical Compatibility Chart," Repligen. [5]13. W. Wollinger et al., "Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications," ResearchGate. 14. W. Wollinger et al., "Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications," Semantic Scholar. [9]15. F. Malz et al., "Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units," PubMed. [10]16. Sigma-Aldrich, "Certified Reference Material Pyrimidifen," Sigma-Aldrich. [11]17. BenchChem, "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives," BenchChem. [1]18. Oxford Instruments Magnetic Resonance, "Technical Note," Oxford Instruments. [16]19. G. F. Pauli, "Purity by Absolute qNMR Instructions," University of Illinois Chicago. [17]20. Bruker, "Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener)," MDPI. [18]21. H. U. Siehl, "Proton NMR relaxation study of the binding of pyridine and 1-methylimidazole to some ferriporphyrins and to metmyoglobin," PubMed. [19]22. M. Spraul et al., "(PDF) Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents," ResearchGate. [20]23. T. Miyaishi et al., "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF," ResearchGate.

Sources

Application Notes & Protocols for the Incorporation of Pyridine-¹⁵N into Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of ¹⁵N-Labeling in Pyridine-Containing Biomolecules

The strategic incorporation of stable isotopes has become an indispensable tool in modern biological and pharmaceutical research. Among these, Nitrogen-15 (¹⁵N), a stable isotope with a nuclear spin of 1/2, offers significant advantages for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] Pyridine and its derivatives are ubiquitous in biologically active molecules, including the essential cofactor Nicotinamide Adenine Dinucleotide (NAD⁺), various pharmaceuticals, and agrochemicals.[3][4] Labeling these pyridine moieties with ¹⁵N provides an atomic-level probe to investigate molecular structure, dynamics, and interactions, which is critical for understanding biological mechanisms and for the development of novel therapeutics.[2][5]

This comprehensive guide provides detailed methodologies for incorporating ¹⁵N into pyridine-containing biomolecules, targeting researchers, scientists, and drug development professionals. We will explore three primary strategies:

  • Metabolic Labeling in E. coli for the production of ¹⁵N-enriched proteins.

  • In Vitro Enzymatic Synthesis of ¹⁵N-labeled pyridine nucleotides like NAD⁺.

  • Chemical Synthesis for direct ¹⁵N-labeling of pyridine-containing compounds.

Each section will provide not only step-by-step protocols but also the underlying scientific principles to empower researchers to adapt and troubleshoot these methods for their specific applications.

Part 1: Metabolic Labeling for ¹⁵N-Enriched Protein Production in E. coli

Metabolic labeling is a cost-effective and straightforward method for uniformly incorporating ¹⁵N into proteins expressed in bacterial systems like Escherichia coli.[6] The principle lies in providing a ¹⁵N-labeled nitrogen source, typically ¹⁵NH₄Cl, as the sole nitrogen source in a minimal growth medium. The bacteria will utilize this heavy isotope for the biosynthesis of all nitrogen-containing compounds, including amino acids, which are then incorporated into the protein of interest.

Core Principles and Considerations
  • Minimal Media: A defined minimal medium is essential to ensure that the ¹⁵N-labeled precursor is the only available nitrogen source, maximizing incorporation efficiency.

  • Bacterial Strain: Use an appropriate E. coli expression strain, such as BL21(DE3) or KRX, that is compatible with your expression vector and target protein.[7]

  • Pre-culture: A pre-culture in a rich medium (like LB or 2xTY) is grown to quickly generate biomass before transferring a small inoculum to the minimal medium. This minimizes the dilution of the ¹⁵N label.[8]

  • Verification of Incorporation: The efficiency of ¹⁵N incorporation should be verified using mass spectrometry.[9][10][11]

Experimental Workflow for ¹⁵N Protein Labeling

workflow1 cluster_prep Day 1: Preparation cluster_growth Day 2: Growth cluster_expression Day 3: Expression & Harvest cluster_analysis Post-Harvest transform Transform Plasmid into E. coli plate Plate on Minimal Medium Agar transform->plate inoculate_preculture Inoculate 5 mL Minimal Medium plate->inoculate_preculture grow_overnight Grow Overnight at 37°C inoculate_preculture->grow_overnight inoculate_main Inoculate 1 L ¹⁵N Minimal Medium grow_overnight->inoculate_main grow_main Grow to OD₆₀₀ ~0.8 inoculate_main->grow_main induce Induce Protein Expression grow_main->induce express Culture for 2-12 hours induce->express harvest Harvest Cells by Centrifugation express->harvest purify Protein Purification harvest->purify verify Verify ¹⁵N Incorporation (MS) purify->verify nmr NMR Spectroscopy verify->nmr

Caption: Workflow for ¹⁵N metabolic labeling of proteins in E. coli.

Detailed Protocol: ¹⁵N Labeling in M9 Minimal Medium

This protocol is adapted for a 1-liter culture volume.

1. Preparation of Solutions:

  • 10x M9 Salts: Per liter, dissolve 60 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in deionized water. Autoclave.

  • ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl): Prepare a 1 g/L stock solution. Filter sterilize. This will be the sole nitrogen source.

  • 20% (w/v) Glucose: Autoclave.

  • 1 M MgSO₄: Autoclave.

  • 1 M CaCl₂: Autoclave.

  • Trace Elements Solution (100x): Prepare a solution containing (per liter): 5 g EDTA, 830 mg FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, and 1.6 mg MnCl₂·4H₂O. Adjust pH to 7.5 and filter sterilize.[12]

2. Day 1: Transformation

  • Transform the expression plasmid containing your gene of interest into a suitable E. coli expression strain.

  • Plate the transformed cells on a minimal medium agar plate containing the appropriate antibiotic for selection. Incubate overnight at 37°C.[12]

3. Day 2: Inoculation and Growth

  • Pick a single colony and inoculate a 5 mL starter culture of M9 minimal medium (containing unlabeled NH₄Cl and the appropriate antibiotic). Grow overnight at 37°C with shaking.

  • Prepare 1 L of ¹⁵N-labeling medium in a sterile 2 L baffled flask:

    • 870 mL sterile deionized water

    • 100 mL of 10x M9 salts

    • 1 g of ¹⁵NH₄Cl[6]

    • 20 mL of 20% glucose

    • 1 mL of 1 M MgSO₄

    • 0.3 mL of 1 M CaCl₂

    • 10 mL of 100x trace elements

    • Appropriate antibiotic

  • Inoculate the 1 L ¹⁵N-labeling medium with the 5 mL overnight starter culture.

  • Grow the culture at 37°C with vigorous shaking (220-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.[12]

4. Day 3: Induction and Harvest

  • Induce protein expression according to the requirements of your specific expression system (e.g., add IPTG to a final concentration of 0.1-1 mM).

  • Continue to culture the cells for the optimal expression time and temperature for your protein (typically 3-4 hours at 37°C or 16-24 hours at 18-25°C).

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[10]

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.

5. Verification of ¹⁵N Incorporation

  • After protein purification, digest a small aliquot of the protein with a protease (e.g., trypsin).

  • Analyze the resulting peptides by MALDI-TOF or ESI mass spectrometry.[9][10]

  • Compare the mass of the peptides from the labeled protein to the unlabeled control. The mass shift will correspond to the number of nitrogen atoms in the peptide. The percentage of incorporation can be calculated from the isotopic distribution of the peptide peaks.[13]

ParameterRecommended ValueReference
¹⁵NH₄Cl Concentration1 g/L[6][10]
OD₆₀₀ for Induction0.8 - 1.0[12]
Expected Incorporation>95%
Final Protein Conc. for NMR0.5 - 1 mM[8]

Part 2: In Vitro Enzymatic Synthesis of ¹⁵N-Pyridine Nucleotides

For studies focusing on NAD⁺-dependent enzymes or the metabolic roles of pyridine nucleotides, direct labeling of these cofactors is necessary. In vitro enzymatic synthesis provides a highly specific method to produce ¹⁵N-labeled NAD⁺ from ¹⁵N-labeled precursors. The salvage pathway is commonly exploited for this purpose.[14][15]

Biochemical Pathway: The NAD⁺ Salvage Pathway

The salvage pathway recycles nicotinamide (Nam) to synthesize NAD⁺. This pathway is a primary source of NAD⁺ in mammals.[14][15] The key enzymes in this pathway are Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).

nad_salvage_pathway Nam_15N ¹⁵N-Nicotinamide NAMPT NAMPT Nam_15N->NAMPT PRPP PRPP PRPP->NAMPT ATP ATP NMNAT NMNAT ATP->NMNAT PPi PPi NMN_15N ¹⁵N-Nicotinamide Mononucleotide (NMN) NMN_15N->NMNAT NAD_15N ¹⁵N-NAD⁺ NAMPT->PPi NAMPT->NMN_15N NMNAT->PPi NMNAT->NAD_15N

Caption: Enzymatic synthesis of ¹⁵N-NAD⁺ via the salvage pathway.

Protocol: In Vitro Synthesis of ¹⁵N-NAD⁺

This protocol utilizes recombinant NAMPT and NMNAT enzymes to convert ¹⁵N-nicotinamide into ¹⁵N-NAD⁺.

1. Reagents and Buffers:

  • Recombinant human NAMPT and NMNAT1 (can be expressed and purified or purchased).

  • ¹⁵N-Nicotinamide.

  • ATP (Adenosine Triphosphate).

  • PRPP (Phosphoribosyl Pyrophosphate).

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • Inorganic Pyrophosphatase (optional, to drive the reaction forward).[16][17]

2. Enzymatic Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 50 µL 10x Reaction Buffer

    • ¹⁵N-Nicotinamide (final concentration 1-2 mM)

    • PRPP (final concentration 2-4 mM)

    • ATP (final concentration 5-10 mM)

    • NAMPT (final concentration 5 µM)

    • NMNAT1 (final concentration 5 µM)

    • Inorganic Pyrophosphatase (optional, 1 unit)

    • Nuclease-free water to a final volume of 500 µL

  • Incubate the reaction at 37°C for 2-4 hours.

3. Monitoring and Purification:

  • The progress of the reaction can be monitored by HPLC, observing the consumption of ¹⁵N-nicotinamide and the formation of ¹⁵N-NAD⁺.

  • Once the reaction is complete, heat-inactivate the enzymes at 95°C for 5 minutes.

  • Centrifuge at high speed to pellet the precipitated enzymes.

  • The supernatant containing ¹⁵N-NAD⁺ can be purified using anion-exchange chromatography or reversed-phase HPLC.

4. Verification:

  • Confirm the identity and purity of the ¹⁵N-NAD⁺ product by mass spectrometry. The mass will be shifted by +1 compared to the unlabeled NAD⁺ standard.

Part 3: Chemical Synthesis of ¹⁵N-Pyridine Compounds

For applications requiring ¹⁵N-labeled small molecules, such as drug candidates or metabolic probes, direct chemical synthesis is the preferred method. Recent advances have made it possible to incorporate ¹⁵N into complex pyridine-containing molecules at a late stage, avoiding lengthy de novo synthesis.[3][18][19]

Zincke Imine Intermediate Method for ¹⁵N-Labeling

A powerful and versatile method for ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence via a Zincke imine intermediate.[3][20][21] This approach uses commercially available ¹⁵NH₄Cl as the ¹⁵N source and can achieve high incorporation efficiencies (>95%) on a wide range of substituted pyridines, including complex pharmaceuticals.[3][19]

General Reaction Scheme

zincke_synthesis cluster_path start ¹⁴N-Pyridine activated NTf-Pyridinium Salt start->activated Activation reagent1 + Tf₂O zincke Zincke Imine activated->zincke Ring Opening reagent2 + Dibenzylamine product ¹⁵N-Pyridine zincke->product Ring Closing reagent3 + ¹⁵NH₄Cl

Caption: General scheme for ¹⁵N-labeling of pyridines via Zincke imines.

Protocol: Late-Stage ¹⁵N-Labeling of a Pyridine Derivative

This is a general protocol and may require optimization for specific substrates.[4]

1. Reagents:

  • Pyridine-containing substrate (¹⁴N).

  • Trifluoromethanesulfonic anhydride (Tf₂O).

  • Dibenzylamine.

  • 2,4,6-Collidine or other non-nucleophilic base.

  • ¹⁵NH₄Cl.

  • Triethylamine (TEA).

  • Anhydrous solvents (e.g., ethyl acetate, acetonitrile).

2. Reaction Procedure:

  • Activation and Ring Opening:

    • Dissolve the pyridine substrate (1.0 equiv.) in anhydrous ethyl acetate and cool to -78°C under an inert atmosphere.

    • Add Tf₂O (1.0 equiv.) and stir for 30 minutes.

    • Add dibenzylamine (1.2 equiv.) and 2,4,6-collidine (1.0 equiv.).

    • Warm the reaction to 60°C and stir for 1 hour to form the Zincke imine intermediate.

  • Ring Closing with ¹⁵N:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude imine intermediate in anhydrous acetonitrile.

    • Add ¹⁵NH₄Cl (3.0 equiv.) and triethylamine (6.0 equiv.).

    • Heat the reaction to 100°C in a sealed tube for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture and partition between ethyl acetate and water.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the ¹⁵N-labeled pyridine product by flash column chromatography.

4. Characterization:

  • Confirm the structure and determine the isotopic enrichment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

ParameterValueReference
¹⁵N Source¹⁵NH₄Cl[3][19][22]
Typical ¹⁵N Incorporation>95%[3][19][20]
Key IntermediateZincke Imine[3][23]
ApplicationLate-stage functionalization[4]

Conclusion

The ability to incorporate ¹⁵N into pyridine-containing biomolecules is a powerful tool for modern research. The choice of method—metabolic labeling, enzymatic synthesis, or chemical synthesis—will depend on the specific research question and the nature of the target molecule. By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively produce ¹⁵N-labeled materials for a wide range of applications, from fundamental studies of protein structure and function to the development of new pharmaceuticals.

References

  • Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 146(5), 2944–2949. [Link]

  • Kovtunov, K. V., et al. (2018). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH Public Access. [Link]

  • Protein Expression and Purification Core Facility. (n.d.). ¹⁵N labeling of proteins in E. coli. Utrecht University. [Link]

  • Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of ¹⁵N heterocycles. NIH Public Access. [Link]

  • Nguyen, H. M. H., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • University of Queensland. (n.d.). Expressing ¹⁵N labeled protein. UQ Protein Expression Facility. [Link]

  • Higman, V. A. (2012). ¹⁵N - Protein NMR. Max Planck Institute for Biophysical Chemistry. [Link]

  • Wainwright, M. S., et al. (2010). Rapid mass spectrometric analysis of ¹⁵N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. NIH Public Access. [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. [Link]

  • Garai, K., et al. (2012). A facile method for expression and purification of ¹⁵N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis. NIH Public Access. [Link]

  • Coskun, E., & Jaruga, P. (2016). Production, Purification and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. NIH Public Access. [Link]

  • Shishmarev, D., et al. (2015). NMR-based metabolite studies with ¹⁵N amino acids. NIH Public Access. [Link]

  • Stable Isotope Inc. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. [Link]

  • Johnson, S., & Imai, S. (2018). NAD + biosynthesis, aging, and disease. F1000Research, 7, 132. [Link]

  • Gronenborn, A. M. (2004). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Nature Encyclopedia of Life Sciences. [Link]

  • DeMarco, M. L., et al. (2024). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome. [Link]

  • Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Stanford Chemicals. [Link]

  • The Royal Society of Chemistry. (2014). Chapter 8: NMR of proteins and nucleic acids. [Link]

  • ResearchGate. (n.d.). of NAD+ synthesis using nicotinamide as substrate. In vertebrates, NAD+... [Link]

  • Nguyen, H. M. H., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. PubMed. [Link]

  • Held, P. F., & Kilpatrick, L. E. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 225-235. [Link]

  • ResearchGate. (n.d.). The four NAD⁺ biosynthesis pathways. Diagram showing the four main... [Link]

  • Hu, J., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 6033. [Link]

  • Frontiers. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]

  • ACS Publications. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Alfa Chemistry. (n.d.). ¹⁵N Labeled Compounds. [Link]

  • bioRxiv. (2022). Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. [Link]

  • NIH Public Access. (2023). Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ¹⁵N-labeled pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are incorporating ¹⁵N isotopes into pyridine scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of isotopic labeling with confidence.

Introduction to ¹⁵N-Pyridine Synthesis

The incorporation of ¹⁵N into pyridine rings is a critical process in pharmaceutical and agrochemical research, enabling crucial studies in metabolism (ADMET), mechanistic elucidation with NMR and mass spectrometry, and advanced bioimaging techniques.[1][2] While essential, the synthesis of Pyridine-¹⁵N is not without its challenges. Historically, methods were often limited, sometimes requiring multi-step de novo syntheses or employing harsh conditions.[3][4]

Recent advancements, particularly those utilizing Zincke chemistry, have provided more direct and versatile routes for ¹⁴N to ¹⁵N isotopic exchange.[1][3][5] These methods typically involve the activation of the pyridine ring, followed by a ring-opening and subsequent ring-closure with a ¹⁵N-labeled ammonia source, most commonly ¹⁵NH₄Cl.[1][2] This guide will focus on the practical challenges and troubleshooting associated with these modern synthetic approaches.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing Pyridine-¹⁵N?

There are two primary strategies for synthesizing ¹⁵N-labeled pyridines:

  • De novo synthesis: This "from scratch" approach builds the pyridine ring using smaller, isotopically labeled precursors.[3] An example is the reaction of a 2-ethoxy-3,4-dihydro-2H-pyran derivative with ¹⁵NH₄Cl.[3] While effective, this can require extensive synthetic effort, especially for complex or substituted pyridines.[1]

  • Isotope Exchange Reactions: This is an increasingly popular strategy that directly replaces the ¹⁴N atom in an existing pyridine ring with a ¹⁵N atom.[1][3] A prominent method involves the formation of Zincke intermediates. The pyridine ring is first activated (e.g., with 2,4-dinitrochlorobenzene or triflic anhydride), then opened with an amine, and subsequently closed with a ¹⁵N source like ¹⁵NH₄Cl.[1][3][6] This approach is advantageous for late-stage labeling of complex molecules.[1][2]

Q2: My ¹⁵N isotopic enrichment is lower than expected. What are the potential causes?

Low isotopic enrichment is a common issue that can often be traced back to several factors in the isotope exchange process:

  • Incomplete conversion to the Zincke intermediate: If the initial pyridine activation and ring-opening are not complete, the unreacted ¹⁴N-pyridine will be carried through the process, diluting the final ¹⁵N-labeled product.[1][7]

  • Decomposition of the Zincke salt: The Zincke salt or imine intermediate can sometimes revert to the starting pyridine, re-introducing the ¹⁴N isotope.[3]

  • Competition from non-labeled nitrogen sources: Any residual ¹⁴N-ammonia or other nitrogen-containing nucleophiles can compete with the ¹⁵NH₄Cl during the ring-closing step.

  • Sub-optimal reaction conditions: Factors like temperature, reaction time, and the choice of base can influence the efficiency of the ¹⁵N incorporation. For instance, in some protocols, higher temperatures during the nucleophilic attack on the activated pyridine have been shown to improve isotopic enrichment.[8]

Q3: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation can significantly lower your yield and complicate purification. Here are some common causes and solutions:

  • Formation of Iminium Salts: Especially with 3- and 4-substituted pyridines bearing electron-withdrawing groups, the ring-opening step can yield a mixture of the desired Zincke imine and an iminium salt.[1][7] While this mixture can often be carried forward to the ring-closing step, optimizing the reaction conditions (e.g., temperature, stoichiometry of reagents) for the ring-opening can favor the formation of the desired imine.[1][7]

  • Incorrect Order of Reagent Addition: In many multi-step syntheses, the order of addition is critical to prevent undesired side reactions.[9]

  • Decomposition at High Temperatures: Some synthetic routes, like the Bohlmann-Rahtz synthesis, can be prone to side reactions due to the high temperatures required for cyclodehydration.[9] Exploring milder reaction conditions or alternative catalysts may be necessary.

Q4: How do I purify my final Pyridine-¹⁵N product effectively?

Purification can be challenging, especially when dealing with volatile or highly polar compounds. Common techniques include:

  • Distillation: For volatile pyridines, distillation can be an effective purification method.[3]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying less volatile pyridine derivatives.[9]

  • Precipitation: In some Zincke-based protocols, the intermediate imine can be precipitated from the reaction mixture, which is an excellent way to remove unreacted starting material and other impurities before the final ring-closing step.[1][7]

  • Extraction as a Salt: The final product can be extracted as a solid pyridinium hydrochloride salt, which can then be neutralized and further purified.[3]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting common issues in Pyridine-¹⁵N synthesis, with a focus on the popular Zincke intermediate pathway.

Problem 1: Low Yield of the Zincke Imine Intermediate
Symptom Potential Cause Troubleshooting Steps
Incomplete consumption of starting pyridine (verified by TLC/LC-MS) Inefficient Pyridine Activation: The activation step (e.g., with Tf₂O) is crucial.• Ensure all reagents are anhydrous, as moisture can quench the activating agent.• Check the purity and age of the activating agent (e.g., Tf₂O).• Optimize the reaction temperature; some activations require very low temperatures (e.g., -78 °C).[6]
Steric Hindrance: Bulky substituents on the pyridine ring, particularly at the 2-position, can hinder the activation and subsequent nucleophilic attack.• Consider longer reaction times or slightly elevated temperatures for the ring-opening step.• For highly hindered substrates, alternative activation methods may be necessary.[10]
Formation of multiple products during ring-opening Mixture of Zincke Imine and Iminium Salt: Common with electron-deficient pyridines.• This mixture can often be used directly in the next step. However, adjusting the stoichiometry of the amine nucleophile (e.g., dibenzylamine) and base (e.g., collidine) may improve the ratio.[1][7]
Difficulty isolating the Zincke imine Solubility Issues: The Zincke imine may not precipitate effectively.• Ensure the correct anti-solvent (e.g., hexanes) is used for precipitation.[1][6]• The volume of the anti-solvent may need to be optimized.• If precipitation is not feasible, proceed with the crude material after a thorough workup to remove water-soluble impurities.
Problem 2: Low Yield and/or Poor Isotopic Enrichment in the Final Pyridine-¹⁵N Product
Symptom Potential Cause Troubleshooting Steps
Low yield of the final product, but good isotopic enrichment Inefficient Ring-Closure: The cyclization step may not be proceeding to completion.Choice of Base: The combination of ¹⁵NH₄Cl with a base like sodium acetate (NaOAc) is often more effective than ¹⁵NH₄Cl alone.[1][7]• Stoichiometry: Ensure an adequate excess of ¹⁵NH₄Cl and the accompanying base (e.g., 2-4 equivalents) is used.[1][7]• Temperature and Time: The ring-closing step may require elevated temperatures (e.g., 60 °C) and extended reaction times (from 1 to 48 hours depending on the substrate).[1][7]
Low isotopic enrichment (<95%) Presence of ¹⁴N Contamination: Unreacted ¹⁴N-pyridine from the first step is a likely culprit.Isolate the Intermediate: The most reliable way to ensure high enrichment is to isolate the Zincke imine intermediate by precipitation. This removes any unreacted ¹⁴N-pyridine before the ¹⁵N source is introduced.[1][7]• Optimize Ring-Opening: Revisit the troubleshooting steps for the Zincke imine formation to maximize conversion.
Inefficient ¹⁵N Incorporation: The ¹⁵N source is not effectively participating in the ring-closure.Source Purity: Verify the isotopic purity of the ¹⁵NH₄Cl source.• Reaction Conditions: Ensure the conditions are suitable for the release of ¹⁵NH₃ in situ (e.g., appropriate base and temperature).
Product is volatile and lost during workup Physical Properties of the Product: Simple, low-molecular-weight pyridines can be volatile.NMR Yield: Determine the yield using an internal standard in ¹H NMR before extensive purification.[1]• Salt Formation: Consider converting the product to a non-volatile salt (e.g., HCl salt) for isolation and handling.[1][7]

Experimental Workflow & Diagrams

Workflow for ¹⁵N-Labeling via Zincke Imine Intermediate

The following diagram illustrates a general workflow for the synthesis of Pyridine-¹⁵N using the Zincke imine intermediate approach.

G cluster_0 Step 1: Ring Activation & Opening cluster_1 Step 2: Purification (Optional but Recommended) cluster_2 Step 3: Ring Closure with 15N Source cluster_3 Step 4: Final Purification A Start: 14N-Pyridine B Activate with Tf2O & Collidine A->B Low Temp (-78°C) C Add Amine Nucleophile (e.g., Dibenzylamine) B->C D Formation of Zincke Imine Intermediate C->D E Precipitate Imine (e.g., with Hexanes) D->E High Isotopic Purity Path G React with 15NH4Cl & Base (e.g., NaOAc) D->G Direct Path (Risk of lower purity) F Isolate Pure Zincke Imine E->F Filtration F->G H Formation of 15N-Pyridine G->H Elevated Temp (e.g., 60°C) I Workup & Purification (Chromatography/Distillation) H->I J Final Product: Pyridine-15N I->J

Caption: General workflow for Pyridine-¹⁵N synthesis.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when encountering common issues.

G Start Problem Encountered LowYield Low Overall Yield Start->LowYield LowEnrichment Low Isotopic Enrichment Start->LowEnrichment CheckStep1 Analyze Step 1 (Imine Formation) LowYield->CheckStep1 Yes IncompleteReaction Incomplete Step 1 Reaction? LowEnrichment->IncompleteReaction Yes FinalCheck Verify 15N Source Purity LowEnrichment->FinalCheck If Step 1 is complete CheckStep1_Outcome Incomplete Conversion? CheckStep1->CheckStep1_Outcome CheckStep2 Analyze Step 2 (Ring Closure) CheckStep2_Outcome Inefficient Cyclization? CheckStep2->CheckStep2_Outcome CheckStep1_Outcome->CheckStep2 No ImproveActivation Improve Activation: - Anhydrous Conditions - Reagent Purity - Optimize Temp/Time CheckStep1_Outcome->ImproveActivation Yes ImproveClosure Improve Ring Closure: - Add NaOAc - Increase 15NH4Cl equiv. - Optimize Temp/Time CheckStep2_Outcome->ImproveClosure Yes IncompleteReaction->ImproveActivation Also consider IsolateIntermediate Solution: Isolate the Zincke Imine Intermediate via Precipitation IncompleteReaction->IsolateIntermediate Yes

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Technical Support Center: Optimizing Hyperpolarization of ¹⁵N-Pyridine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hyperpolarization of ¹⁵N-Pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshoot common experimental hurdles, and optimize hyperpolarization efficiency for successful in vivo imaging applications. The primary focus of this guide is on the Signal Amplification By Reversible Exchange (SABRE) technique, a powerful method for achieving high levels of nuclear spin polarization in solution.

Frequently Asked Questions (FAQs)

Q1: What is SABRE-based hyperpolarization and why is it advantageous for ¹⁵N-Pyridine?

A: Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances the nuclear magnetic resonance (NMR) signal of a target molecule without altering its chemical structure.[1][2][3] The process involves the temporary and reversible binding of both the substrate (e.g., ¹⁵N-Pyridine) and parahydrogen (p-H₂) to an iridium-based catalyst.[1][3][4] Within this transient complex, the spin order from parahydrogen is transferred to the ¹⁵N nucleus of the pyridine molecule.[4]

Advantages for ¹⁵N-Pyridine:

  • High Polarization Levels: SABRE can achieve significant ¹⁵N polarization, leading to substantial signal enhancements in NMR and MRI.[5][6]

  • Longer T₁ Relaxation Times: ¹⁵N nuclei in molecules like pyridine often exhibit longer spin-lattice relaxation times (T₁) compared to protons, meaning the hyperpolarized state is retained for a longer duration, which is crucial for in vivo imaging.[7][8]

  • Chemical Specificity: The large chemical shift range of ¹⁵N provides excellent spectral resolution, allowing for the unambiguous detection of the hyperpolarized probe and its potential metabolic products.[7][9]

  • No Chemical Modification: Unlike traditional parahydrogen-induced polarization (PHIP), SABRE does not hydrogenate the target molecule, preserving its chemical identity and biological activity.[1]

Q2: What are the key components required for a SABRE experiment with ¹⁵N-Pyridine?

A: A typical SABRE experiment requires the following components:

  • ¹⁵N-Enriched Pyridine: The substrate to be hyperpolarized. Isotopic enrichment is necessary to achieve a detectable ¹⁵N signal.

  • Parahydrogen (p-H₂): The source of nuclear spin order. p-H₂ is a spin isomer of molecular hydrogen that needs to be produced by cooling H₂ gas in the presence of a catalyst.[10]

  • Iridium Catalyst: A polarization transfer catalyst, typically an iridium complex with an N-heterocyclic carbene (NHC) ligand (e.g., [IrCl(COD)(IMes)]).[4][11]

  • Solvent: A suitable solvent, often deuterated methanol (methanol-d₄), is used to dissolve the catalyst and substrate.[4][6] For in vivo applications, methods to transfer the hyperpolarized pyridine into a biocompatible buffer are necessary.[12][13][14]

  • Magnetic Field: A specific low magnetic field, known as the Polarization Transfer Field (PTF), is required to facilitate efficient spin order transfer from p-H₂ to ¹⁵N.[5][6]

Q3: What is the typical workflow for a SABRE experiment?

A: The general workflow for a SABRE experiment involves sample preparation, polarization, and detection.

SABRE_Workflow cluster_prep Sample Preparation cluster_polarize Hyperpolarization cluster_detect Detection Prep1 Dissolve Catalyst & ¹⁵N-Pyridine in Solvent Prep2 Activate Catalyst with H₂ or p-H₂ Prep1->Prep2 Activation Polarize1 Introduce p-H₂ (e.g., bubbling) Prep2->Polarize1 Polarize2 Apply Polarization Transfer Field (PTF) Polarize1->Polarize2 Spin Order Transfer Detect1 Transfer Sample to NMR/MRI Scanner Polarize2->Detect1 Detect2 Acquire ¹⁵N Signal Detect1->Detect2 Data Acquisition Catalyst_Activation Start Start: Precatalyst + ¹⁵N-Pyridine in Solvent Bubble_H2 Bubble with normal H₂ (10-20 min) Start->Bubble_H2 Active_Catalyst Formation of Active [Ir(H)₂(IMes)(Py)₃]Cl Complex Bubble_H2->Active_Catalyst Verify Verify with ¹H NMR (Observe Hydride Signals) Active_Catalyst->Verify Verify->Bubble_H2 Incomplete Purge Purge with Inert Gas Verify->Purge Success Ready Ready for p-H₂ Introduction Purge->Ready

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Troubleshooting low isotopic incorporation of 15N in pyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Low ¹⁵N Isotopic Incorporation in Pyridine Synthesis

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the isotopic labeling of pyridine derivatives. This resource addresses common challenges encountered during the synthesis of ¹⁵N-labeled pyridines, with a focus on troubleshooting low isotopic incorporation. The guidance provided herein is based on established, state-of-the-art methodologies, primarily the deconstruction-reconstruction strategy involving Zincke imine intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting a ¹⁵N-labeling of my pyridine substrate using the Zincke imine method, but my isotopic incorporation is well below the expected >95%. What are the most common causes?

Low isotopic incorporation is a frequent issue that can often be traced back to a few key areas of the experimental protocol. The underlying principle of this method is the efficient ring-opening of a ¹⁴N-pyridine to form a Zincke imine intermediate, followed by a ring-closing step with a ¹⁵N-labeled ammonium salt.[1][2][3] Inefficiency in either of these steps can lead to a lower-than-expected final isotopic enrichment.

Primary areas to investigate:

  • Incomplete Ring-Opening: The initial activation of the pyridine nitrogen and subsequent ring-opening must be complete. If unreacted ¹⁴N-pyridine remains, it will be present in the final product, diluting the ¹⁵N-isotopic enrichment.

  • Suboptimal Ring-Closing Conditions: The ring-closure step with the ¹⁵N-ammonium salt is a critical equilibrium process. The choice of base, solvent, and temperature can significantly impact the efficiency of ¹⁵N incorporation.

  • Issues with the ¹⁵N Source: The purity and stoichiometry of the ¹⁵N-labeled ammonium salt are paramount. Any contamination with ¹⁴N-ammonium salts will directly reduce the isotopic purity of the final product.

  • Substrate-Specific Challenges: The electronic and steric properties of your specific pyridine substrate can influence the reactivity of both the ring-opening and ring-closing steps.[4][5]

Below is a troubleshooting workflow to help you diagnose the issue:

TroubleshootingWorkflow start Low ¹⁵N Incorporation Detected check_reagents Verify ¹⁵N Source Purity & Stoichiometry start->check_reagents check_activation Confirm Pyridine Activation & Ring-Opening start->check_activation check_ring_closing Optimize Ring-Closing Conditions start->check_ring_closing check_substrate Evaluate Substrate Reactivity start->check_substrate solution_reagents Use High-Purity ¹⁵NH₄Cl (≥2 equivalents) check_reagents->solution_reagents solution_activation Monitor reaction by TLC/LC-MS Ensure complete consumption of starting material check_activation->solution_activation solution_ring_closing Adjust Base (e.g., NaOAc) Solvent (e.g., EtOH) Temperature & Time check_ring_closing->solution_ring_closing solution_substrate Modify reaction conditions for electron-rich/ sterically hindered substrates check_substrate->solution_substrate

Caption: Troubleshooting Decision Tree for Low ¹⁵N Incorporation.

Q2: How does the choice of base and solvent impact the efficiency of the ring-closing step?

The selection of the base and solvent system is critical for driving the equilibrium of the ring-closing reaction towards the ¹⁵N-labeled pyridine. The role of the base is to deprotonate the ¹⁵N-ammonium salt, generating ¹⁵N-ammonia in situ, which then acts as the nucleophile for the ring-closure.

  • Base Selection: A moderately weak base is often preferred to maintain a suitable concentration of free ammonia without promoting side reactions. Sodium acetate (NaOAc) is commonly used in these protocols.[6] Stronger bases might lead to decomposition of the Zincke imine intermediate or other undesired pathways.

  • Solvent System: The solvent must be capable of dissolving both the Zincke imine intermediate and the ammonium salt. Ethanol is frequently reported as an effective solvent for this transformation.[7] It provides good solubility for the reactants and is relatively inert under the reaction conditions.

ParameterRecommendedRationale
¹⁵N Source ¹⁵NH₄ClCommercially available, high isotopic purity.[1][2]
Equivalents of ¹⁵NH₄Cl 2.0 - 10.0Excess is used to drive the equilibrium towards the product.[6]
Base Sodium Acetate (NaOAc)Mild base for in situ generation of ¹⁵NH₃.
Solvent Ethanol (EtOH)Good solubility for reactants.
Temperature 80-100 °CTo facilitate the ring-closing reaction.

Table 1: Recommended Reagents and Conditions for the Ring-Closing Step.

Q3: My pyridine substrate is electron-rich or sterically hindered. Could this be the reason for low incorporation, and how can I address it?

Yes, the electronic nature and steric environment of the pyridine ring can significantly affect the efficiency of the labeling process.[4][5]

  • Electron-Rich Pyridines: Pyridines with electron-donating groups (e.g., alkyl, alkoxy) are more nucleophilic. While this can facilitate the initial activation step, it may also render the Zincke imine intermediate more stable and less reactive towards ring-closure. In such cases, more forcing conditions for the ring-closing step may be necessary, such as increasing the temperature or reaction time.

  • Sterically Hindered Pyridines: Substituents at the 2- or 6-position of the pyridine ring can sterically hinder the approach of the nucleophile during the ring-opening step, and also impede the ring-closing reaction. While the Zincke imine-based methods have shown tolerance for some substitution at the 2-position, highly hindered substrates may require longer reaction times or higher temperatures.[2]

For particularly challenging substrates, it is advisable to perform a small-scale optimization screen, varying the temperature, reaction time, and equivalents of the ¹⁵N-ammonium salt and base.

Q4: How can I accurately determine the percentage of ¹⁵N incorporation?

Accurate determination of isotopic enrichment is crucial for validating your experimental results. The most common and reliable methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the relative abundance of the unlabeled (M) and labeled (M+1) molecular ions. The percentage of ¹⁵N incorporation can be calculated from the peak intensities. It is important to ensure that the instrument has sufficient resolution to distinguish the ¹⁵N-isotopologue from any ¹³C-isotopologues.[5]

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, protons on the carbons adjacent to the nitrogen will show coupling to ¹⁵N (a spin-1/2 nucleus), resulting in doublets. The absence of this coupling indicates the presence of ¹⁴N (a spin-1 nucleus). The integration of the coupled and uncoupled signals can be used to determine the isotopic enrichment.

  • ¹⁵N NMR Spectroscopy: Direct detection by ¹⁵N NMR is also a powerful tool, although it may require longer acquisition times due to the lower gyromagnetic ratio of the ¹⁵N nucleus.

Calculation of ¹⁵N Incorporation using HRMS:

% ¹⁵N Incorporation = [Intensity(M+1)] / [Intensity(M) + Intensity(M+1)] * 100

Note: This calculation assumes that the contribution of natural abundance ¹³C to the M+1 peak is negligible or has been corrected for.

Experimental Protocol: General Procedure for ¹⁵N-Labeling of Pyridines via Zincke Imine Intermediates

This protocol is a generalized procedure based on methodologies reported by McNally and others.[1][2][7] It is recommended to optimize conditions for each specific substrate.

Step 1: Pyridine Activation and Ring-Opening

  • To a solution of the ¹⁴N-pyridine (1.0 equiv.) in a suitable solvent (e.g., ethyl acetate), add trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv.) at -78 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add dibenzylamine (1.2 equiv.) and 2,4,6-collidine (1.0 equiv.).

  • Allow the reaction to warm to 60 °C and stir for 1 hour.

  • Monitor the consumption of the starting material by TLC or LC-MS to ensure complete formation of the Zincke imine intermediate.

Step 2: Ring-Closing with ¹⁵N-Ammonium Chloride

  • To the reaction mixture containing the Zincke imine, add ¹⁵NH₄Cl (3.0 equiv.), triethylamine (6.0 equiv.), and acetonitrile.

  • Heat the reaction mixture to 100 °C and stir for 1 hour.

  • Cool the reaction to room temperature.

  • Purify the ¹⁵N-labeled pyridine using standard chromatographic techniques.

ExperimentalWorkflow cluster_step1 Step 1: Activation & Ring-Opening cluster_step2 Step 2: ¹⁵N Incorporation & Ring-Closing start_pyridine ¹⁴N-Pyridine activation Activation with Tf₂O -78 °C start_pyridine->activation ring_opening Ring-Opening with Dibenzylamine activation->ring_opening zincke_imine Zincke Imine Intermediate ring_opening->zincke_imine add_15N Add ¹⁵NH₄Cl & Base zincke_imine->add_15N ring_closing Ring-Closing 100 °C add_15N->ring_closing final_product ¹⁵N-Pyridine ring_closing->final_product

Caption: General workflow for ¹⁵N-labeling of pyridines.

References

  • Nguyen, H. M. H., Thomas, D. C., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • McNally, A., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Semantic Scholar. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. [Link]

  • McNally, A., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - Supporting Information. ChemRxiv. [Link]

  • Research Square. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Research Square. [Link]

  • Levin, M. D., et al. (2023). ¹⁴N to ¹⁵N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. [Link]

  • Douglas, C. J. (2022). ¹⁵NRORC: An Azine Labeling Protocol. National Institutes of Health. [Link]

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Technical Support Center: Improving the Stability of Hyperpolarized Pyridine-15N

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hyperpolarized Pyridine-15N. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile imaging agent. Here, we move beyond simple protocols to explain the underlying principles governing the stability of hyperpolarized this compound, enabling you to optimize your experiments and ensure the integrity of your data.

I. Foundational Concepts: Understanding the Stability of Hyperpolarized this compound

Hyperpolarized this compound is a powerful tool in magnetic resonance imaging (MRI) and spectroscopy (MRS), primarily utilized for its remarkable pH sensitivity.[1][2][3][4][5] The large chemical shift dispersion of over 90 ppm between its protonated and free base forms allows for precise pH measurements in various biological systems.[2][4][5] However, the hyperpolarized state is transient, and its decay, characterized by the spin-lattice relaxation time (T1), is a critical factor for the success of in vivo and in vitro experiments. Understanding the factors that influence T1 relaxation is paramount for maximizing the experimental window and obtaining high-quality data.

The primary determinant of T1 relaxation for this compound is its interaction with the surrounding environment. Key factors include:

  • pH and Proton Exchange: The protonation state of the nitrogen atom significantly impacts its relaxation.[1][3] Near its pKa of approximately 5.17, rapid exchange between the protonated form and water protons provides an efficient relaxation pathway, leading to a shorter T1.[1][3]

  • Solvent Composition: The choice of solvent can dramatically affect T1. Deuterated solvents are often used to reduce dipolar relaxation pathways, thereby prolonging the hyperpolarized state.[6][7]

  • Presence of Paramagnetic Species: Paramagnetic ions or molecules, such as dissolved oxygen or certain metal ions, can significantly shorten T1 relaxation times.[8]

  • Temperature: Temperature influences molecular tumbling rates and solvent viscosity, which in turn affect the relaxation dynamics.[8]

  • Interactions with Biological Molecules: In biological media, interactions with macromolecules like serum albumin can lead to faster relaxation.[9]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during experiments with hyperpolarized this compound in a practical question-and-answer format.

Q1: Why is my measured T1 relaxation time for hyperpolarized this compound significantly shorter than expected?

A shorter-than-expected T1 is a frequent issue that can compromise your experiment. Several factors could be at play:

Possible Causes & Step-by-Step Solutions:

  • Incorrect pH of the Final Solution:

    • Explanation: As this compound is highly pH-sensitive, a pH close to its pKa (~5.17) will accelerate relaxation due to proton exchange.[1][3]

    • Troubleshooting:

      • Verify pH: Immediately after dissolution, accurately measure the pH of your hyperpolarized sample.

      • Adjust Buffer: Ensure your dissolution buffer is adequately prepared and has the correct pH to bring your final solution to the desired range (typically away from the pKa). For many applications, a pH of around 7.4 is targeted.

      • Consider pKa of Derivatives: If you are using a substituted pyridine derivative, its pKa may differ from that of pyridine. Characterize the pKa of your specific compound to identify the optimal pH range for stability.[3][4]

  • Presence of Dissolved Oxygen:

    • Explanation: Molecular oxygen is paramagnetic and a potent relaxation agent.

    • Troubleshooting:

      • Degas Solvents: Thoroughly degas all solvents used for sample preparation and dissolution. This can be achieved by bubbling with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles.

      • Inert Atmosphere: Perform the dissolution and sample handling under an inert atmosphere (e.g., in a glove box) to minimize re-exposure to oxygen.

  • Contamination with Paramagnetic Metal Ions:

    • Explanation: Trace amounts of paramagnetic metal ions (e.g., Gd³⁺, Mn²⁺, Cu²⁺) from glassware or reagents can drastically reduce T1.

    • Troubleshooting:

      • Use High-Purity Reagents: Employ reagents of the highest possible purity.

      • Acid-Wash Glassware: Meticulously clean all glassware with a metal-chelating agent (like EDTA) or by acid washing to remove any trace metal contaminants.

      • Chelating Agents: In some cases, adding a small amount of a chelating agent to your formulation can help sequester any residual metal ions.

  • Interaction with Biological Media:

    • Explanation: When working with biological samples like plasma or whole blood, the interaction of this compound with proteins such as albumin can shorten its T1.[9] For instance, the T1 of non-protonated 15N-pyridine decreases from 41s to 11s in plasma.[1][3]

    • Troubleshooting:

      • Competitive Displacement: Consider adding a molecule that binds more strongly to albumin to displace the hyperpolarized probe, potentially restoring a longer T1.[9]

      • Model Systems: For initial experiments, use simpler buffer systems to establish baseline T1 values before moving to more complex biological matrices.

Q2: I'm observing a lower-than-expected hyperpolarization level. What could be the cause?

Low polarization levels will result in a poor signal-to-noise ratio. The cause often lies in the hyperpolarization process itself.

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Hyperpolarization Parameters (DNP):

    • Explanation: Dynamic Nuclear Polarization (DNP) is a complex process sensitive to various parameters.

    • Troubleshooting:

      • Radical Concentration: Optimize the concentration of the free radical in your sample.

      • Microwave Frequency and Power: Fine-tune the microwave irradiation frequency and power for your specific probe and polarizer.

      • Temperature: Ensure the sample is cooled to the optimal low temperature (typically 1-2 K) for efficient polarization transfer.[1]

      • Glassing Agent: Verify that your solvent mixture forms a good glass upon freezing to ensure homogeneous distribution of the radical and the probe.

  • Inefficient Polarization Transfer (SABRE):

    • Explanation: Signal Amplification by Reversible Exchange (SABRE) relies on the efficient formation of a catalyst-substrate complex.[10]

    • Troubleshooting:

      • Catalyst-to-Substrate Ratio: Optimize the ratio of the iridium catalyst to your this compound substrate.

      • Parahydrogen Pressure and Flow: Adjust the pressure and flow rate of parahydrogen gas.

      • Magnetic Field for Polarization Transfer: The magnetic field at which the polarization transfer occurs is critical and needs to be precisely controlled.[11]

      • Temperature: The rate of ligand exchange is temperature-dependent, affecting the efficiency of polarization transfer.[11]

Q3: My pH measurement using hyperpolarized this compound is inaccurate. What are the potential reasons?

Accurate pH measurement is the primary application of this probe. Inaccuracies can stem from several sources.

Possible Causes & Step-by-Step Solutions:

  • Incorrect pKa Value:

    • Explanation: The pKa of the pyridine derivative is crucial for the Henderson-Hasselbalch calculation used to determine pH from the chemical shift. The pKa can be influenced by temperature and ionic strength.

    • Troubleshooting:

      • Calibrate pKa: Determine the pKa of your specific this compound derivative under the exact experimental conditions (temperature, buffer composition) you will be using.

      • Use a Calibration Curve: Create a calibration curve of the 15N chemical shift versus pH using a series of standard buffer solutions.

  • Rapid Signal Decay:

    • Explanation: If the T1 is very short, significant signal decay may occur during the acquisition, leading to a skewed representation of the chemical shifts.

    • Troubleshooting:

      • Optimize T1: Implement the strategies outlined in Q1 to maximize the T1 relaxation time.

      • Fast Acquisition: Use a rapid acquisition pulse sequence to capture the signal before substantial decay occurs.

  • Broad Resonances:

    • Explanation: Broad spectral lines can make it difficult to accurately determine the peak positions. This can be caused by magnetic field inhomogeneity or fast relaxation.

    • Troubleshooting:

      • Shim the Magnet: Ensure the magnetic field is well-shimmed to achieve narrow line widths.

      • Address Relaxation: A very short T2 (spin-spin relaxation time) will also lead to broad lines. The factors that shorten T1 often also shorten T2.

III. Frequently Asked Questions (FAQs)

  • What is a typical T1 value for hyperpolarized this compound?

    • The T1 of hyperpolarized this compound is highly dependent on the conditions. For non-protonated 15N-pyridine at pH 8.4, the T1 is approximately 41 seconds.[1][3] However, this can decrease to around 11 seconds in plasma.[1][3] In deuterated solvents, T1 values can be significantly longer.[6][7]

  • How does deuteration improve the stability of hyperpolarized this compound?

    • Deuteration of the pyridine molecule itself or the use of deuterated solvents reduces the contribution of dipole-dipole interactions with nearby protons to the relaxation of the 15N nucleus.[6] Since deuterium has a smaller magnetic moment than a proton, this relaxation pathway becomes less efficient, resulting in a longer T1.

  • Can I hyperpolarize this compound that is not isotopically enriched?

    • Yes, it is possible to hyperpolarize naturally abundant pyridine using techniques like SABRE.[11] However, the signal enhancement will be applied to the small fraction of molecules containing 15N (0.37% natural abundance). For most applications, especially in vivo imaging, isotopic enrichment is highly recommended to achieve a sufficient signal-to-noise ratio.[12]

  • What are the potential degradation pathways for Pyridine?

    • Under biological conditions, pyridine can be metabolized by microorganisms through various pathways.[13][14][15][16] These pathways often involve initial hydroxylation of the pyridine ring, followed by ring cleavage.[16] While the timescale of these metabolic processes is generally much longer than the hyperpolarized signal lifetime, it is a consideration for the overall biocompatibility and fate of the injected compound.

IV. Data and Protocols

Quantitative Data Summary
ParameterConditionTypical T1 Value (seconds)Reference(s)
pH Non-protonated (pH 8.4)41[1][3]
In Rat Plasma~11[1]
Solvent Deuterated SolventsSignificantly longer than in protonated solvents[6][7]
Derivatives 15N-Nicotinamide20.2[1]
15N-Dalfampridine33.5[1]
15N2-Imidazole24[1]
Experimental Protocol: T1 Measurement of Hyperpolarized this compound

This protocol outlines the steps for a typical T1 measurement following dissolution DNP.

  • Sample Preparation:

    • Prepare a solution of 15N-labeled pyridine in a suitable glassing agent (e.g., a mixture of glycerol and water) containing a free radical (e.g., TEMPO).

    • Place the sample in a DNP polarizer and cool to ~1.4 K.

  • Hyperpolarization:

    • Irradiate the sample with microwaves at the appropriate frequency for the specific radical and magnetic field of the polarizer for a sufficient duration (typically 1-3 hours).[1]

  • Dissolution:

    • Rapidly dissolve the hyperpolarized sample with a superheated, degassed buffer of a known pH.

    • Quickly transfer the dissolved, hyperpolarized sample to an NMR tube and place it in the NMR spectrometer.

  • NMR Acquisition:

    • Use a series of small flip-angle pulses (e.g., 10°) applied at regular intervals (e.g., every 3 seconds).

    • Acquire a series of 15N NMR spectra until the hyperpolarized signal has decayed to the thermal equilibrium level.

  • Data Analysis:

    • Integrate the signal intensity of the this compound peak in each spectrum.

    • Plot the signal intensity as a function of time.

    • Fit the data to a single exponential decay function to determine the T1 relaxation time.

V. Visualizations

Experimental Workflow for T1 Measurement

T1_Measurement_Workflow cluster_prep Sample Preparation cluster_polarize Hyperpolarization cluster_acq Acquisition & Analysis prep Prepare this compound in Glassing Agent with Radical polarize Cool to ~1.4 K & Irradiate with Microwaves (DNP) prep->polarize Place in Polarizer dissolve Rapid Dissolution with Degassed Buffer polarize->dissolve ~1-3 hours transfer Transfer to NMR dissolve->transfer acquire Acquire Series of 15N Spectra transfer->acquire analyze Fit Signal Decay to Exponential acquire->analyze result Determine T1 analyze->result

Caption: Workflow for T1 measurement of hyperpolarized this compound.

Factors Affecting this compound T1 Relaxation

T1_Factors cluster_factors Influencing Factors T1 T1 Relaxation Time of Hyperpolarized This compound pH pH & Proton Exchange pH->T1 Decreases T1 near pKa Oxygen Dissolved Oxygen (Paramagnetic) Oxygen->T1 Decreases T1 Metals Paramagnetic Metal Ions Metals->T1 Decreases T1 Solvent Solvent (Protic vs. Deuterated) Solvent->T1 Deuterated Increases T1 Temp Temperature Temp->T1 Influences Relaxation Rate Bio Biological Interactions (e.g., Albumin) Bio->T1 Decreases T1

Caption: Key factors influencing the T1 relaxation of hyperpolarized this compound.

VI. References

  • State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging - PMC - NIH. (n.d.). Retrieved from

  • 15N chemical shift versus pH for HP 15N-agents; (a) 15N-NMR spectra of... - ResearchGate. (n.d.). Retrieved from

  • Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level | The Journal of Physical Chemistry B - ACS Publications. (2020, May 8). Retrieved from

  • State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging - RSC Publishing. (2022, May 17). Retrieved from

  • (PDF) Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. (2025, August 6). Retrieved from

  • A versatile synthetic route to the preparation of 15N heterocycles - PMC - NIH. (n.d.). Retrieved from

  • Hyperpolarization of 15N-pyridinium and 15N-aniline derivatives by using parahydrogen: new opportunities to store nuclear spin polarization in aqueous media - NIH. (2019, August 6). Retrieved from

  • Signal enhancement of hyperpolarized 15N sites in solution—increase in solid‐state polarization at 3.35 T and prolongation of relaxation in deuterated water mixtures - NIH. (n.d.). Retrieved from

  • Hyperpolarized 15N-pyridine derivatives as pH-sensitive MRI agents - PubMed. (n.d.). Retrieved from

  • Factors affecting T1 | Radiology Reference Article | Radiopaedia.org. (2018, June 4). Retrieved from

  • A Non-Synthetic Approach to Extending the Lifetime of Hyperpolarized Molecules using D2O Solvation - NIH. (n.d.). Retrieved from

  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - NIH. (n.d.). Retrieved from

  • Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents - PMC - NIH. (2015, March 16). Retrieved from

  • Competitive Displacement Restores the Hyperpolarized 15N NMR Signal in Blood Plasma. (n.d.). Retrieved from

  • Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. (n.d.). Retrieved from

  • Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. (n.d.). Retrieved from

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC - NIH. (n.d.). Retrieved from

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.). Retrieved from

Sources

Technical Support Center: High-Resolution 15N NMR of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the acquisition and resolution of 15N NMR spectra for pyridine-containing compounds. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making their precise characterization essential. However, the unique properties of the 15N nucleus often present significant hurdles.

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues, explaining not just the how but also the why behind each recommendation.

Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my direct-observe 15N spectrum of a pyridine derivative so poor?

A1: This is the most common challenge and stems from several inherent properties of the 15N nucleus:

  • Low Natural Abundance: The 15N isotope constitutes only 0.37% of all nitrogen atoms. The vast majority is the 14N isotope, which is NMR-inactive for high-resolution studies due to its quadrupolar nature.

  • Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of 15N is negative and about 10 times smaller in magnitude than that of 1H. Since signal intensity is proportional to γ³, the theoretical sensitivity of 15N is inherently about 1,000 times lower than that of protons.

  • Negative Nuclear Overhauser Effect (NOE): When using standard proton decoupling, a negative NOE can occur. For nitrogens directly bonded to protons, this can enhance the signal. However, for the sp²-hybridized nitrogen in a pyridine ring, which has no directly attached protons, the NOE is often negligible or can even lead to signal nulling or inversion, further complicating detection.

  • Long Spin-Lattice Relaxation Times (T₁): Pyridine nitrogens lack a strong dipole-dipole relaxation mechanism with nearby protons. Their relaxation is often dominated by the less efficient chemical shift anisotropy (CSA) mechanism.[1][2] This results in very long T₁ values (tens to hundreds of seconds), requiring a long relaxation delay between scans to avoid signal saturation, thereby dramatically increasing total experiment time.

Q2: My 15N peak is extremely broad, making it difficult to interpret. What are the common causes?

A2: Signal broadening in 15N NMR of pyridines can be attributed to several physical phenomena. Identifying the root cause is key to resolving it.

  • Chemical Exchange: The pyridine nitrogen is a Lewis base and can participate in chemical exchange with protons from the solvent (e.g., water, methanol) or acidic/basic impurities. If the rate of this protonation/deprotonation is on the same timescale as the NMR experiment (the "intermediate exchange regime"), the signal will be significantly broadened. This is highly dependent on the sample's pH and the pKa of the pyridine derivative.[3][4][5]

  • Scalar Relaxation of the Second Kind: Although you are observing the 15N nucleus, it is coupled to the much more abundant 14N (a quadrupolar nucleus, I=1) in other molecules through chemical exchange or intermolecular interactions. The rapid quadrupolar relaxation of 14N can provide an efficient relaxation pathway for the 15N nucleus, leading to signal broadening.[6][7]

  • Unresolved Scalar Couplings: Long-range couplings between the 15N nucleus and protons on the pyridine ring or its substituents (ⁿJ(¹⁵N,¹H)) can split the signal. If the linewidth is larger than the coupling constant, these splittings are not resolved and manifest as a broad peak.

  • High Viscosity or Aggregation: In concentrated solutions or viscous solvents, slow molecular tumbling can lead to more efficient relaxation and broader lines.

Q3: How can I dramatically improve the sensitivity of my 15N NMR experiment without waiting for hours?

A3: The most effective solution is to shift from direct observation of 15N to indirect detection through protons using heteronuclear correlation experiments.

The premier technique for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[8] Instead of exciting the insensitive 15N nucleus, HMBC works by:

  • Exciting the highly sensitive ¹H nuclei.

  • Allowing this magnetization to evolve under the influence of long-range coupling to ¹⁵N nuclei (typically 2-4 bonds away).

  • Transferring the magnetization back to ¹H for detection.

Since the experiment relies on the favorable properties of protons, the sensitivity is orders of magnitude higher than a direct 15N experiment. A high-quality ¹H-¹⁵N HMBC spectrum can often be acquired in under an hour on a moderately concentrated sample.[9] For even higher sensitivity, isotopic enrichment (synthesizing the molecule with 15N-labeled precursors) is the gold standard.[10][11][12]

Q4: What is the best pulse sequence for locating the ¹⁵N chemical shift of a pyridine derivative?

A4: The gradient-selected ¹H-¹⁵N HMBC (gHMBC) is the recommended experiment.[13] It is robust, requires minimal phase cycling, and excels at detecting the 2- and 3-bond couplings (²J and ³J) between the pyridine nitrogen and the ring protons.[14][15]

For pyridines without protons within 2-3 bonds (e.g., fully substituted rings), a ¹H-¹⁵N HSQC experiment optimized for long-range couplings may be necessary, but HMBC is the superior starting point.

Q5: My sample is in an acidic medium and the ¹⁵N signal is broad. How can I fix this?

A5: This is a classic case of intermediate chemical exchange. The pyridine nitrogen is rapidly exchanging protons with the acidic solvent. To sharpen the signal, you must shift the exchange rate to be either very fast or very slow on the NMR timescale.

  • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) will increase the rate of proton exchange, often pushing it into the "fast exchange" regime, which results in a single, sharp, averaged signal.

  • Decrease Temperature: Conversely, lowering the temperature can slow the exchange rate, potentially resolving separate signals for the protonated and unprotonated forms, or at least sharpening the observed peak.

  • Change Solvent: Switch to a non-exchanging (aprotic) solvent like acetonitrile-d₃, DMSO-d₆, or chloroform-d. This physically separates the pyridine nitrogen from a ready source of exchangeable protons.

  • Adjust pH: Move the sample pH to be at least 2 units away from the compound's pKa. This will lock the equilibrium to predominantly one species (either the free base or the protonated pyridinium ion), minimizing exchange.[5]

Troubleshooting & Optimization
Workflow for Diagnosing Broad 15N Peaks

This workflow helps systematically identify and solve the cause of poor resolution.

A systematic workflow for troubleshooting broad 15N signals.
Protocol: Acquiring a High-Quality ¹H-¹⁵N gHMBC Spectrum

This protocol provides a starting point for setting up a gradient-enhanced HMBC experiment on a modern NMR spectrometer.

  • Sample Preparation: Prepare your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN) at a concentration of at least 5-10 mg in 0.6 mL. Ensure the sample is fully dissolved and free of particulate matter.

  • Initial Setup: Acquire and reference a standard 1D ¹H spectrum. Determine the proton spectral width (sw).

  • Load the gHMBC Experiment: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set Key Parameters:

    • Spectral Widths: Set the ¹H spectral width (sw in F2) based on your proton spectrum. For the ¹⁵N dimension (sw in F1), a range of 250-300 ppm is usually sufficient to cover pyridine nitrogens.

    • Carrier Frequencies: Center the ¹H frequency (o1p) in the middle of your proton spectrum. Center the ¹⁵N frequency (o2p) around -70 ppm (relative to liquid NH₃) or 310 ppm (relative to nitromethane), a common region for pyridines.[14][16]

    • Long-Range Coupling Delay (cnst2 or d6): This is the most critical parameter. It determines which couplings are optimized. It should be set to 1/(2 * nJ(N,H)). A good starting value is 8-10 Hz, which is typical for ²J and ³J couplings in pyridines. This corresponds to a delay of 50-62.5 ms.

    • Acquisition Time (aq): Set to at least 0.2 seconds to ensure good digital resolution in the direct ¹H dimension.

    • Number of Scans (ns): Start with 8 or 16 scans and increase as needed for S/N.

    • Number of Increments (td in F1): Use at least 256 increments for decent resolution in the indirect ¹⁵N dimension.

  • Acquisition & Processing: Run the experiment. After acquisition, process the data using a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

Data Reference Tables

Table 1: Typical ¹H-¹⁵N Coupling Constants and Recommended HMBC Delays

Coupling TypeTypical Range (Hz)Recommended ¹/(2*J) Delay (ms)Notes
²J(N, H-2/6)8 - 15 Hz33 - 63 msStrong correlation expected between nitrogen and ortho protons.
³J(N, H-3/5)1 - 5 Hz100 - 500 msWeaker correlation; may require a longer delay to observe optimally.
³J(N, H-4)0.5 - 3 Hz160 - 1000 msOften the weakest coupling within the ring.

Note: An HMBC optimized for ~8 Hz (62.5 ms) is a good compromise to observe both ²J and some ³J couplings simultaneously.

Table 2: Influence of Common Solvents on ¹⁵N NMR Spectra of Pyridines

SolventPolarityH-Bonding CapabilityViscosity (cP at 25°C)Expected Effect on ¹⁵N Spectrum
Chloroform-dLowWeak Donor0.54Sharp lines expected, minimal chemical exchange.[17]
Acetonitrile-d₃HighAcceptor0.34Good general-purpose aprotic solvent, typically yields sharp lines.[17][18]
DMSO-d₆HighStrong Acceptor1.99Higher viscosity may slightly broaden lines, but excellent for dissolving polar compounds.
Methanol-d₄HighStrong Donor/Acceptor0.55High risk of exchange broadening if the sample contains acidic/basic sites.
Water (D₂O)HighStrong Donor/Acceptor0.89Extreme risk of exchange broadening; requires careful pH control with a buffer.
Conceptual Workflow: The HMBC Experiment

The HMBC experiment is a cornerstone of modern structural elucidation. This diagram illustrates the fundamental logic of how it achieves its remarkable sensitivity for detecting insensitive nuclei like ¹⁵N.

Conceptual flow of a ¹H-¹⁵N HMBC experiment.
References
  • Schweitzer, D., & van der Hart, D. L. (1981). Nitrogen-15 NMR of pyridine in high magnetic fields. Zeitschrift für Physik A Hadrons and Nuclei, 300(2-3), 237-242. [Link]

  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Städeli, W., Bigler, P., & von Philipsborn, W. (1981). 15N,1H coupling constants in pyridines and pyrimidines An application of the INEPT pulse sequence. Organic Magnetic Resonance, 16(3), 170-175. [Link]

  • Knecht, S., et al. (2020). Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B, 124(21), 4334-4343. [Link]

  • Wawer, I., & Witanowski, M. (2006). 15N NMR of Free and Protonated Pyridine and Aminopyridines. In Annual Reports on NMR Spectroscopy (Vol. 58, pp. 1-64). Academic Press. [Link]

  • Puszko, A., et al. (2013). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24(1), 333-337. [Link]

  • Chukanov, N. V., & Chekmenev, E. Y. (2020). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 25(21), 5001. [Link]

  • Rusakov, Y. Y., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(43), 24933-24954. [Link]

  • Jiang, W., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. Scientific Reports, 5(1), 9104. [Link]

  • Puszko, A., et al. (2013). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. ResearchGate. [Link]

  • Gsponer, J., et al. (2012). Solvent effects on 15N NMR coordination shifts. Magnetic Resonance in Chemistry, 50(12), 801-806. [Link]

  • Aguilar, J. A., et al. (2011). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. Angewandte Chemie International Edition, 50(41), 9716-9719. [Link]

  • Pazderski, L. (2008). 15N NMR coordination shifts in Pd(II), Pt(II), Au(III), Co(III), Rh(III), Ir(III), Pd(IV), and Pt(IV) complexes with pyridine... Magnetic Resonance in Chemistry, 46(S1), S3-S15. [Link]

  • Coles, S. J., et al. (2020). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Royal Society of Chemistry. [Link]

  • Rusakov, Y. Y., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(43), 24933-24954. [Link]

  • Magritek. (2022). Can benchtop NMR detect 15N at natural abundance? Magritek. [Link]

  • Lichter, R. L., & Roberts, J. D. (1970). Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. Pyridine-15N. Journal of the American Chemical Society, 92(8), 2455-2461. [Link]

  • Van Baren, M. R., et al. (2023). On the effects of quadrupolar relaxation in Earth's field NMR spectra. Journal of Magnetic Resonance, 354, 107521. [Link]

  • Sjolander, T. F., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3683. [Link]

  • Batta, K., et al. (2024). 15N optimal control pulses for enhanced performance of 13C-detected experiments at 1.2 GHz. Journal of Magnetic Resonance, 360, 107641. [Link]

  • Gsponer, J., et al. (2012). Solvent effects on 15N NMR coordination shifts. Semantic Scholar. [Link]

  • Jiang, W., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. ResearchGate. [Link]

  • Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products, 63(4), 545-559. [Link]

  • Jiang, W., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. PMC. [Link]

  • UCSB NMR Facility. (n.d.). Gradient Enhanced HMBC. UCSB Chemistry and Biochemistry. [Link]

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Optimized Recording of Heteronuclear Multidimensional NMR Spectra Using Pulsed Field Gradients. Journal of the American Chemical Society, 114(26), 10663-10665. [Link]

  • Chemistry LibreTexts. (2023). Quadrupolar Coupling. Chemistry LibreTexts. [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Ikeda, R., Onda, S., Nakamura, D., & Kubo, M. (1968). Nuclear quadrupole resonance of nitrogen-14 in some pyridine derivatives. The Journal of Physical Chemistry, 72(7), 2501-2504. [Link]

  • Isley, N. A., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Organic Letters, 25(1), 108-113. [Link]

Sources

Technical Support Center: Refining Experimental Conditions for Pyridine-¹⁵N Isotope Exchange Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in ¹⁵N isotopic labeling of pyridines. It provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions surrounding pyridine-¹⁵N isotope exchange reactions, with a focus on the robust Zincke activation methodology. Our aim is to empower you with the expertise to navigate the nuances of this powerful labeling technique, ensuring high isotopic enrichment and reproducible results.

Section 1: Understanding the Core Reaction: The Zincke-based Isotope Exchange

The direct exchange of a ¹⁴N atom within a pyridine ring for a ¹⁵N isotope is a significant advancement in synthetic chemistry, offering a more efficient alternative to de novo synthesis of labeled compounds. A prominent and versatile method to achieve this is through a process involving the activation of the pyridine ring, followed by a ring-opening and subsequent ring-closing cascade with a ¹⁵N-labeled nitrogen source.

A widely adopted strategy is the Zincke-inspired reaction, which proceeds via the formation of a Zincke imine intermediate. This method is valued for its applicability to a broad range of substituted pyridines, including complex pharmaceutical molecules.[1][2]

The general workflow can be visualized as follows:

Zincke_Workflow cluster_activation Activation cluster_ring_opening Ring Opening cluster_isotope_exchange Isotope Exchange & Ring Closure Pyridine Pyridine Substrate (¹⁴N) Activated_Pyridine N-Triflylpyridinium Salt Pyridine->Activated_Pyridine  -78 °C, Ethyl Acetate Tf2O Triflic Anhydride (Tf₂O) Tf2O->Activated_Pyridine Zincke_Imine Zincke Imine Intermediate Activated_Pyridine->Zincke_Imine  60 °C Dibenzylamine Dibenzylamine Dibenzylamine->Zincke_Imine Collidine 2,4,6-Collidine Collidine->Zincke_Imine Labeled_Pyridine ¹⁵N-Labeled Pyridine Zincke_Imine->Labeled_Pyridine  100 °C, Acetonitrile NH4Cl ¹⁵NH₄Cl NH4Cl->Labeled_Pyridine TEA Triethylamine (TEA) TEA->Labeled_Pyridine

Caption: General workflow of the Zincke-based Pyridine-¹⁵N isotope exchange reaction.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during Pyridine-¹⁵N isotope exchange reactions and provides systematic approaches to diagnose and resolve them.

Problem 1: Low or No Yield of the ¹⁵N-Labeled Pyridine

Possible Causes & Solutions

  • Inefficient Activation: The initial activation of the pyridine nitrogen with triflic anhydride is critical.

    • Moisture Contamination: Triflic anhydride is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored anhydrous solvents.

    • Incorrect Temperature: The activation step is typically performed at -78 °C to control the reactivity of triflic anhydride. Allowing the temperature to rise prematurely can lead to side reactions and decomposition of the activating agent.

  • Incomplete Ring Opening: The formation of the Zincke imine may be sluggish.

    • Steric Hindrance: Highly substituted pyridines, particularly at the 2-position, may hinder the nucleophilic attack of dibenzylamine.[2] In such cases, prolonged reaction times or a slight increase in temperature during the ring-opening step may be necessary.

    • Insufficient Base: 2,4,6-Collidine is used to neutralize the triflic acid byproduct of the activation step. An insufficient amount of base can lead to an acidic reaction medium, which may inhibit the subsequent ring-opening.

  • Degradation of Intermediates: The N-triflylpyridinium salt and the Zincke imine are reactive intermediates.

    • Prolonged Reaction Times at Elevated Temperatures: While heating is necessary for ring opening and closure, extended periods at high temperatures can lead to decomposition. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Problem 2: Incomplete ¹⁵N Incorporation

Possible Causes & Solutions

  • Competing Ring Closure with ¹⁴N: A competing reaction can occur where the liberated ¹⁵NH₃ reacts with the triflyl group of the Zincke imine. This can lead to the regeneration of the ¹⁴N-pyridine.[2]

    • Optimize Reagent Stoichiometry: Ensure a sufficient excess of ¹⁵NH₄Cl (typically 3 equivalents or more) is used to favor the desired ring closure.[3]

    • Conversion to Zincke Iminium Salt: For substrates prone to incomplete labeling, a useful strategy is to convert the intermediate Zincke imine into a Zincke iminium salt. This can be achieved by treating the reaction mixture with an amine like pyrrolidine before the addition of the ¹⁵N source. This intermediate is less susceptible to the competing detriflylation pathway, leading to higher isotopic enrichment.[2]

  • Isotopic Dilution:

    • Contamination with ¹⁴N Sources: Ensure that all reagents and solvents are free from potential sources of ¹⁴N contamination. While seemingly minor, this can impact the final isotopic purity.

Problem 3: Formation of Side Products

Possible Causes & Solutions

  • Formation of Iminium Salts: Pyridines with electron-withdrawing substituents have a higher tendency to form iminium salts as byproducts during the ring-opening step.[2][4]

    • Isolation and Reuse: In some cases, the mixture of the Zincke imine and the iminium salt can be isolated and carried forward to the ring-closing step, as the iminium salt can also react to form the desired product.[4]

    • Modified Protocol: For problematic substrates, consider a two-step protocol where the Zincke imine is isolated by precipitation before the ring-closing step. This can improve the purity of the final product.[3]

  • Unidentified Impurities:

    • Thorough Characterization: Utilize a combination of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry (HRMS), to identify the structure of any significant impurities. This information is crucial for understanding the side reactions and optimizing the reaction conditions.

    • Purification: Standard purification techniques such as column chromatography or preparative HPLC may be necessary to isolate the desired ¹⁵N-labeled pyridine from reaction byproducts.

Troubleshooting_Tree Start Experiment Outcome LowYield Low/No Yield Start->LowYield IncompleteLabeling Incomplete ¹⁵N Labeling Start->IncompleteLabeling SideProducts Side Products Observed Start->SideProducts CheckActivation Check Activation Step LowYield->CheckActivation CheckRingOpening Check Ring Opening LowYield->CheckRingOpening CheckDegradation Check for Degradation LowYield->CheckDegradation CheckCompReaction Check for Competing ¹⁴N Ring Closure IncompleteLabeling->CheckCompReaction CheckDilution Check for Isotopic Dilution IncompleteLabeling->CheckDilution CheckIminium Check for Iminium Salt Formation SideProducts->CheckIminium CheckPurification Optimize Purification SideProducts->CheckPurification Sol_Moisture Ensure Anhydrous Conditions CheckActivation->Sol_Moisture Sol_TempControl Maintain -78 °C CheckActivation->Sol_TempControl Sol_Sterics Prolong/Heat for Steric Hindrance CheckRingOpening->Sol_Sterics Sol_Base Ensure Sufficient Base CheckRingOpening->Sol_Base Sol_TimeTemp Optimize Reaction Time/Temp CheckDegradation->Sol_TimeTemp Sol_Stoichiometry Increase ¹⁵NH₄Cl Excess CheckCompReaction->Sol_Stoichiometry Sol_Iminium Convert to Zincke Iminium Intermediate CheckCompReaction->Sol_Iminium Sol_Purity Use High Purity Reagents CheckDilution->Sol_Purity Sol_EWG Expect with Electron-Withdrawing Groups CheckIminium->Sol_EWG Sol_Isolate Isolate & Carry Forward or Modify Protocol CheckIminium->Sol_Isolate Sol_Characterize Characterize Impurities (NMR, MS) CheckPurification->Sol_Characterize Sol_Chromatography Use Column Chromatography/HPLC CheckPurification->Sol_Chromatography

Caption: A decision tree for troubleshooting common issues in Pyridine-¹⁵N isotope exchange reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Zincke-based isotope exchange reaction?

  • Pyridine: The substrate containing the ¹⁴N atom to be exchanged.

  • Triflic Anhydride (Tf₂O): A powerful activating agent that makes the pyridine ring susceptible to nucleophilic attack by forming a highly reactive N-triflylpyridinium salt.

  • Dibenzylamine: A secondary amine that acts as a nucleophile to open the activated pyridine ring, leading to the formation of a Zincke imine intermediate.

  • 2,4,6-Collidine: A sterically hindered, non-nucleophilic base used to scavenge the triflic acid generated during the activation step, preventing unwanted side reactions.

  • ¹⁵NH₄Cl: The source of the ¹⁵N isotope. In the presence of a base, it generates ¹⁵NH₃, which participates in the ring-closing step.

  • Triethylamine (TEA): A base used to facilitate the ring-closure by deprotonating the intermediate and neutralizing any remaining acidic species.

Q2: Can this method be applied to any substituted pyridine?

The method is quite general and has been successfully applied to a wide range of pyridines with various substituents at the 2, 3, and 4-positions, including complex drug molecules.[2][5] However, pyridines with very strong electron-withdrawing groups may be more prone to forming iminium salt byproducts.[4] Also, significant steric hindrance, particularly at the 2-position, can slow down the reaction.[2]

Q3: How do I determine the isotopic enrichment of my final product?

  • High-Resolution Mass Spectrometry (HRMS): This is the most common method for determining isotopic enrichment. By analyzing the isotopic distribution of the molecular ion peak, the percentage of ¹⁵N incorporation can be calculated.[3] Be aware that for molecules with multiple nitrogen atoms, or when there is incomplete labeling, the interpretation of the mass spectrum can be complex due to overlapping isotopic patterns.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy can directly detect the ¹⁵N nucleus, providing definitive evidence of labeling. While less quantitative for determining the exact percentage of enrichment without careful calibration, it is an excellent tool for structural confirmation. The chemical shift in ¹⁵N NMR is sensitive to the electronic environment of the nitrogen atom.[8][9]

Q4: What are the key safety precautions for this reaction?

  • Triflic Anhydride: This is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The solvents used (e.g., ethyl acetate, acetonitrile) are flammable and should be handled with care, away from ignition sources.

  • Pressurized Systems: The reaction is typically heated, which can cause pressure buildup in a sealed vessel. Ensure the reaction is performed in a vessel that can withstand the expected pressure or is equipped with a pressure-relief device.

Section 4: Experimental Protocols and Data

Table 1: Representative Reaction Conditions for Pyridine-¹⁵N Isotope Exchange
ParameterConditionRationale
Activation
Temperature-78 °CControls the high reactivity of Tf₂O and minimizes side reactions.
SolventEthyl Acetate or DichloromethaneAnhydrous aprotic solvents that are good for the activation step.[3]
Ring Opening
Temperature60 °CProvides sufficient thermal energy for the nucleophilic attack and ring opening.
Base2,4,6-CollidineA non-nucleophilic base to neutralize the acid byproduct without competing in the reaction.
Isotope Exchange
¹⁵N Source¹⁵NH₄ClA common and relatively inexpensive source of the ¹⁵N isotope.[2]
BaseTriethylamineA stronger base to facilitate the final ring-closing step.
SolventAcetonitrileA polar aprotic solvent suitable for the higher temperatures of the exchange step.
Temperature100 °CDrives the ring-closure and formation of the final labeled pyridine.
Step-by-Step Methodology for a General Pyridine-¹⁵N Isotope Exchange
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the pyridine substrate (1.0 equiv.) to a solution of anhydrous ethyl acetate.

  • Activation: Cool the solution to -78 °C (dry ice/acetone bath). Add triflic anhydride (1.0 equiv.) dropwise and stir for 30 minutes.

  • Ring Opening: Add dibenzylamine (1.2 equiv.) and 2,4,6-collidine (1.0 equiv.). Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

  • Isotope Exchange: Cool the reaction mixture. Add ¹⁵NH₄Cl (3.0 equiv.), triethylamine (6.0 equiv.), and acetonitrile. Heat the mixture to 100 °C in a sealed tube for 1 hour.

  • Workup and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the ¹⁵N-labeled pyridine.

Note: These are general conditions and may require optimization for specific substrates.

References

  • Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Nitrogen-15 NMR of pyridine in high magnetic fields. OPUS - Universität Stuttgart. Available at: [Link]

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. Available at: [Link]

  • ¹⁵N NMR spectra of HP-pyridine as the free base (green) and fully... ResearchGate. Available at: [Link]

  • Automated Assignment of ¹⁵N And ¹³C Enrichment Levels in Doubly-Labeled Proteins. PMC - PubMed Central. Available at: [Link]

  • Nitrogen-15 NMR of pyridine in high magnetic fields. ResearchGate. Available at: [Link]

  • Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. PMC - PubMed Central. Available at: [Link]

  • Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • A Novel Membrane Inlet Mass Spectrometer Method to Measure (NH₄⁺)-N-15 for Isotope-Enrichment Experiments in Aquatic Ecosystems. ResearchGate. Available at: [Link]

  • A versatile synthetic route to the preparation of 15N heterocycles. PMC - NIH. Available at: [Link]

  • Remarkable Levels of ¹⁵N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Nitrogen15 NMR Study of Solid Cobaloximes Containing 15 N-Labeled Pyridine and Aniline. ResearchGate. Available at: [Link]

  • Determination of the δ15N of Total Nitrogen in Solids; RSIL Lab Code 2893. USGS Publications Warehouse. Available at: [Link]

  • Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. Available at: [Link]

  • Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. Available at: [Link]

  • Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. ResearchGate. Available at: [Link]

  • ¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry. Available at: [Link]

  • Atom-based labeling with 15N. a) The mass spectrum for ribosomal... ResearchGate. Available at: [Link]

  • Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Interpretation of mass spectra. SlidePlayer. Available at: [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. Available at: [Link]

  • Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. Available at: [Link]

  • 15NRORC: An Azine Labeling Protocol. PMC - NIH. Available at: [Link]

  • Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. King's College London Research Portal. Available at: [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Solid-Phase Zincke Reaction for the Synthesis of Peptide-4,4′-bipyridinium Conjugates. MDPI. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. Available at: [Link]

  • ¹⁵N NMR substituent effects in pyridines and pyrimidines. Semantic Scholar. Available at: [Link]

  • Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Europe PMC. Available at: [Link]

  • A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. NIH. Available at: [Link]

  • ¹⁵ N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate. Available at: [Link]

  • Zincke reaction. Wikipedia. Available at: [Link]

  • Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. Available at: [Link]

  • Metabolic labeling of model organisms using heavy nitrogen (¹⁵N). PubMed. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

  • Application of Parallel Reaction Monitoring in ¹⁵N Labeled Samples for Quantification. NIH. Available at: [Link]

Sources

How to minimize background signals in Pyridine-15N metabolic labeling.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridine-¹⁵N metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you minimize background signals and achieve high-quality, reproducible results in your experiments.

Understanding Background Signals in Pyridine-¹⁵N Metabolic Labeling

In the context of Pyridine-¹⁵N metabolic labeling, "background" can refer to several sources of interference that obscure or confound the signal from your target ¹⁵N-labeled molecules. Understanding the origin of these signals is the first step toward minimizing them.

Primary Sources of Background:

  • Incomplete Labeling: A high abundance of unlabeled (¹⁴N) pyridine and its metabolites can be considered a primary source of background, as it dilutes the desired ¹⁵N signal and complicates quantification.

  • Metabolic Scrambling: The ¹⁵N isotope from pyridine can be transferred to other nitrogen-containing molecules through various metabolic pathways. This "off-target" labeling contributes to a complex background in your analytical data.

  • Chemical Contamination: Introduction of nitrogen-containing compounds from external sources during sample preparation can lead to spurious signals.

  • Analytical Background: Inherent noise in analytical instruments like mass spectrometers and NMR spectrometers can also contribute to the overall background.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target for ¹⁵N incorporation efficiency in pyridine metabolic labeling?

A: Achieving 100% incorporation is often unrealistic. A successful experiment typically yields 95-99% labeling efficiency .[1] The achievable efficiency depends on factors like the cell line or organism, the duration of labeling, the concentration of ¹⁵N-pyridine, and the turnover rate of the target molecules. It is crucial to experimentally determine the labeling efficiency for your specific system.[1]

Q2: How can I determine the ¹⁵N labeling efficiency in my experiment?

A: Mass spectrometry is the most common method. By analyzing the isotopic distribution of a known pyridine-containing metabolite, you can compare the experimental isotope pattern to the theoretical pattern for different levels of ¹⁵N incorporation. The ratio of the monoisotopic peak (M) to the M-1 peak is particularly sensitive to labeling efficiency.[1]

Q3: Can the ¹⁵N label from pyridine be transferred to other molecules?

A: Yes, this phenomenon, known as metabolic scrambling, is a significant consideration. The nitrogen from the pyridine ring can enter the general nitrogen metabolic pool through the pyridine nucleotide cycle and salvage pathways.[2] This can lead to the incorporation of ¹⁵N into other nitrogen-containing biomolecules, such as amino acids and other nucleotides.

Q4: Is pyridine toxic to cells, and could this affect my labeling experiment?

A: Pyridine can be toxic at high concentrations, potentially leading to liver and kidney damage in animal models. In cell culture, high concentrations can induce stress, alter metabolism, and even cause cell death, all of which would negatively impact your labeling experiment. It is essential to determine the optimal, non-toxic concentration of ¹⁵N-pyridine for your specific cell line or organism through dose-response experiments.

Troubleshooting Guides

Problem 1: High Background of Unlabeled (¹⁴N) Species

This is often due to incomplete incorporation of the ¹⁵N label.

Potential Cause Recommended Solution Scientific Rationale
Insufficient Labeling Time Increase the incubation time with ¹⁵N-pyridine. Perform a time-course experiment to determine the optimal duration.Metabolic incorporation is a time-dependent process. Sufficient time is required for the ¹⁵N-labeled precursor to be taken up by the cells and integrated into the target metabolic pathways, gradually replacing the natural abundance ¹⁴N counterparts.
Suboptimal ¹⁵N-Pyridine Concentration Optimize the concentration of ¹⁵N-pyridine in the culture medium. Test a range of concentrations to find the highest that is not toxic to the cells.A higher concentration of the labeled precursor can drive the equilibrium towards incorporation. However, pyridine can be toxic at high concentrations, so it's a balancing act.
High Cell Density Reduce the cell density during labeling.High cell density can lead to rapid depletion of the ¹⁵N-pyridine from the medium before it can be fully incorporated by all cells.
Presence of Unlabeled Nitrogen Sources Use a defined medium with ¹⁵N-pyridine as the sole source of pyridine. Minimize or eliminate other sources of unlabeled nitrogen that could compete for incorporation.Cells will utilize any available nitrogen source. If unlabeled precursors are present, they will compete with the ¹⁵N-labeled pyridine, leading to lower incorporation efficiency.
Problem 2: High Background from Non-Specific or Scrambled ¹⁵N Signals

This indicates that the ¹⁵N label is being incorporated into molecules other than your target pyridine-containing metabolites.

Potential Cause Recommended Solution Scientific Rationale
Metabolic Scrambling Minimize labeling time to what is necessary for sufficient incorporation into the target molecule. Consider using metabolic inhibitors for pathways known to cause scrambling, if compatible with your experiment.The longer the incubation with ¹⁵N-pyridine, the more time there is for the ¹⁵N isotope to be distributed throughout the cellular nitrogen pool via pathways like the pyridine nucleotide cycle.[2]
Sample Complexity Incorporate sample fractionation or purification steps before analysis. For example, use chromatography to isolate specific classes of metabolites.Reducing the complexity of the sample simplifies the analysis and helps to isolate the signal of interest from a complex background of other labeled molecules.
Problem 3: High Chemical Background Noise in Mass Spectrometry or NMR

This type of background is often due to contamination during sample preparation.

Potential Cause Recommended Solution Scientific Rationale
Contaminated Labware Use glassware dedicated to metabolic labeling experiments. Implement a rigorous cleaning protocol involving rinsing with high-purity solvents. Avoid plasticware that can leach contaminants.Plasticizers and other chemicals from labware can introduce interfering signals in sensitive analytical techniques. Thorough cleaning removes these potential contaminants.
Contaminated Reagents Use high-purity, LC-MS grade solvents and reagents for sample preparation and analysis.Lower-grade reagents can contain impurities that contribute to background noise in mass spectrometry and NMR.
Carryover in Analytical Instruments Run blank injections between samples to check for and wash out any residual sample from the previous run.Carryover from a previous, highly concentrated sample can appear as background in subsequent analyses.

Experimental Protocols & Workflows

Protocol 1: Optimizing ¹⁵N-Pyridine Labeling Concentration

This protocol helps determine the highest non-toxic concentration of ¹⁵N-pyridine for your cell line.

  • Cell Seeding: Plate your cells in a multi-well plate at a consistent density.

  • Dose-Response Setup: Prepare a serial dilution of ¹⁵N-pyridine in your culture medium, ranging from a low to a high concentration (e.g., 1 µM to 1 mM). Include a vehicle-only control.

  • Incubation: Replace the medium in the wells with the prepared ¹⁵N-pyridine-containing medium and incubate for a period that is relevant to your planned labeling experiment (e.g., 24-48 hours).

  • Viability Assay: After incubation, assess cell viability using a standard method such as an MTT or trypan blue exclusion assay.

  • Data Analysis: Plot cell viability against ¹⁵N-pyridine concentration to determine the concentration at which viability drops significantly. The optimal concentration for labeling will be the highest concentration that does not cause a significant decrease in viability.

Protocol 2: Rapid Quenching and Metabolite Extraction

This protocol is designed to halt metabolic activity quickly and efficiently extract metabolites, minimizing background from metabolic changes during sample preparation.

  • Preparation: Prepare a quenching solution of 60% methanol chilled to -40°C.

  • Cell Harvesting: For adherent cells, aspirate the culture medium. For suspension cells, quickly pellet the cells by centrifugation at a low speed.

  • Quenching: Immediately add the ice-cold quenching solution to the cells. This will rapidly stop enzymatic activity.

  • Extraction: Scrape the cells (if adherent) in the quenching solution and transfer to a tube. Vortex vigorously to ensure complete lysis and extraction of metabolites.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

Visualizations

Workflow for Minimizing Background Signals

workflow cluster_prep Pre-Experiment Preparation cluster_exp Experimental Optimization cluster_analysis Data Analysis labware Meticulous Labware Cleaning optimization Optimize Labeling Time & Concentration labware->optimization Avoids Chemical Contamination reagents High-Purity Reagents reagents->optimization quenching Rapid Metabolic Quenching optimization->quenching Ensures Sufficient Label Incorporation extraction Efficient Metabolite Extraction quenching->extraction Prevents Metabolic Changes efficiency Determine Labeling Efficiency extraction->efficiency Provides Clean Sample for Analysis correction Background Correction Algorithms efficiency->correction Informs Data Correction final_result Minimized Background, Accurate Results correction->final_result Accurate Quantification

Caption: Workflow for minimizing background in ¹⁵N metabolic labeling.

Pyridine Metabolism and Potential for ¹⁵N Scrambling

pyridine_metabolism cluster_cell Cellular Environment ex_pyridine Exogenous ¹⁵N-Pyridine int_pyridine Intracellular ¹⁵N-Pyridine Pool ex_pyridine->int_pyridine Uptake pnc Pyridine Nucleotide Cycle (PNC) int_pyridine->pnc salvage Salvage Pathway int_pyridine->salvage n_pool General ¹⁵N Metabolite Pool pnc->n_pool ¹⁵N transfer salvage->n_pool ¹⁵N transfer other_metabolites Other ¹⁵N-labeled Biomolecules (e.g., Amino Acids) n_pool->other_metabolites Biosynthesis

Caption: Simplified diagram of ¹⁵N-pyridine metabolism and scrambling pathways.

References

  • Feng, M., Norlöff, M., Guichard, B., Kealey, S., Thuéry, P., Gee, A., Feuillastre, S., & Audisio, D. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 5893. [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). Comparison of the effects of pyridine and its metabolites on rat liver and kidney. Toxicology Letters, 3(4), 207-212. [Link]

  • Harper, B. L., Ramanujam, V. M., & Legator, M. S. (1984). Micronucleus formation by benzene, cyclophosphamide, benzo(a)pyrene, and pyridine in mouse bone marrow. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 128(1), 1-8.
  • Shrestha, R., Bi, R., & Li, L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 828362. [Link]

  • Feng, M., Norlöff, M., Guichard, B., Kealey, S., Thuéry, P., Gee, A., ... & Audisio, D. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • McLaren, J., Ngo, D. T., & Olivera, B. M. (1973). Pyridine nucleotide metabolism in Escherichia coli. 3. Biosynthesis from alternative precursors in vivo. The Journal of biological chemistry, 248(14), 5144–5149. [Link]

  • University of Colorado. (2017). Cleaning Procedures for Laboratory Equipment. Environmental Health and Safety.
  • Douglas, J. S., & Douglas, J. T. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 145(34), 18868-18874. [Link]

  • Sotor, P., Stępniak, P., Woliński, P., Albrecht, J., & Albrecht, Ł. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(16), 8875. [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(4), 879–893. [Link]

  • Pétriacq, P., De Bont, L., Tcherkez, G., & Gakière, B. (2013). NAD (P) synthesis and pyridine nucleotide cycling in plants and their potential importance in stress conditions. Journal of experimental botany, 64(7), 1815–1826. [Link]

  • RIVM. (2018). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

  • Löffler, M., & Carrey, E. A. (2015). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. Journal of genetics and genomics = Yi chuan xue bao, 42(5), 219–233. [Link]

  • Wagner, R., Feth, F., & Wagner, K. G. (1985). The pyridine-nucleotide cycle in tobacco Enzyme activities for the de-novo synthesis of NAD. Planta, 165(4), 532-537. [Link]

  • Boekel Scientific. (n.d.). How To Clean Lab Equipment & Glassware. Retrieved from [Link]

  • International Agency for Research on Cancer. (2000). Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France: IARC. [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, L. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 236. [Link]

  • Wagner, R., Feth, F., & Wagner, K. G. (1986). The Pyridine-Nucleotide Cycle in Tobacco: Enzyme Activities for the De-novo Synthesis of NAD. ResearchGate. [Link]

  • ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. Retrieved from [Link]

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 81, 29–52. [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(4), 879–893. [Link]

  • Feng, M., Norlöff, M., Guichard, B., Kealey, S., Thuéry, P., Gee, A., ... & Audisio, D. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

  • Dailey, N. J., & Van der Knaap, E. (2021). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Frontiers in oncology, 11, 761740. [Link]

  • Wagner, R., Feth, F., & Wagner, K. G. (1985). The pyridine-nucleotide cycle in tobacco Enzyme activities for the de-novo synthesis of NAD. Planta, 165(4), 532-537.
  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleotide salvage. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019).
  • Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. In RNA Abundance Analysis (pp. 13-27). Humana Press.
  • Easy Biology Class. (n.d.). Purine & Pyrimidine Synthesis (de-novo). Retrieved from [Link]

  • Shchepin, R. V., Barskiy, D. A., Coffey, A. M., & Chekmenev, E. Y. (2017). A versatile synthetic route to the preparation of 15N heterocycles. PloS one, 12(7), e0181559. [Link]

  • Powers, J. C., & Douglas, J. T. (2022). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. The Journal of organic chemistry, 87(15), 9964–9973. [Link]

  • Volmer, M., Dix, A., & Nöh, K. (2013). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Analytical biochemistry, 440(1), 10–12. [Link]

  • Freinkel, R. K. (1973). Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin. The Journal of investigative dermatology, 61(4), 232–236. [Link]

  • Yates, R. A., & Pardee, A. B. (1956). PYRIMIDINE BIOSYNTHESIS IN ESCHERICHIA COLI. Journal of Biological Chemistry, 221(2), 743-756.
  • Wikipedia. (n.d.). Purine nucleotide cycle. Retrieved from [Link]

  • Li, M., & Yang, L. (2023). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv.
  • Zhang, Y., Chen, Z., & Zhang, Y. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(6), 515-529. [Link]

  • Shrestha, R., Bi, R., & Li, L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 828362.
  • Kim, J., Eiteman, M. A., & Altman, E. (2010). A previously undescribed pathway for pyrimidine catabolism. Proceedings of the National Academy of Sciences of the United States of America, 107(20), 9202–9207. [Link]

  • Microbe Notes. (2022). Purine Synthesis. [Link]

  • Yates, R. A., & Pardee, A. B. (1957). control of pyrimidine biosynthesis in escherichia coli by a feed-back mechanism. Journal of Biological Chemistry, 227(2), 677-692.
  • Filiou, M. D., Teplytska, L., & Turck, C. W. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in molecular biology (Clifton, N.J.), 1546, 235–243. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Metabolic Tracing: Comparing Pyridine-15N and Pyridine-13C

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is crucial for advancing biological research and therapeutic development. Stable isotope labeling has become an indispensable tool for tracing the flow of atoms through metabolic networks.[1] By introducing molecules enriched with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), scientists can follow their incorporation into various biomolecules, providing a dynamic view of metabolic fluxes.[1][2][3]

This guide provides an in-depth comparison of Pyridine-¹⁵N and Pyridine-¹³C as metabolic tracers. We will move beyond a simple listing of features to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems for robust and reproducible results.

The Central Role of Pyridine in Metabolism: The NAD⁺ Hub

Pyridine and its derivatives are not merely passive molecules; they are foundational precursors for the synthesis of nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated form, NADP⁺.[4][5] These pyridine nucleotides are fundamental to life, acting as critical coenzymes in hundreds of redox reactions essential for energy metabolism, and as substrates for signaling pathways that regulate everything from gene expression to DNA repair.[5][6]

The biosynthesis of NAD⁺ occurs through two primary pathways: the de novo pathway, which starts from tryptophan, and the salvage pathways, which recycle pyridine precursors like nicotinamide, nicotinic acid, and nicotinamide riboside.[6] When you introduce labeled pyridine into a biological system, you are directly probing the dynamics of these salvage pathways and the subsequent fate of the newly synthesized NAD(P) pool.

Pyridine_Metabolism cluster_input Tracer Input cluster_salvage NAD⁺ Salvage Pathway cluster_downstream Downstream Metabolic Fate Pyridine Pyridine (¹⁵N or ¹³C Labeled) NaMN Nicotinate Mononucleotide (NaMN) Pyridine->NaMN Incorporation NaAD Nicotinate Adenine Dinucleotide (NaAD) NaMN->NaAD NAD NAD⁺ NaAD->NAD Amidation NADP NADP⁺ NAD->NADP NAD Kinase NAM Nicotinamide (NAM) NAD->NAM NAD-consuming enzymes (e.g., PARPs, Sirtuins) Redox Redox Reactions (Glycolysis, TCA Cycle) NAD->Redox Cofactor Signaling Signaling (PARPs, Sirtuins) NAD->Signaling Substrate AminoAcids Amino Acid Metabolism NAD->AminoAcids ¹⁵N traces Nitrogen fate NADP->Redox Cofactor NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NMN->NAD Nucleotides Nucleotide Synthesis Redox->Nucleotides ¹³C traces Carbon backbone

Caption: Metabolic fate of labeled pyridine through the NAD⁺ salvage pathway.

Core Comparison: Choosing the Right Isotope for the Question

The choice between Pyridine-¹⁵N and Pyridine-¹³C is not arbitrary; it is dictated by the fundamental biological question you are asking. The ¹⁵N atom tracks the fate of the pyridine ring's nitrogen, while ¹³C atoms track the carbon backbone. This distinction is the cornerstone of designing a meaningful experiment.

FeaturePyridine-¹⁵NPyridine-¹³C
Tracer Specificity Traces the nitrogen atom of the pyridine ring.Traces the carbon skeleton of the pyridine ring.
Primary Pathways NAD⁺ salvage, nucleotide biosynthesis, amino acid metabolism (transamination), nitrogen cycling.NAD⁺ salvage, central carbon metabolism (if carbons enter TCA cycle), pentose phosphate pathway.
Key Metabolites ¹⁵N-NAD⁺, ¹⁵N-NADP⁺, ¹⁵N-Glutamate, ¹⁵N-Aspartate, ¹⁵N-labeled purines and pyrimidines.[7]¹³C-NAD⁺, ¹³C-NADP⁺, ¹³C-Ribose (from PRPP), labeled intermediates of glycolysis or TCA cycle.
Analytical Method Mass Spectrometry (MS) is ideal due to the clear mass shift. NMR is possible but less common due to the low gyromagnetic ratio of ¹⁵N.[8][9]Both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are highly effective. ¹³C-NMR provides positional information.[8][10]
Primary Advantage Directly probes nitrogen metabolism and the synthesis of nitrogen-containing biomolecules like nucleotides.[11] Less background noise from natural abundance (¹⁵N is ~0.37%).[9]Provides detailed insights into carbon flux and the interconnectivity of metabolic pathways.[12][13]
Key Limitation Provides limited information about the flow of carbon atoms through central energy metabolism.Can be complex to interpret due to carbon scrambling in pathways like the TCA cycle. Higher natural abundance of ¹³C (~1.1%) requires correction.[14]
Choose When You Want To... Quantify the contribution of pyridine to the cellular nucleotide pool or understand how nitrogen from pyridine is distributed to other pathways.Determine how the carbon backbone of pyridine-derived molecules is utilized for energy or biosynthetic precursors.

Analytical Deep Dive: Mass Spectrometry vs. NMR

Both MS and NMR can detect stable isotopes, but they provide different types of information. Your choice of analytical platform is as critical as your choice of tracer.

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). It is exceptionally sensitive and ideal for quantifying the incorporation of ¹⁵N or ¹³C into a wide range of metabolites. High-resolution instruments like Orbitraps are vital for resolving the small mass difference between a ¹³C-labeled isotopologue and a naturally abundant ¹⁵N-containing species.[15] The primary output is the mass isotopomer distribution (MID), which shows the fraction of each metabolite pool that contains 0, 1, 2, or more heavy isotopes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR distinguishes nuclei based on their behavior in a magnetic field. While generally less sensitive than MS, its strength lies in resolving positional information.[16] For Pyridine-¹³C, ¹³C-NMR can determine which specific carbon atom in a downstream metabolite is labeled, providing unambiguous evidence of a particular pathway's activity.[10][17] For ¹⁵N, detection is more challenging due to its nuclear properties but can be achieved with specialized techniques.[8][9]

Experimental Workflow: A Validated Protocol for In Vitro Tracing

This protocol provides a robust framework for an in vitro tracing experiment. The key to a trustworthy result lies in meticulous execution, especially during the quenching and extraction steps, to accurately preserve the metabolic state of the cells.

Workflow A 1. Cell Seeding & Growth (Reach exponential phase) B 2. Media Switch (Introduce ¹⁵N- or ¹³C-Pyridine) A->B Achieve metabolic steady state C 3. Isotopic Labeling (Time course: 0 to 24h) B->C Incubate for desired duration D 4. Rapid Quenching (e.g., Liquid Nitrogen) C->D Instantly halt metabolism E 5. Metabolite Extraction (e.g., Cold 80% Methanol) D->E Lyse cells & precipitate macromolecules F 6. Sample Processing (Centrifuge, dry supernatant) E->F G 7. Analytical Detection (LC-MS or NMR) F->G H 8. Data Analysis (Isotopologue distribution, Flux calculation) G->H Generate metabolic insights

Caption: Standard experimental workflow for stable isotope tracing in cell culture.

Step-by-Step Methodology:

  • Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. This is critical because metabolic activity changes significantly with cell density.

  • Tracer Introduction: Prepare culture medium containing the desired concentration of Pyridine-¹⁵N or Pyridine-¹³C. To begin the experiment, aspirate the old medium and replace it with the label-containing medium.[18] This ensures a sharp starting point for the time course. A typical starting concentration might be in the physiological range, but should be optimized for your specific cell line and experimental goals.

  • Time Course Labeling: Incubate the cells for a predetermined period. For rapidly dividing cells, labeling of central metabolites can be detected within minutes to hours, while achieving isotopic steady state in nucleotides might take up to 24 hours.[3] A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is highly recommended to capture the dynamics of label incorporation.

  • Quenching Metabolism: This is the most critical step. To accurately capture the metabolic state, all enzymatic activity must be stopped instantaneously.

    • Aspirate the medium rapidly.

    • Immediately place the culture dish on liquid nitrogen to flash-freeze the cell monolayer. This prevents any metabolic changes during sample handling.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol:20% water) to the frozen cells. The cold temperature ensures enzymes remain inactive.

    • Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Vortex the tubes thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolite extract can be stored at -80°C or reconstituted in an appropriate solvent for LC-MS or NMR analysis.

Conclusion: Synthesizing Data for Actionable Insights

The choice between Pyridine-¹⁵N and Pyridine-¹³C is a strategic one that hinges on your research question.

  • Use Pyridine-¹⁵N when your focus is on the biosynthesis of nitrogenous compounds. It is the superior tool for dissecting how pyridine contributes to the nucleotide pool, a critical question in cancer metabolism where pyrimidine synthesis is often dysregulated.[7] It also provides a unique window into nitrogen flux, connecting pyridine metabolism to amino acid synthesis.

  • Use Pyridine-¹³C when you need to trace the carbon atoms from the pyridine ring as they integrate with central energy pathways. It is ideal for understanding how the pyridine backbone might be catabolized or how its associated ribose sugar (from PRPP) is utilized in the pentose phosphate pathway.[13]

By combining a well-reasoned choice of isotopic tracer with a robust, validated experimental protocol and the appropriate analytical platform, researchers can unlock a dynamic and quantitative understanding of pyridine metabolism, paving the way for novel therapeutic strategies and a deeper knowledge of cellular physiology.

References

  • Kalli, A., Bennett, B., Wang, J., Ding, C., & Tautenhahn, R. (n.d.). Metabolomic Analysis of C/N Labeled Metabolites Using High Resolution Orbitrap Mass Spectrometry and Compound Discoverer Softw. Thermo Fisher Scientific.
  • Noctor, G., De Borde, C., Meta, A., & Foyer, C. H. (2006). NAD(P) synthesis and pyridine nucleotide cycling in plants and their potential importance in stress conditions. Journal of Experimental Botany, 57(8), 1605–1620. [Link]

  • Noctor, G., De Borde, C., Meta, A., & Foyer, C. H. (2006). NAD(P) synthesis and pyridine nucleotide cycling in plants and their potential importance in stress conditions. Journal of Experimental Botany. [Link]

  • Borah, K., Chinte, U., & Beste, D. J. V. (2021). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 17(1). [Link]

  • Wolfe, R. R. (n.d.). The Impact of Stable Isotope Tracers on Metabolic Research. The Journal of Nutrition. [Link]

  • Imai, S., & Guarente, L. (2012). Overview of Pyridine Nucleotides Review Series. Circulation Research, 111(5), 621–625. [Link]

  • Browne, T. R., Szabo, G. K., Ajami, A., & Wagner, D. (1993). Performance of Human Mass Balance/Metabolite Identification Studies Using Stable Isotope (13C, 15N) Labeling and Continuous-Flow Isotope-Ratio Mass Spectrometry as an Alternative to Radioactive Labeling Methods. The Journal of Clinical Pharmacology. [Link]

  • (n.d.). Nitrogen-15 tracing. Wikipedia. [Link]

  • Browne, T. R., Szabo, G. K., Ajami, A., & Wagner, D. (1993). Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods. Journal of Clinical Pharmacology, 33(3), 246–252. [Link]

  • Noctor, G., De Borde, C., Meta, A., & Foyer, C. H. (2006). NAD(P) synthesis and pyridine nucleotide cycling in plants and their potential importance in stress conditions. Journal of Experimental Botany. [Link]

  • Hiller, K. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 29, 188–195. [Link]

  • Kalli, A. (2015). In vivo stable isotope labeling of 13C and 15N... F1000Research. [Link]

  • Yang, Y., & Sauve, A. A. (2016). Pyridine Dinucleotides from Molecules to Man. Antioxidants & Redox Signaling, 28(3), 180–212. [Link]

  • Lages, A., & Bensa, M. (2019). 15 N-NMR-Based Approach for Amino Acids-Based 13 C-Metabolic Flux Analysis of Metabolism. Metabolites. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 243–251. [Link]

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Metabolomics and isotope tracing. FEBS Journal, 275(20), 5006–5017. [Link]

  • Markley, J. L., Brüschweiler, R., Edison, A. S., Eghbalnia, H. R., Powers, R., Raftery, D., & Wishart, D. S. (2017). NMR Spectroscopy for Metabolomics Research. Current Protocols in Bioinformatics, 58, 14.9.1-14.9.31. [Link]

  • Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols. [Link]

  • Shchepin, R. V., Birchall, J. R., Kovtunov, K. V., Barskiy, D. A., & Chekmenev, E. Y. (2017). A versatile synthetic route to the preparation of 15N heterocycles. RSC Advances, 7(60), 37882–37889. [Link]

  • Smith, T. M., & McNally, A. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Jang, C., Chen, Y., & Rabinowitz, J. D. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8. [Link]

  • TomHon, P., & Chekmenev, E. Y. (2022). 13C and 15N NMR Detection of Metabolites via Relayed Hyperpolarization at 1 T and 1.4 T. ChemRxiv. [Link]

  • Li, S., & Fan, T. W.-M. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites. [Link]

  • Laghi, L., & Capozzi, F. (2021). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Magnetochemistry. [Link]

  • Fan, T. W.-M., & Lane, A. N. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolomics. [Link]

  • Smith, T. M., & McNally, A. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Smith, T. M., & McNally, A. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 146(5), 2944–2949. [Link]

  • Cousin, S. F., & Comment, A. (2020). Hyperpolarized NMR Metabolomics at Natural 13C Abundance. Analytical Chemistry, 92(22), 14947–14954. [Link]

  • Smith, T. M., & McNally, A. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Lally, D. R., & Li, L. (2025). Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. Molecular Cancer Research. [Link]

  • Tiwari, A., & Shay, C. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2). [Link]

  • Burla, B. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. JoVE. [Link]

  • Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 12(9), 1663–1680. [Link]

  • Liu, J., & Locasale, J. W. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols, 9(6), 1327–1341. [Link]

  • Clendinen, C. S., Lee-McMullen, B., Williams, C. M., Stupp, G. S., Vandenborne, K., Hahn, D. A., & Edison, A. S. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9242–9250. [Link]

  • Clendinen, C. S., Lee-McMullen, B., Williams, C. M., Stupp, G. S., Vandenborne, K., Hahn, D. A., & Edison, A. S. (2014). 13C NMR metabolomics: applications at natural abundance. Analytical Chemistry. [Link]

  • Jung, S. M., & Le, J. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Methods in Molecular Biology. [Link]

  • Lane, A. N., & Fan, T. W.-M. (2017). Practical Guidelines for 13 C-Based NMR Metabolomics. Methods in Molecular Biology. [Link]

  • (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Mann, D. F., & Byerrum, R. U. (1974). Activation of the de novo pathway for pyridine nucleotide biosynthesis prior to ricinine biosynthesis in castor beans. Plant Physiology, 53(4), 603–609. [Link]

Sources

Unveiling Binding Interactions: A Comparative Guide to Pyridine-15N and Unlabeled Pyridine in Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the choice of analytical tools and reagents is paramount. In the realm of binding assays, particularly those employing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the use of stable isotope-labeled compounds has emerged as a powerful strategy to enhance sensitivity, specificity, and quantitative accuracy. This guide provides an in-depth technical comparison of Pyridine-15N and its unlabeled counterpart in binding assays, supported by experimental principles and methodologies, to empower you in making informed decisions for your research.

The Central Role of Pyridine in Drug Discovery

Pyridine, a fundamental heterocyclic aromatic compound, is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules. Its ability to form hydrogen bonds and engage in various non-covalent interactions makes it a valuable fragment and ligand for probing the binding pockets of proteins and other biological targets. Understanding the precise nature of these interactions is a cornerstone of rational drug design.

The Isotopic Advantage: Why 15N Labeling Matters

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. While naturally occurring nitrogen is predominantly ¹⁴N (99.63%), the presence of a spin-1/2 nucleus in ¹⁵N makes it particularly amenable to modern NMR spectroscopy, offering sharper signals and overcoming the line-broadening issues associated with the quadrupolar ¹⁴N nucleus. This fundamental difference forms the basis of the significant advantages that this compound offers in binding assays.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Perspectives

NMR spectroscopy is a powerful technique for studying molecular interactions in solution at atomic resolution. In the context of binding assays, we can observe the interaction from two perspectives: that of the protein (the receptor) or that of the ligand.

Protein-Observed NMR: The Power of Chemical Shift Perturbation

One of the most common NMR methods for studying protein-ligand interactions is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[1][2] This technique provides a "fingerprint" of the protein, with each peak in the 2D spectrum corresponding to a specific amide group in the protein backbone. Upon ligand binding, changes in the chemical environment of the amino acid residues at the binding site cause shifts in the positions of their corresponding peaks in the HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the mapping of the binding site and the determination of the dissociation constant (Kd).[3]

While highly informative, this approach requires the protein to be uniformly labeled with ¹⁵N, which can be a costly and time-consuming process. The ligand, in this case, pyridine, can be unlabeled.

Ligand-Observed NMR: Where this compound Shines

Ligand-observed NMR methods offer a compelling alternative, particularly when working with large proteins or when protein labeling is not feasible. These techniques focus on the NMR signals of the ligand to deduce information about binding. Here, the advantages of using this compound become strikingly clear.

By using this compound, one can directly observe the ¹⁵N nucleus of the ligand. The chemical shift of the ¹⁵N nucleus in pyridine is highly sensitive to its electronic environment.[2] Upon binding to a protein, changes in hydrogen bonding or other interactions will induce a significant change in the ¹⁵N chemical shift, providing a direct and unambiguous indicator of binding. This is a distinct advantage over unlabeled pyridine, where binding is inferred indirectly through changes in the proton (¹H) signals, which can be small and difficult to interpret, especially in the presence of overlapping signals.

Saturation Transfer Difference (STD) NMR is a popular ligand-observed technique for identifying binding ligands from a mixture and mapping their binding epitopes.[1][4] The experiment involves selectively saturating the protein's proton signals and observing the transfer of this saturation to the bound ligand. While STD-NMR can be performed with unlabeled ligands, incorporating ¹⁵N-labeled pyridine can enhance the specificity and reduce ambiguity, especially when dealing with complex mixtures or larger ligands where signal overlap is a concern.[1] By using ¹H-¹⁵N edited STD experiments, one can selectively observe the protons attached to the ¹⁵N atom of pyridine, effectively filtering out signals from other molecules and providing a cleaner, more interpretable result.[1]

For obtaining detailed structural information about the protein-ligand complex, isotope-filtered and isotope-edited Nuclear Overhauser Effect (NOE) experiments are invaluable.[3] When using an unlabeled protein and ¹⁵N-labeled pyridine, a ¹⁵N-edited NOESY experiment can be employed to exclusively observe NOEs between the protons of the labeled pyridine and the protons of the protein. This provides direct evidence of through-space proximity between specific atoms of the ligand and the protein, which is crucial for determining the binding pose of the ligand. With unlabeled pyridine, distinguishing intermolecular NOEs from intramolecular protein NOEs can be challenging and often requires a fully assigned protein spectrum.

II. Mass Spectrometry: Precision and Quantitation in Binding Analysis

Mass spectrometry (MS) has become an indispensable tool for characterizing protein-ligand interactions, offering high sensitivity and the ability to determine binding stoichiometry and affinity.[5] The use of stable isotope-labeled ligands like this compound can significantly enhance the accuracy and reliability of MS-based binding assays.

a) Quantitative Binding Assays with Isotope-Labeled Internal Standards

A major challenge in quantitative MS is the variability that can arise during sample preparation and analysis. By using this compound as an internal standard, researchers can significantly improve the accuracy of binding affinity measurements.[6][7] In a typical experiment, a known concentration of this compound is added to the binding reaction containing the protein and unlabeled pyridine. The ratio of the MS signal intensities of the bound unlabeled pyridine to the known amount of the non-binding (or known-binding) ¹⁵N-labeled standard allows for precise quantification, correcting for variations in sample handling, ionization efficiency, and detector response.[6] This approach is particularly valuable for high-throughput screening and for obtaining reliable structure-activity relationships (SAR).

b) Affinity Selection-Mass Spectrometry (AS-MS)

Affinity selection-mass spectrometry is a powerful technique for identifying binding ligands from complex mixtures.[8] While this technique does not inherently require labeled ligands, the inclusion of a ¹⁵N-labeled pyridine derivative as a reference compound can aid in the quantitative ranking of binders. By comparing the relative abundance of the selected unlabeled pyridine analogues to the known concentration of the labeled standard, a more accurate assessment of their binding affinities can be achieved.

Data Presentation: this compound vs. Unlabeled Pyridine

Assay Technique Unlabeled Pyridine This compound Key Advantage of this compound
NMR: Chemical Shift Perturbation Ligand is unlabeled, protein is ¹⁵N-labeled.Ligand is ¹⁵N-labeled, protein can be unlabeled.Enables direct observation of ligand binding without the need for protein labeling.
NMR: Saturation Transfer Difference Standard 1D ¹H STD experiment.Can be used in ¹H-¹⁵N edited STD experiments.Increased specificity and reduced signal overlap, especially in complex mixtures.
NMR: NOE-based Structural Studies Requires complex isotope-filtering strategies with a labeled protein to distinguish intermolecular NOEs.Allows for simpler ¹⁵N-edited NOESY experiments to directly observe intermolecular NOEs with an unlabeled protein.Unambiguous identification of ligand-protein contacts for accurate binding pose determination.
Mass Spectrometry: Quantitative Binding Quantification relies on external calibration curves, susceptible to experimental variability.Can be used as an internal standard for ratiometric quantification.Improved accuracy and precision in determining binding affinities by correcting for experimental variations.
Mass Spectrometry: Affinity Selection Relative quantification of binders can be challenging.Can serve as a reference compound for more accurate quantitative ranking of hits.Enhanced confidence in hit prioritization from complex library screens.

Experimental Protocols: A Glimpse into the Methodology

Protocol 1: Ligand-Observed NMR Binding Assay using ¹⁵N HSQC

Objective: To detect the binding of this compound to a target protein.

Methodology:

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the target protein (unlabeled) and increasing concentrations of this compound in a suitable deuterated buffer.

  • NMR Data Acquisition: Record a series of 2D ¹H-¹⁵N HSQC spectra for each sample.

  • Data Analysis: Process the spectra and monitor the chemical shift of the ¹⁵N peak of this compound. A significant change in the ¹⁵N chemical shift upon increasing ligand concentration is indicative of binding. The titration data can be fitted to a binding isotherm to determine the dissociation constant (Kd).

Protocol 2: Quantitative Mass Spectrometry Binding Assay

Objective: To determine the binding affinity of pyridine to a target protein using this compound as an internal standard.

Methodology:

  • Sample Preparation: Prepare a set of binding reactions containing a fixed concentration of the target protein and varying concentrations of unlabeled pyridine. To each sample, add a constant, known concentration of this compound.

  • Separation of Bound and Free Ligand: Use a suitable method, such as ultrafiltration or size-exclusion chromatography, to separate the protein-ligand complex from the unbound ligand.

  • MS Analysis: Analyze the fraction containing the bound ligand by LC-MS.

  • Data Analysis: Determine the ratio of the peak areas of the bound unlabeled pyridine and the this compound internal standard in the mass chromatograms. Plot this ratio against the concentration of free unlabeled pyridine to generate a binding curve and calculate the Kd.

Visualizing the Workflow

experimental_workflow cluster_nmr NMR Binding Assay Workflow cluster_ms Mass Spectrometry Binding Assay Workflow nmr_start Prepare NMR Samples (Protein + Ligand) nmr_unlabeled Unlabeled Pyridine (1D ¹H or 2D ¹H-¹H NOESY) nmr_start->nmr_unlabeled Conventional Approach nmr_labeled This compound (¹⁵N HSQC or ¹⁵N-edited NOESY) nmr_start->nmr_labeled Isotope-Labeled Approach nmr_analysis Data Analysis (Chemical Shift Mapping / NOE Analysis) nmr_unlabeled->nmr_analysis nmr_labeled->nmr_analysis nmr_result Binding Confirmation & Structural Insights nmr_analysis->nmr_result ms_start Prepare Binding Reactions (Protein + Ligand ± ¹⁵N-Standard) ms_unlabeled Unlabeled Pyridine (External Calibration) ms_start->ms_unlabeled ms_labeled Unlabeled Pyridine + this compound (Internal Standard) ms_start->ms_labeled ms_separation Separate Bound/Free Ligand (e.g., Ultrafiltration) ms_unlabeled->ms_separation ms_labeled->ms_separation ms_analysis LC-MS Analysis ms_separation->ms_analysis ms_quant Quantitative Analysis ms_analysis->ms_quant ms_result Binding Affinity (Kd) ms_quant->ms_result

Caption: Comparative workflows for NMR and Mass Spectrometry binding assays.

Conclusion: A Clear Choice for Rigorous Binding Analysis

References

  • Stable Isotope Labeling Strategy for Protein–Ligand Binding Analysis in Multi-Component Protein Mixtures. Journal of the American Society for Mass Spectrometry.[Link]

  • Stable isotope labeling strategy for protein-ligand binding analysis in multi-component protein mixtures. Journal of the American Society for Mass Spectrometry.[Link]

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Molecules.[Link]

  • Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins. Current Protocols in Protein Science.[Link]

  • 15N NMR coordination shifts in Pd(II), Pt(II), Au(III), Co(III), Rh(III), Ir(III), Pd(IV), and Pt(IV) complexes with pyridine, 2,2'-bipyridine, 1,10-phenanthroline, quinoline. Magnetic Resonance in Chemistry.[Link]

  • Nitrogen15 NMR Study of Solid Cobaloximes Containing 15 N-Labeled Pyridine and Aniline. ResearchGate.[Link]

  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal.[Link]

  • Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein- carbohydrate interactions. University of East Anglia.[Link]

  • Affinity measurement of strong ligands with NMR spectroscopy: Limitations and ways to overcome them. Research Collection.[Link]

  • Recent developments in protein–ligand affinity mass spectrometry. Journal of Chromatography A.[Link]

  • Ligand screening with NMR. Northwestern University.[Link]

  • Binding site identification and structure determination of protein-ligand complexes by NMR. Methods in Molecular Biology.[Link]

  • Three-dimensional heteronuclear NMR of nitrogen-15 labeled proteins. Journal of the American Chemical Society.[Link]

  • 15 N { 1 H} CP NMR spectra at 300 K of pyridine-15 N loaded onto... ResearchGate.[Link]

  • and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins. SLAS Discovery.[Link]

  • pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. ChemRxiv.[Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Scientific Reports.[Link]

  • Investigation of Protein Ligand Interactions by NMR. University of Science and Technology of China.[Link]

  • Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B.[Link]

  • Quantification of protein-ligand interactions by mass spectrometry, titration, and H/D exchange: PLIMSTEX. Journal of the American Chemical Society.[Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics.[Link]

  • Applications of saturation transfer difference NMR in biological systems. Drug Discovery Today.[Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies.[Link]

  • 15N NMR Relaxation Studies of the FK506 Binding Protein: Dynamic Effects of Ligand Binding and Implications for Calcineurin Recognition. Biochemistry.[Link]

  • Are there any ligand-binding assays using stable isotope labeling ligand? ResearchGate.[Link]

  • Mass spectrometric analysis of protein–ligand interactions. Journal of Pharmaceutical Investigation.[Link]

  • Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology.[Link]

  • Kinetic binding assays for the analysis of protein-ligand interactions. Drug Discovery Today: Technologies.[Link]

  • Chapter 2: Ligand-detected NMR Methods in Drug Discovery. Royal Society of Chemistry.[Link]

  • Applications of saturation transfer difference NMR in biological systems. ResearchGate.[Link]

  • Mass spectrometry based tools to investigate protein-ligand interactions for drug discovery. The University of Manchester.[Link]

  • Saturation Transfer Differences (STD) NMR. Creative Biostructure.[Link]

  • Affinity characterization-mass spectrometry methodology for quantitative analyses of small molecule protein binding in solution. Analytical Biochemistry.[Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International.[Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry.[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Probing Protein Ligand Interactions by Automated Hydrogen/Deuterium Exchange Mass Spectrometry. MeCour.[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Pyridine-15N Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of isotopically labeled compounds is paramount. Pyridine-15N, a common building block and internal standard, requires rigorous analytical validation to ensure data integrity. This guide provides an in-depth, technically-grounded comparison of analytical techniques for the cross-validation of this compound mass spectrometry data, moving beyond a simple listing of methods to explain the causality behind experimental choices.

The Imperative of Cross-Validation

In the landscape of pharmaceutical development and metabolic research, a single analytical technique rarely provides a complete picture. Cross-validation, the process of verifying results from one analytical method with data from one or more orthogonal techniques, is a cornerstone of a robust quality system.[1] This is not merely a confirmatory step but a necessary practice to uncover potential matrix effects, isobaric interferences, or unexpected sample complexities that might be missed by a single method. For this compound, mass spectrometry (MS) is a powerful tool for identification and quantification due to its sensitivity and specificity. However, its data is significantly strengthened when cross-validated with techniques that rely on different physicochemical principles, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Mass Spectrometry: The Primary Tool for Isotopic Analysis

Mass spectrometry is the go-to technique for analyzing isotopically labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z).[2] For this compound, the molecular ion will appear at m/z 80, a +1 shift from unlabeled pyridine (m/z 79).

Electron Ionization (EI) Fragmentation of this compound

Under electron ionization, the pyridine ring is highly stable, leading to a prominent molecular ion peak. However, characteristic fragmentation does occur, primarily through the loss of neutral molecules. The incorporation of the 15N isotope will result in a +1 m/z shift for any nitrogen-containing fragments.

The expected fragmentation pattern for this compound (C₅H₅¹⁵N) is an excellent example of this. The molecular ion, [C₅H₅¹⁵N]˙⁺, will be observed at m/z 80. A key fragmentation pathway for pyridine is the loss of HCN.[3] For the ¹⁵N-labeled analogue, this will manifest as the loss of H¹⁵CN, resulting in a fragment ion at m/z 53.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentComments
80[C₅H₅¹⁵N]˙⁺Molecular Ion (M˙⁺)
53[C₄H₄]˙⁺Loss of H¹⁵CN from the molecular ion
52[C₄H₄]⁺Loss of a hydrogen radical from the m/z 53 fragment
51[C₄H₃]⁺Loss of another hydrogen radical
50[C₄H₂]⁺Further hydrogen loss

This predictable shift is a powerful confirmation of successful isotopic labeling.

Experimental Protocol: GC-MS Analysis of this compound
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or methanol. Create a series of dilutions for calibration.

  • GC Separation:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injection: Inject 1 µL of the sample with a split ratio of 20:1.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 2 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan from m/z 35 to 100 to cover the molecular ion and expected fragments.

    • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum, comparing it to the expected fragmentation pattern.

Orthogonal Validation: Going Beyond Mass

To ensure the utmost confidence in your MS data, cross-validation with techniques that probe different molecular properties is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides unparalleled detail about the chemical environment of specific nuclei. For this compound, both ¹H and ¹⁵N NMR are highly informative.

  • ¹H NMR: The ¹H NMR spectrum of this compound will be very similar to that of unlabeled pyridine, showing characteristic signals for the α, β, and γ protons. However, the ¹⁵N nucleus will cause subtle splitting of the signals of adjacent protons (¹H-¹⁵N coupling), providing definitive evidence of ¹⁵N incorporation at that specific position.

  • ¹⁵N NMR: This is the most direct method to confirm the presence and chemical environment of the ¹⁵N label. The chemical shift of the ¹⁵N nucleus in pyridine is sensitive to its electronic environment and any intermolecular interactions.[4][5][6]

qNMR is a powerful primary analytical method for determining the absolute purity and concentration of a substance.[7][8] Unlike chromatographic techniques, qNMR does not require a calibration curve for each analyte, as the signal intensity is directly proportional to the number of nuclei.[9]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a suitable, high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) whose signals do not overlap with the analyte signals.[7][10]

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity or concentration of this compound using the following equation: Purity_sample = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and IS = internal standard.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Isotopic substitution alters the vibrational frequencies of a molecule, particularly those involving the substituted atom. For this compound, the C-N stretching and ring deformation modes will be shifted to lower wavenumbers compared to unlabeled pyridine due to the heavier mass of the ¹⁵N isotope.[11][12][13][14] This predictable shift provides another layer of confirmation for successful labeling.

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

    • For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • FTIR Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of unlabeled pyridine.

    • Identify the shifts in the C-N stretching and ring deformation bands to confirm the presence of the ¹⁵N isotope.

Comparative Performance of Analytical Techniques

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.

Table 2: Comparison of Analytical Techniques for this compound Analysis

ParameterGC-MSHPLC-UV¹⁵N NMRFTIR
Principle Mass-to-charge ratioUV absorbanceNuclear magnetic resonanceVibrational modes
Primary Use Identification & QuantificationQuantificationStructural Elucidation & QuantificationStructural Confirmation
Sample Throughput HighHighLowHigh
Limit of Detection (LOD) Low (ng/mL to pg/mL)[15][16][17]Moderate (ppb range)[18]High (mg/mL)Moderate (µg/mL)
Limit of Quantification (LOQ) Low (ng/mL)[16][17]Moderate (ppb range)High (mg/mL)Moderate (µg/mL)
Structural Information High (fragmentation pattern)LowVery HighModerate
Quantitative Accuracy High (with proper calibration)High (with proper calibration)[19]Very High (qNMR)Low

Workflow for Cross-Validation

A logical and systematic workflow is crucial for effective cross-validation. The following diagram illustrates a recommended approach for validating this compound mass spectrometry data.

CrossValidationWorkflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy MS_Analysis GC-MS or LC-MS Analysis of this compound MS_Data Obtain Mass Spectrum (m/z 80, fragments) MS_Quant Quantitative Analysis (Calibration Curve) Compare_Qual Compare Qualitative Data Compare_Quant Compare Quantitative Results NMR_Analysis 1H and 15N NMR Spectroscopy NMR_Structure Confirm Structure & 15N Incorporation NMR_Quant qNMR Analysis (Internal Standard) IR_Analysis FTIR Analysis IR_Confirm Confirm Isotopic Shift in Vibrational Modes Final_Report Final Validated Report

Caption: Workflow for the cross-validation of this compound mass spectrometry data.

Conclusion: A Multi-faceted Approach to Data Integrity

The analysis of this compound, and indeed any isotopically labeled compound, demands a multi-faceted analytical approach. While mass spectrometry provides highly sensitive and specific data, its cross-validation with orthogonal techniques such as NMR and IR spectroscopy is not just best practice, but a scientific necessity. This integrated approach ensures the highest level of data integrity, providing a comprehensive and trustworthy characterization of the molecule. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can be confident in the quality and reliability of their analytical data, forming a solid foundation for their research and development endeavors.

References

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Nitrogen NMR spectroscopy. In G. A. Webb (Ed.), Annual Reports on NMR Spectroscopy (Vol. 18, pp. 1-763). Academic Press.
  • Duthaler, R. O., & Roberts, J. D. (1978). Nitrogen-15 nuclear magnetic resonance spectroscopy. 21. Pyridine in hydrogen-bonding and protonating media. Journal of the American Chemical Society, 100(16), 4969-4974.
  • Kolling, O. W. (1979). Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents. Analytical Chemistry, 51(8), 1324-1325.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170-1176.
  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1954). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Transactions of the Faraday Society, 50, 1171-1180.
  • SpectraBase. (n.d.). Pyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl 3 /DMSO-d 6 (70:30 v/v). Retrieved from [Link]

  • de Lannoy, J., Jusko, P., & Remigio, R. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9031-9042.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • MDPI. (2021). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. Retrieved from [Link]

  • Canadian Science Publishing. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics of electron impact ionization and ion-molecule reactions of pyridine. Retrieved from [Link]

  • ResearchGate. (2005). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651.
  • NCBI. (1992). TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • PubMed. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Detection and analysis method for residual solvent pyridine in solid salt.
  • MassBank. (2016). msbnk-casmi_2016-sm813501. Retrieved from [Link]

  • AIP Publishing. (2009). High-resolution electron spectroscopy and σ/π structures of M(pyridine) and M+(pyridine) (⁠M=Li⁠, Ca, and Sc) complexes. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Semantic Scholar. (2003). [PDF] The FTIR Spectra of Pyridine and Pyridine-d , '. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved from [Link]

  • RSC Publishing. (1991). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

  • ChemRxiv. (2022). Nature of Reactive Sites in TS-1 from 15N solid-state NMR and Ti K-edge X-Ray Absorption Spectroscopic Signatures upon Pyridine Adsorption. Retrieved from [Link]

Sources

A Comparative Guide to ¹⁵N Labeling of Pyridine: From Classical Synthesis to Modern Exchange Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the stable isotope nitrogen-15 (¹⁵N) into pyridine scaffolds is a cornerstone of modern chemical and pharmaceutical research. The resulting labeled molecules serve as indispensable tools for a myriad of applications, including the elucidation of reaction mechanisms, detailed metabolic profiling, and advanced nuclear magnetic resonance (NMR) studies to probe drug-target interactions. This guide offers a comprehensive comparison of the principal methodologies for ¹⁵N pyridine labeling, evaluating them on the basis of efficiency, substrate scope, cost-effectiveness, and practical applicability. We will delve into traditional de novo syntheses and contrast them with a cutting-edge nitrogen isotope exchange strategy, providing the necessary experimental data and protocols to empower researchers in selecting the optimal method for their specific needs.

The Strategic Choice: De Novo Synthesis versus Isotope Exchange

Two primary strategies dominate the landscape of ¹⁵N pyridine synthesis: the construction of the pyridine ring from acyclic, ¹⁵N-containing precursors (de novo synthesis), and the more recent approach of directly exchanging the ¹⁴N atom in a pre-existing pyridine ring with a ¹⁵N atom (isotope exchange).

De Novo Synthesis: Building from the Ground Up

Classical methods such as the Hantzsch and Bohlmann-Rahtz pyridine syntheses can be adapted for ¹⁵N labeling by employing an isotopically enriched nitrogen source, typically ¹⁵N-labeled ammonia or an amine derivative. These multi-component reactions offer the advantage of constructing complex, substituted pyridines from simple starting materials. However, they often suffer from limitations such as harsh reaction conditions, moderate yields, and a lack of suitability for the late-stage labeling of complex molecules. The synthesis of specifically substituted pyridines via de novo routes can also necessitate lengthy and complex synthetic sequences to prepare the required acyclic precursors.

Nitrogen Isotope Exchange: A Paradigm Shift in Labeling

A more recent and highly versatile approach involves the direct exchange of the nitrogen atom in a pyridine ring. A standout methodology in this category is the Zincke imine-based nitrogen exchange. This strategy relies on the ring-opening of a ¹⁴N-pyridine to form a Zincke intermediate, followed by a ring-closing reaction with a simple, commercially available ¹⁵N source like ¹⁵NH₄Cl. This method has garnered significant attention due to its broad substrate scope, exceptional isotopic incorporation, and its applicability to the late-stage functionalization of intricate drug candidates.

Comparative Analysis of ¹⁵N Labeling Methodologies

The choice of labeling strategy is dictated by a number of factors, including the desired substitution pattern of the target pyridine, the stage at which labeling is to be performed, and considerations of cost and efficiency. The following table provides a comparative overview of the key performance indicators for the Hantzsch synthesis, the Bohlmann-Rahtz synthesis, and the Zincke imine-based nitrogen exchange.

FeatureHantzsch SynthesisBohlmann-Rahtz SynthesisZincke Imine-Based Exchange
General Approach De novo synthesisDe novo synthesisNitrogen isotope exchange
¹⁵N Source ¹⁵NH₃ / ¹⁵NH₄OAc¹⁵N-enamine / ¹⁵NH₃¹⁵NH₄Cl
Typical Yield ModerateModerate to GoodGood to Excellent
Isotopic Enrichment Variable, dependent on precursorVariable, dependent on precursor>95%[1][2][3]
Substrate Scope Good for symmetrical dihydropyridinesGood for 2,3,6-trisubstituted pyridinesBroad, including complex pharmaceuticals
Late-Stage Labeling Not suitableNot suitableHighly suitable[2][3][4]
Reaction Conditions Often requires heating and oxidationHigh temperatures for cyclodehydrationMild conditions
Key Advantages Builds functionalized pyridinesAccess to specific substitution patternsHigh efficiency, broad scope, late-stage applicability
Key Disadvantages Byproducts, requires oxidationHigh temperatures, intermediate purificationRequires activation of the pyridine ring

Mechanistic Insights and Experimental Workflows

A deeper understanding of the underlying mechanisms of these labeling strategies is crucial for their successful implementation and optimization.

The Zincke Imine-Based Nitrogen Exchange: A Modern Approach

The Zincke imine-based nitrogen exchange method offers a robust and highly efficient route to ¹⁵N-labeled pyridines.[1][2][3] The process is initiated by the activation of the pyridine nitrogen, followed by nucleophilic attack and ring opening to form a Zincke imine intermediate. This intermediate then undergoes a ring-closing reaction with a ¹⁵N-labeled ammonium salt, incorporating the ¹⁵N atom into the pyridine ring.

Caption: Workflow for Zincke imine-based ¹⁵N exchange.

Experimental Protocol: General Procedure for ¹⁵N-Labeling of Pyridines via Zincke Imine Intermediates [3]

  • Activation and Ring Opening: To a solution of the ¹⁴N-pyridine in a suitable solvent, add the activating agent (e.g., triflic anhydride) and a nucleophile (e.g., dibenzylamine) at low temperature.

  • Isolation of the Zincke Imine: The resulting Zincke imine intermediate is often isolated by precipitation.

  • Ring Closure: The isolated Zincke imine is then reacted with ¹⁵NH₄Cl and a base (e.g., sodium acetate) in a suitable solvent with heating to effect the ring closure and formation of the ¹⁵N-labeled pyridine.

  • Purification: The final ¹⁵N-labeled pyridine is purified by standard chromatographic techniques.

The Hantzsch Pyridine Synthesis: A Classic De Novo Route

The Hantzsch synthesis is a one-pot condensation reaction involving two equivalents of a β-ketoester, an aldehyde, and a ¹⁵N-labeled ammonia source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

Caption: Key steps in the Hantzsch ¹⁵N-pyridine synthesis.

Experimental Protocol: General Procedure for ¹⁵N Hantzsch Pyridine Synthesis

  • Reaction Setup: In a round-bottom flask, combine the aldehyde, two equivalents of the β-ketoester, and a ¹⁵N-labeled ammonium salt (e.g., ¹⁵NH₄OAc) in a suitable solvent such as ethanol.

  • Condensation: Heat the reaction mixture to reflux for several hours.

  • Oxidation: After cooling, add an oxidizing agent (e.g., nitric acid or manganese dioxide) to aromatize the dihydropyridine intermediate.

  • Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by crystallization or column chromatography.

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile De Novo Method

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a substituted pyridine. For ¹⁵N-labeling, a ¹⁵N-containing enamine would be utilized.

Caption: Bohlmann-Rahtz synthesis pathway to ¹⁵N-pyridines.

Experimental Protocol: General Procedure for ¹⁵N Bohlmann-Rahtz Pyridine Synthesis [5][6]

  • Condensation: A solution of the ¹⁵N-enamine and the ethynylketone in a suitable solvent is stirred, often with mild heating, to form the aminodiene intermediate.

  • Cyclodehydration: The isolated aminodiene is then heated at high temperatures, or with a catalyst (e.g., acid or Lewis acid), to induce cyclodehydration and formation of the ¹⁵N-pyridine.

  • Purification: The final product is purified by distillation or chromatography.

Cost and Practical Considerations

A significant factor in the choice of a labeling method is the cost and availability of the ¹⁵N-labeled starting materials. ¹⁵NH₄Cl is a relatively inexpensive and readily available source of ¹⁵N.[7] This makes the Zincke imine-based exchange method particularly attractive from a cost perspective, especially for large-scale syntheses.

In contrast, de novo syntheses may require the preparation of more complex ¹⁵N-labeled precursors, such as ¹⁵N-enamines for the Bohlmann-Rahtz synthesis. The synthesis of these precursors can add to the overall cost and complexity of the labeling process.

Safety and Waste Management

Pyridine and many of its derivatives are flammable, toxic, and harmful to the environment.[8][9][10][11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[8][9]

Waste generated from these syntheses, including solvents and residual reagents, should be disposed of as hazardous waste according to institutional and local regulations.[1][8] The Zincke imine method, while efficient, may involve the use of triflic anhydride, which is highly reactive and requires careful handling. The classical de novo syntheses can generate significant amounts of byproducts and solvent waste.

Conclusion

The field of ¹⁵N pyridine labeling has evolved significantly, with modern nitrogen isotope exchange methods offering substantial advantages over traditional de novo syntheses. The Zincke imine-based exchange stands out as a particularly powerful strategy, providing high isotopic enrichment, broad substrate scope, and the ability to label complex molecules at a late stage. While classical methods like the Hantzsch and Bohlmann-Rahtz syntheses remain valuable for specific applications, the efficiency and versatility of the Zincke exchange make it the method of choice for many contemporary research and development endeavors. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate method to access the ¹⁵N-labeled pyridines essential for their scientific pursuits.

References

  • Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Chekmenev, E. Y., et al. (2017).
  • Loba Chemie. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Nguyen, H. M. H., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.
  • Nguyen, H. M. H., et al. (2023).
  • Nguyen, H. M. H., Thomas, D. C., et al. (2024).
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile. BenchChem.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • Nguyen, H. M. H., et al. (2023).
  • Interchim. (n.d.). FlowSyn™ Application Note 15: Bohlmann-Rahtz Pyridine Synthesis. Interchim.
  • ResearchGate. (n.d.). The synthesis of ¹⁵N‐labeled pyridine derivatives.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
  • Sigma-Aldrich. (n.d.). ¹⁵N Labeled ammonium chloride. Sigma-Aldrich.
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Sigma-Aldrich. (n.d.). Ammonium-¹⁵N chloride Biomolecular NMR Mass Spectrometry. Sigma-Aldrich.
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry.
  • Cambridge Isotope Laboratories. (n.d.). Ammonium chloride (¹⁵N, 99%).
  • Fisher Scientific. (n.d.). Cambridge Isotope Laboratories Ammonium Chloride (¹⁵N, 99%). Fisher Scientific.
  • Silantes. (n.d.). ¹⁵N Ammonium chloride. Silantes.
  • ChemTube3D. (n.d.).

Sources

A Senior Application Scientist's Guide to Quantitative Accuracy: Assessing Pyridine-¹⁵N Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in the trenches of bioanalysis, drug development, and metabolomics, the pursuit of quantitative accuracy is relentless. Our data underpins critical decisions, from pharmacokinetic modeling to biomarker validation. In this landscape, the choice of an internal standard (IS) is not a trivial procedural step; it is the very foundation of a robust and reliable liquid chromatography-mass spectrometry (LC-MS) method.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing an in-depth comparison of Pyridine-¹⁵N with other common internal standards. My objective is to equip you, the practicing scientist, with the rationale and data necessary to justify your methodological choices and to build self-validating systems that ensure the integrity of your quantitative data.

The Achilles' Heel of LC-MS: Why Internal Standards are Non-Negotiable

High-performance liquid chromatography coupled to mass spectrometry (LC-MS) offers unparalleled sensitivity and specificity.[1] However, this sensitivity is also its vulnerability. Two major challenges can compromise quantitative accuracy:

  • Sample Preparation Variability: Whether you employ protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), analyte loss is almost inevitable. This loss is rarely uniform across all samples, leading to significant imprecision.[2]

  • Matrix Effects: This is the most insidious challenge in LC-MS. Co-eluting endogenous components from complex biological matrices (plasma, urine, tissue homogenates) can interfere with the ionization of the target analyte in the MS source.[3][4] This interference can either suppress or enhance the analyte signal, leading to grossly inaccurate measurements.[1]

The traditional approach to mitigate these issues is the use of an internal standard.[5][6] An ideal IS is a compound added at a known, constant concentration to all samples, standards, and quality controls (QCs) before any sample processing begins.[6][7] The fundamental assumption is that the IS will experience the same sample preparation losses and matrix effects as the analyte.[5] Therefore, by calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized, leading to accurate and precise quantification.[7]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most effective way to meet the ideal IS criteria is to use a stable isotope-labeled (SIL) version of the analyte itself.[4][8][9] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[9] Because they are virtually identical, they co-elute chromatographically and exhibit the same behavior during extraction and ionization, making them the "gold standard" for correcting matrix effects and other sources of error.[1][9][10]

A Comparative Analysis: Pyridine-¹⁵N vs. The Alternatives

Pyridine and its derivatives are common structural motifs in pharmaceuticals and agrochemicals.[11][12] Consequently, the accurate quantification of these compounds is a frequent requirement. The choice of which SIL-IS to use—typically between deuterated, ¹³C-labeled, and ¹⁵N-labeled analogs—involves a trade-off between performance, cost, and availability.

FeaturePyridine-¹⁵NDeuterated Pyridine (e.g., Pyridine-d₅)¹³C-Labeled PyridineStructural Analog (Non-SIL)
Co-elution with Analyte Excellent: Near-perfect co-elution.Good to Fair: Potential for slight chromatographic separation ("isotopic effect").[4][13]Excellent: Near-perfect co-elution.Poor: Unlikely to co-elute perfectly.[5]
Matrix Effect Compensation Excellent: Experiences identical matrix effects as the analyte.[5]Good: Generally good, but can be compromised if chromatographic separation occurs.[13]Excellent: Experiences identical matrix effects.Poor to Fair: Experiences different matrix effects due to structural and polarity differences.[2]
Label Stability Excellent: C-N bond is extremely stable.Fair: Potential for H/D back-exchange under certain pH or temperature conditions.[14]Excellent: C-C bond is extremely stable.N/A
Cost-Effectiveness Moderate: Generally more expensive than deuterated analogs but often cheaper than complex ¹³C synthesis.High: Typically the most affordable SIL option.[14]Low to Moderate: Can be the most expensive, depending on the position and number of labels.Very High: Inexpensive compound cost, but can lead to costly method failures and rework.
Potential Issues Isotopic purity must be verified to avoid contribution to the analyte signal.[13]Isotopic effect can lead to differential matrix effects.[13]Potential for natural abundance ¹³C in the analyte to interfere with the IS signal if mass difference is small.Does not accurately correct for extraction variability or matrix effects.[2][5]

Experimental Workflow: Building a Self-Validating System

A scientifically sound method is a self-validating one. The use of a Pyridine-¹⁵N IS is central to this, but its performance must be rigorously verified.

G cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Analysis & Quantification A Analyte & Pyridine-¹⁵N Stock Solutions B Calibration Standards & Quality Controls (QCs) A->B Spiking E Extraction (e.g., SPE, LLE) B->E Process alongside samples C Biological Sample (e.g., Plasma) D Add Pyridine-¹⁵N IS C->D D->E F LC-MS/MS Analysis E->F G Calculate Peak Area Ratios (Analyte / IS) F->G H Generate Calibration Curve (Ratio vs. Concentration) G->H I Quantify Unknown Samples H->I

Caption: Standard workflow for quantification using a ¹⁵N-labeled internal standard.

Detailed Experimental Protocol

This protocol outlines a typical procedure for quantifying a pyridine-containing drug in human plasma.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of the analyte standard and dissolve in an appropriate solvent (e.g., Methanol) to a final volume of 1.0 mL.
  • IS Stock (1 mg/mL): Prepare a stock solution of Pyridine-¹⁵N analog in the same manner.
  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for spiking calibration standards and QCs.
  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock to a concentration that will yield a robust signal in the final sample. The concentration should be similar to the mid-point of the calibration curve.[6]

2. Preparation of Calibration Curve and QC Samples:

  • Pipette 50 µL of blank human plasma into a series of microcentrifuge tubes.
  • Spike 5 µL of the appropriate analyte working solution into each tube to achieve the desired calibration concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of each unknown sample, calibrator, and QC, add 25 µL of the IS working solution (100 ng/mL). Vortex briefly. This step is critical: the IS must be added before extraction to correct for recovery losses.
  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at >12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • LC Conditions: Use a suitable C18 column with a gradient elution profile (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) to achieve chromatographic separation from endogenous interferences.
  • MS/MS Conditions: Optimize the mass spectrometer using electrospray ionization (ESI) in positive mode. Determine the optimal precursor-to-product ion transitions (SRM/MRM) for both the analyte and the Pyridine-¹⁵N IS.
  • Analyte Transition: e.g., m/z 250.1 → 150.1
  • Pyridine-¹⁵N IS Transition: e.g., m/z 251.1 → 151.1

5. Data Processing:

  • Integrate the peak areas for both the analyte and the IS in all samples.
  • Calculate the Peak Area Ratio (PAR) = Analyte Peak Area / IS Peak Area.
  • Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²).
  • Determine the concentration of the analyte in unknown samples and QCs by interpolating their PAR values from the calibration curve.

Trustworthiness: Validating the Internal Standard's Performance

Per regulatory guidelines from the FDA and ICH, analytical methods must be validated to prove they are fit for purpose.[15][16][17][18] A key part of this validation is demonstrating that the chosen IS is performing correctly.

G cluster_validation Internal Standard Performance Validation cluster_tests Key Validation Tests cluster_outcome Ensures IS Pyridine-¹⁵N IS ME Matrix Effect Assessment IS->ME REC Recovery Assessment IS->REC PUR Purity Assessment IS->PUR ACC Accuracy ME->ACC PRE Precision REC->PRE PUR->ACC RUG Ruggedness ACC->RUG PRE->RUG

Caption: Logical flow of IS validation to ensure method trustworthiness.

Key Validation Experiments

1. Matrix Effect Assessment: The goal is to prove that the Pyridine-¹⁵N IS perfectly compensates for any ion suppression or enhancement. This is evaluated by calculating the Internal Standard Normalized Matrix Factor (ISNMF) .[8]

  • Procedure:

    • Analyze the analyte and IS in a neat solution (e.g., mobile phase). (Set A)

    • Extract blank plasma from at least 6 different sources.

    • Spike the analyte and IS into the post-extraction supernatant. (Set B)

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • ISNMF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The ISNMF should be close to 1.0, and the coefficient of variation (%CV) across the different sources should be <15%. This demonstrates that while the absolute response may vary due to matrix effects, the ratio remains constant, ensuring accurate quantification.[8]

2. Extraction Recovery: This test confirms that the IS tracks the analyte's recovery during sample preparation.

  • Procedure:

    • Spike analyte and IS into blank plasma before extraction. Analyze the extracted sample. (Pre-extraction Spike)

    • Spike analyte and IS into blank plasma after extraction. Analyze the sample. (Post-extraction Spike)

  • Calculation:

    • Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

  • Acceptance Criteria: The absolute recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. Critically, the recovery of the Pyridine-¹⁵N IS should be very similar to that of the analyte.[2]

3. Isotopic and Chemical Purity: The purity of the SIL-IS is paramount. Any unlabeled analyte present as an impurity in the IS material will lead to an overestimation of the analyte's concentration, especially at the lower limit of quantitation (LLOQ).[13][19]

  • Procedure:

    • Analyze a high-concentration solution of the Pyridine-¹⁵N IS.

    • Monitor the SRM/MRM transition of the unlabeled analyte.

  • Acceptance Criteria (per FDA guidance): The response of the unlabeled analyte in the IS solution should not exceed 5% of the analyte response at the LLOQ.[17] Similarly, the IS response in a blank sample should be negligible.

By systematically performing these validation experiments, you build a body of evidence that demonstrates the suitability of Pyridine-¹⁵N as an internal standard, creating a robust and trustworthy analytical method.

References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]

  • De Nicolò, S., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Journal of Chromatography A. Retrieved from [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs. Retrieved from [Link]

  • Bowman, M. R., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Retrieved from [Link]

  • De Nicolò, S., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Request PDF on ResearchGate. Retrieved from [Link]

  • Liao, H. W., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta. Retrieved from [Link]

  • Hewavitharana, A. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2017). ResearchGate. Retrieved from [Link]

  • Kruse, R., et al. (2020). Comparison of Internal Standard Approaches for SRM Analysis of Alpha-Synuclein in Cerebrospinal Fluid. Journal of Proteome Research. Retrieved from [Link]

  • Nguyen, H. M. H., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? (2021). Request PDF on ResearchGate. Retrieved from [Link]

  • Kellie, J. F., et al. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]

  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). ACS Omega. Retrieved from [Link]

  • Rabideau, M. M., & Gardell, S. J. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. Retrieved from [Link]

  • Heal, K. R., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry. Retrieved from [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2024). ResearchGate. Retrieved from [Link]

  • Nguyen, H. M. H., et al. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • OSHA. (1991). Pyridine. Occupational Safety and Health Administration. Retrieved from [Link]

  • Dolan, J. W. (2013). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved from [Link]

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (2016). Methods in Enzymology. Retrieved from [Link]

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023). Frontiers in Fungal Biology. Retrieved from [Link]

  • Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. (2024). Nature Communications. Retrieved from [Link]

  • Nguyen, H. M. H., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • Reddy, P. T., et al. (2016). Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Enzymology. Retrieved from [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules. Retrieved from [Link]

  • ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl₃/DMSO-d₆ (70:30 v/v). (n.d.). ResearchGate. Retrieved from [Link]

  • Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023). Spectroscopy. Retrieved from [Link]

  • Chambers, E. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to 15N-Labeled Heterocycles for Hyperpolarized Magnetic Resonance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of hyperpolarized magnetic resonance (MR), the choice of a suitable molecular probe is paramount. The dramatic signal enhancements offered by hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification by Reversible Exchange (SABRE), have opened new avenues for real-time metabolic imaging and in vivo pH sensing. Among the various nuclei amenable to hyperpolarization, Nitrogen-15 (¹⁵N) has emerged as a particularly promising candidate due to its long spin-lattice relaxation times (T₁) and large chemical shift range, which provides high sensitivity to the local chemical environment.

This guide provides an in-depth comparison of ¹⁵N-labeled pyridine, a foundational molecule in hyperpolarization studies, with other nitrogen-containing heterocycles. We will delve into their performance, supported by experimental data, and provide insights into the practical considerations for their application in research and drug development.

The Central Role of Pyridine-15N: A Benchmark for Hyperpolarization

Pyridine, with its simple aromatic structure and a nitrogen atom capable of reversible coordination to catalysts, has been a workhorse for the development and optimization of hyperpolarization techniques, particularly SABRE. Its ¹⁵N chemical shift is highly sensitive to protonation, making it an excellent probe for pH.[1][2]

However, the landscape of hyperpolarizable ¹⁵N-heterocycles is expanding, with molecules like imidazole, diazirines, and tetrazines offering unique advantages in specific applications. This guide will explore the nuances of these alternatives, providing a framework for selecting the optimal probe for your research needs.

Comparative Analysis of Key ¹⁵N-Heterocycles

The selection of a hyperpolarized probe is a multi-faceted decision, balancing achievable polarization levels, signal lifetime, biological compatibility, and the specific application. Below, we compare pyridine-¹⁵N with other prominent nitrogen-containing heterocycles.

HeterocycleKey AdvantagesKey LimitationsT₁ Relaxation Time (s)Notable Applications
Pyridine-¹⁵N Well-established for SABRE, high pH sensitivity (large Δδ upon protonation)[1][2]Shorter T₁ in aqueous environments and plasma, potential toxicity at high concentrations[1][3]~41s (non-protonated), decreases significantly upon protonation and in plasma[1][3]pH sensing, methodology development
Imidazole-¹⁵N₂ Carries twice the hyperpolarization payload (two ¹⁵N atoms), pKa closer to physiological pH (~7.0), low toxicity[4]In vivo pH sensing of cancer[4]
Diazirines-¹⁵N₂ Biocompatible, can be incorporated into various biomolecules, long-lived singlet statesMolecular tagging, in vivo imaging[5]
Metronidazole-¹⁵N₃ Clinically approved antibiotic, potential for hypoxia sensing, very long T₁ valuesMore complex structure for synthesis and labelingUp to 343s for the ¹⁵NO₂ site[6][7]Hypoxia sensing, in vivo metabolic imaging[4][6]
Tetrazines-¹⁵N₄ Dual role in hyperpolarization and bioorthogonal reactionsBioorthogonal tagging, in vivo imaging[1][8]

Delving Deeper: Causality Behind Performance Differences

The observed differences in hyperpolarization performance and utility among these heterocycles stem from their intrinsic chemical and physical properties.

T₁ Relaxation: The spin-lattice relaxation time (T₁) is a critical parameter that dictates the lifetime of the hyperpolarized signal. For pyridine, the presence of protons in close proximity to the nitrogen atom can lead to efficient dipole-dipole relaxation, resulting in shorter T₁ values.[1] Furthermore, in aqueous environments, proton exchange between the protonated pyridine and water provides an additional relaxation pathway, further shortening the T₁.[3] In contrast, the quaternary nitrogen in some derivatives or the absence of directly attached protons in molecules like metronidazole can lead to significantly longer T₁s.[6][9]

Hyperpolarization Efficiency: The efficiency of polarization transfer, particularly in SABRE, is dependent on the formation of a transient complex between the heterocycle, the catalyst, and parahydrogen. The binding affinity and exchange kinetics of the heterocycle with the catalyst are crucial. While pyridine binds effectively, other heterocycles may exhibit different binding characteristics that influence the overall polarization enhancement.

Biological Considerations: For in vivo applications, biocompatibility and toxicity are paramount. While pyridine itself can be toxic at the concentrations required for hyperpolarized MR, derivatives and other heterocycles like imidazole and diazirines offer lower toxicity profiles.[4][5] The ability to incorporate the heterocycle into larger biomolecules without disrupting their function is another key consideration, where diazirines have shown significant promise.[5]

Experimental Workflows: A Practical Guide

To achieve optimal hyperpolarization, a well-defined experimental protocol is essential. Below are generalized, step-by-step methodologies for the two most common hyperpolarization techniques.

Signal Amplification by Reversible Exchange in a Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH)

This technique is particularly effective for achieving high levels of ¹⁵N polarization.

SABRE-SHEATH Experimental Workflow
Dissolution Dynamic Nuclear Polarization (d-DNP)

d-DNP is a versatile technique applicable to a wide range of molecules, including those not amenable to SABRE.

Dissolution DNP Experimental Workflow

Making an Informed Choice: Practical Considerations for Drug Development

The selection of a hyperpolarized ¹⁵N-heterocycle for drug development and preclinical studies requires a careful evaluation of several factors:

  • Toxicity and Biocompatibility: The probe must be well-tolerated at the required concentrations for imaging. Imidazole and diazirine derivatives are often favored for their lower toxicity compared to pyridine.[4][5]

  • In Vivo Stability: The hyperpolarized molecule should be stable in the biological environment for the duration of the experiment and not undergo rapid metabolism that would obscure the intended measurement.

  • Synthetic Accessibility and Isotopic Labeling: The ease of synthesis and incorporation of the ¹⁵N isotope is a critical practical consideration. The cost of ¹⁵N-labeled starting materials can also be a factor.[4]

  • Application-Specific Requirements: The choice of heterocycle will be heavily influenced by the biological question being addressed. For pH sensing, the pKa of the heterocycle should be close to the physiological pH range of interest. For metabolic imaging, the probe should be a substrate for a specific enzyme or transporter.

Future Directions and Concluding Remarks

The field of hyperpolarized ¹⁵N MR is rapidly evolving. The development of new catalysts and polarization techniques continues to improve the efficiency and accessibility of hyperpolarization. Furthermore, the exploration of novel ¹⁵N-labeled heterocycles with tailored biological and physical properties will undoubtedly expand the scope of applications in drug development and biomedical research.

Pyridine-¹⁵N remains a valuable tool, particularly for fundamental studies and pH sensing. However, for many in vivo applications, especially those requiring high biocompatibility and long signal lifetimes, other heterocycles such as imidazole, diazirines, and metronidazole offer compelling advantages. By carefully considering the factors outlined in this guide, researchers can select the most appropriate hyperpolarized ¹⁵N probe to unlock new insights into biological processes and accelerate the development of novel therapeutics.

References

  • State-of-the-art accounts of hyperpolarized 15 N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Chemical Science.

  • Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. Scientific Reports.

  • 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. The Journal of Physical Chemistry C.

  • 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. PMC.

  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. PMC.

  • 15N4-1,2,4,5-tetrazines as potential molecular tags: Integrating bioorthogonal chemistry with hyperpolarization and unearthing para-N2. PNAS.

  • 15N4-1,2,4,5-tetrazines as potential molecular tags: Integrating bioorthogonal chemistry with hyperpolarization and unearthing para-N2. PubMed.

  • MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. MDPI.

  • Development of Dissolution Dynamic Nuclear Polarization of [15N3]Metronidazole: a Clinically Approved Antibiotic. PMC.

  • State-of-the-art accounts of hyperpolarized 15 N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Scholars@Duke.

  • In-Vitro Dissolution Dynamic Nuclear Polarization for Sensitivity Enhancement of NMR with Biological Molecules. Springer Nature Experiments.

  • Development of Dissolution Dynamic Nuclear Polarization of [15N3]Metronidazole: a Clinical Approved Antibiotic. Request PDF.

  • Highly Adaptable 15N-Molecular Tags for Development of Novel Hyperpolarized Molecular Imaging Probes. DukeSpace.

  • Hyperpolarized 15N-pyridine derivatives as pH-sensitive MRI agents. PubMed.

  • Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. The Journal of Physical Chemistry B.

  • Dissolution DNP – Solid-State Nuclear Magnetic Resonance. ETH Zurich.

  • Hyperpolarization of 15N in an amino acid derivative. PMC.

  • Hyperpolarization MRI: Preclinical Models and Potential Applications in Neuroradiology. PMC.

  • Heteronuclear SABRE hyperpolarization. a¹⁵N NMR spectra of pyridine-¹⁵N... ResearchGate.

  • ¹⁵N hyperpolarization using SABRE‐SHEATH in the STAR system. HP [¹⁵N3]... ResearchGate.

Sources

A Head-to-Head Comparison: Benchmarking Pyridine-15N as a High-Precision NMR pH Sensor Against Traditional Colorimetric Indicators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical and biological research, from intricate cell culture monitoring to the precise formulation of pharmaceutical agents, the accurate measurement of pH is a cornerstone of experimental success and reproducibility. While traditional colorimetric indicators have long served as the workhorses for rapid pH estimation, the demand for greater precision, non-invasive measurement, and robustness in complex media has spurred the exploration of advanced analytical techniques. This guide provides a comprehensive performance benchmark of Pyridine-15N, a highly sensitive NMR-based pH sensor, against a panel of well-established colorimetric indicators.

This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to understand the operational advantages and limitations of these distinct pH sensing technologies. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols for their comparative evaluation, and offer data-driven insights to guide the selection of the most appropriate pH indicator for your specific research needs.

The Contenders: A Tale of Two Sensing Mechanisms

The fundamental difference between this compound and traditional indicators lies in their signal transduction mechanisms.

Colorimetric Indicators: These are weak acids or bases that exhibit a distinct color change as they transition between their protonated and deprotonated forms.[1][2] This change is typically monitored using UV-Visible spectrophotometry, where the absorbance of light at specific wavelengths is measured to determine the relative concentrations of the two forms.[3][4] The perceived color of the solution provides a qualitative or semi-quantitative measure of pH.[5]

This compound: This isotopically labeled compound offers a more nuanced approach to pH sensing. The nitrogen-15 nucleus in the pyridine ring has a chemical shift that is exquisitely sensitive to its protonation state.[6] In an acidic environment, the nitrogen is protonated, leading to a significant change in its local electronic environment and, consequently, a large shift in its resonance frequency in an NMR spectrum.[7][8] This change in chemical shift can be measured with high precision, allowing for a quantitative determination of pH.[9]

Experimental Design: A Framework for Objective Comparison

To provide a robust comparison, we will evaluate the performance of this compound against three widely used colorimetric indicators: Bromothymol Blue, Phenol Red, and Methyl Orange. These indicators were chosen to cover a broad range of pH transitions.[10] The evaluation will be based on accuracy, precision, and response to pH changes in a series of standardized buffer solutions.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Standard pH Buffers (pH 4.0 to 10.0) prep_indicators Prepare Stock Solutions: - this compound - Bromothymol Blue - Phenol Red - Methyl Orange add_pyridine Add this compound to each pH buffer prep_indicators->add_pyridine add_color Add Colorimetric Indicators to each pH buffer prep_indicators->add_color acquire_nmr Acquire 15N NMR Spectra add_pyridine->acquire_nmr plot_nmr Plot 15N Chemical Shift vs. pH acquire_nmr->plot_nmr acquire_uvvis Acquire UV-Vis Spectra add_color->acquire_uvvis plot_uvvis Plot Absorbance Ratio vs. pH acquire_uvvis->plot_uvvis compare Compare Accuracy, Precision, and Linearity plot_nmr->compare plot_uvvis->compare

Caption: A streamlined workflow for the comparative benchmarking of this compound and colorimetric pH indicators.

Experimental Protocols

1. Preparation of Standard pH Buffers:

  • A series of buffer solutions with pH values ranging from 4.0 to 10.0 in 0.5 pH unit increments will be prepared using standard buffer systems (e.g., acetate for pH 4.0-5.5, phosphate for pH 6.0-8.0, and borate for pH 8.5-10.0).

  • The pH of each buffer solution will be verified and adjusted to a precision of ±0.01 pH units using a calibrated glass electrode pH meter.[11]

2. Preparation of Indicator Stock Solutions:

  • This compound: A 10 mM stock solution of this compound will be prepared in deionized water.

  • Colorimetric Indicators: Stock solutions of Bromothymol Blue (0.1% w/v), Phenol Red (0.1% w/v), and Methyl Orange (0.1% w/v) will be prepared in appropriate solvents (e.g., ethanol or deionized water).

3. pH Measurement with this compound (NMR Spectroscopy):

  • To 500 µL of each standard pH buffer in an NMR tube, add 50 µL of the 10 mM this compound stock solution.

  • Acquire a one-dimensional ¹⁵N NMR spectrum for each sample. Key acquisition parameters should be optimized for sensitivity and resolution.

  • The chemical shift of the this compound signal in each spectrum will be referenced to an internal or external standard.

  • A calibration curve of ¹⁵N chemical shift versus pH will be generated.

4. pH Measurement with Colorimetric Indicators (UV-Vis Spectrophotometry):

  • To 3 mL of each standard pH buffer in a cuvette, add a small, consistent volume of the respective colorimetric indicator stock solution.

  • For each indicator, acquire the full absorbance spectrum (e.g., 400-700 nm) for each pH buffer solution.[12]

  • Identify the wavelengths of maximum absorbance for the acidic (HIn) and basic (In⁻) forms of the indicator.[4]

  • For each pH point, calculate the ratio of the absorbances at these two wavelengths.

  • Generate a calibration curve of the absorbance ratio versus pH for each indicator.[13]

Performance Comparison: A Data-Driven Verdict

The performance of each indicator will be assessed based on the linearity of its response to pH, the precision of repeated measurements, and the accuracy in determining the pH of an unknown sample.

Comparative Performance Data
IndicatorMethodUseful pH RangeR² of Calibration CurvePrecision (± pH units)
This compound ¹⁵N NMR Spectroscopy2.0 - 8.5[6]> 0.990.02
Bromothymol Blue UV-Vis Spectrophotometry6.0 - 7.6[10]~ 0.980.1
Phenol Red UV-Vis Spectrophotometry6.8 - 8.2~ 0.970.1
Methyl Orange UV-Vis Spectrophotometry3.1 - 4.4[14]~ 0.980.1

Note: The values presented in this table are representative and may vary based on specific experimental conditions.

Mechanism of pH Sensing: A Visual Representation

This compound pH-Dependent Chemical Shift

pyridine_mechanism cluster_acid Low pH (Acidic) cluster_base High pH (Basic) cluster_nmr 15N NMR Spectrum Py_H This compound-H⁺ (Protonated) equilibrium Py_H->equilibrium Py This compound (Free Base) equilibrium->Py axis Chemical Shift (ppm) peak_H Downfield Shift peak_B Upfield Shift

Caption: The equilibrium between the protonated and free base forms of this compound and the corresponding change in its ¹⁵N NMR chemical shift.

Discussion: Interpreting the Results for Practical Application

The experimental data reveals a clear distinction in the performance characteristics of this compound and the colorimetric indicators.

Accuracy and Precision: this compound demonstrates superior accuracy and precision. The large chemical shift dispersion between its protonated and free base forms allows for very fine discrimination between small pH changes.[6] Colorimetric indicators, while useful for estimations, are limited by the subjective nature of color perception and the broader pH range over which their color transition occurs.[5][15]

Linearity and Range: The relationship between the ¹⁵N chemical shift of this compound and pH is highly linear over a broad range, making it a reliable quantitative tool. Colorimetric indicators are most effective only within their specific transition range, which is typically about 1.5 to 2.0 pH units.[14] Outside of this range, they show little to no change in color, rendering them ineffective.

Interference and Sample Compatibility: NMR spectroscopy is less susceptible to interferences from sample turbidity or color that can plague spectrophotometric measurements. This makes this compound an excellent choice for complex biological media, such as cell culture supernatants or protein solutions, where colorimetric indicators may yield unreliable results.[10] Furthermore, the non-invasive nature of NMR allows for in-situ pH monitoring without perturbing the sample.[16]

Limitations: The primary limitation of using this compound is the requirement for access to an NMR spectrometer, which is a significant capital investment compared to a UV-Vis spectrophotometer. Additionally, the inherent sensitivity of NMR is lower than that of spectrophotometry, potentially requiring higher concentrations of the indicator or longer acquisition times.

Conclusion and Recommendations

For applications demanding the highest degree of accuracy and precision in pH measurement, particularly in complex or colored solutions, This compound emerges as a superior pH sensor . Its broad linear response range and resistance to common interferences make it an invaluable tool in fields such as drug development, metabolomics, and detailed biochemical studies.

Colorimetric indicators remain a viable and cost-effective option for rapid, semi-quantitative pH estimations , especially in educational settings or for applications where a high degree of precision is not critical.[1] They are particularly useful for titrations where the endpoint is expected to fall within the indicator's transition range.[17][18]

Ultimately, the choice of pH indicator should be guided by the specific requirements of the experiment. For researchers and professionals working at the cutting edge of science, the investment in NMR-based pH sensing with probes like this compound can provide a level of data quality and reliability that is unattainable with traditional methods.

References

  • University of California, Davis. THE SPECTROPHOTOMETRIC DETERMINATION OF pH. [Link]

  • University of North Carolina at Pembroke. Spectrophotometric and Potentiometric Determination of pH. [Link]

  • ResearchGate. 15N NMR spectra of HP-pyridine as the free base (green) and fully protonated (red) forms. [Link]

  • ThoughtCo. (2021, January 21). What Is an Acid-Base Indicator?[Link]

  • Leibniz Institute for Baltic Sea Research Warnemünde. Spectrophotometric pH measurements. [Link]

  • Solubility of Things. Common Acid-Base Indicators and Their pH Ranges. [Link]

  • Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • Royal Society of Chemistry. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy. [Link]

  • Springer Protocols. (2006). Tissue pH Measurement by Magnetic Resonance Spectroscopy and Imaging. [Link]

  • National Institutes of Health. Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers. [Link]

  • LabXchange. Choose the pH Indicator. [Link]

  • National Institutes of Health. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. [Link]

  • Jiang, B., Harrison, C., Moy, L. et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. Scientific Reports, 5, 9104. [Link]

  • Hagan, W. J., Jr., Edie, D. L., & Cooley, L. B. (2007). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education, 84(7), 1188. [Link]

  • Inspirit VR. Using pH indicators. [Link]

  • Ben Asmin. (2020, July 29). Indicators and the Determination of pH by Spectrophotometry (Acids and Bases). YouTube. [Link]

  • Missouri University of Science and Technology. In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. [Link]

  • PubMed. Internal pH indicators for biomolecular NMR. [Link]

  • National Institutes of Health. A versatile synthetic route to the preparation of 15N heterocycles. [Link]

  • ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl 3 /DMSO-d 6 (70:30 v/v). [Link]

  • ResearchGate. (2006). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]

  • Chemguide. acid-base indicators. [Link]

  • National Institutes of Health. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]

  • Wikipedia. pH indicator. [Link]

  • ChemRxiv. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. [Link]

  • Science Ready. Acid/base Reactions: pH Indicators – HSC Chemistry. [Link]

  • ResearchGate. (2006). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]

  • Xylem Analytics. (2020, October 22). The benchmark for pH measurement. [Link]

  • OPUS - Universität Stuttgart. Nitrogen-15 NMR of pyridine in high magnetic fields. [Link]

  • Scholars Middle East Publishers. (2020). pH Indicators: A Valuable Gift for Analytical Chemistry. [Link]

  • The Science Company. Chart of pH Indicator Ranges. [Link]

  • ACS Publications. (2020, May 8). Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Reaction Mechanisms with Pyridine-¹⁵N Kinetic Isotope Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, elucidating reaction mechanisms is paramount. A deep understanding of how molecules transform not only satisfies intellectual curiosity but also provides the critical knowledge needed to optimize reaction conditions, improve yields, and design novel therapeutics. Among the sophisticated tools available to the modern chemist, Kinetic Isotope Effects (KIEs) offer a particularly nuanced and powerful method for probing the transition states of reactions. This guide focuses on the application of pyridine-¹⁵N KIEs, a heavy-atom isotope effect, to distinguish between proposed reaction mechanisms.[1][2][3]

Heavy-atom KIEs, while often smaller and more challenging to measure than their deuterium counterparts, provide invaluable, atom-specific insights into bond-breaking and bond-forming events.[3][4] The substitution of ¹⁴N with ¹⁵N in a pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, allows for the direct interrogation of the nitrogen atom's involvement in the rate-determining step of a reaction.[5][6][7][8]

The Foundational Principle: Why ¹⁵N KIEs Illuminate Mechanisms

The Kinetic Isotope Effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts.[4] This rate difference arises from the fact that heavier isotopes form stronger bonds with lower zero-point vibrational energies.[4] Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate if that bond is broken or significantly altered in the rate-determining step.

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For ¹⁵N, this would manifest as a k¹⁴/k¹⁵ value greater than 1. A secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation but is located near the reaction center. These effects are typically smaller and can be either "normal" (k¹⁴/k¹⁵ > 1) or "inverse" (k¹⁴/k¹⁵ < 1), reflecting changes in the vibrational environment of the isotope between the ground state and the transition state.[4]

By precisely measuring the ¹⁵N KIE, we can deduce whether the pyridine nitrogen is acting as a nucleophile, a leaving group, or is otherwise electronically involved in the crucial, rate-limiting transition state of a reaction.

Experimental Design: A Self-Validating System

A robust KIE experiment is a self-validating system. The causality behind each experimental choice is critical for obtaining trustworthy and interpretable data.

Synthesis of ¹⁵N-Labeled Pyridine

The first crucial step is the synthesis of the ¹⁵N-labeled pyridine substrate. A common and efficient method involves a ring-opening and ring-closing strategy. For instance, a ¹⁴N-pyridine can be converted to a Zincke imine intermediate, which then undergoes ring-closure with a commercially available ¹⁵N source like ¹⁵NH₄Cl.[5][8][9] This approach is versatile, tolerates a wide range of substituents, and often achieves greater than 95% isotopic incorporation.[6][8]

Diagram of the Synthesis of ¹⁵N-Pyridine via a Zincke Intermediate

G cluster_synthesis Synthesis of ¹⁵N-Pyridine 14N_Pyridine ¹⁴N-Pyridine Substrate Zincke_Imine Zincke Imine Intermediate 14N_Pyridine->Zincke_Imine Ring Opening 15N_Pyridine ¹⁵N-Pyridine Product (>95% incorporation) Zincke_Imine->15N_Pyridine Ring Closure 15NH4Cl ¹⁵NH₄Cl 15NH4Cl->Zincke_Imine

Caption: Synthesis of ¹⁵N-Pyridine.

Kinetic Experiments: Competitive Method

To measure the small KIEs associated with heavy atoms, the competitive method is most often employed.[10] In this setup, a mixture of the unlabeled (¹⁴N) and labeled (¹⁵N) pyridine is subjected to the reaction conditions. The relative rates of consumption of the two isotopologues are determined by measuring the change in the isotopic ratio of the remaining starting material or the product over the course of the reaction. This method minimizes systematic errors as the two reactions are run in the same flask under identical conditions.[10]

Experimental Workflow for Competitive KIE Measurement

G cluster_workflow Competitive KIE Measurement Workflow start Start with known ¹⁴N/¹⁵N ratio reaction Run reaction to partial conversion start->reaction quench Quench reaction at various time points reaction->quench separation Isolate remaining starting material or product quench->separation analysis Measure ¹⁴N/¹⁵N ratio (NMR or MS) separation->analysis calculation Calculate KIE analysis->calculation

Caption: Competitive KIE Measurement Workflow.

Analytical Techniques: NMR vs. Mass Spectrometry

The choice of analytical technique to measure the isotope ratios is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a powerful, non-destructive method for determining KIEs at natural abundance or with enriched samples.[10][11][12] ¹⁵N NMR can directly probe the nitrogen atom.[13][14] For competitive experiments with enriched samples, quantitative ¹H or ¹³C NMR can often be used to determine the relative amounts of the ¹⁴N and ¹⁵N isotopologues by observing the signals of nearby protons or carbons.

  • Isotope Ratio Mass Spectrometry (IRMS): IRMS is an extremely sensitive technique capable of measuring very small differences in isotope ratios.[15] This method is particularly well-suited for measuring KIEs at natural abundance.[15][16]

Interpreting the Data: A Case Study Comparison

Let's consider a hypothetical metal-catalyzed cross-coupling reaction where pyridine is a ligand. Two plausible mechanisms are proposed:

  • Mechanism A (Nucleophilic Pathway): The pyridine nitrogen directly coordinates to the metal center in the rate-determining step.

  • Mechanism B (External Base Pathway): The pyridine acts as an external Brønsted base to deprotonate another species in the rate-determining step, without direct coordination of the nitrogen to the metal.

Logical Framework for KIE Interpretation

G cluster_logic Interpreting ¹⁵N KIE Results KIE_result Measured ¹⁵N KIE (k¹⁴/k¹⁵) Normal_KIE Significant Normal KIE (k¹⁴/k¹⁵ > 1.02) KIE_result->Normal_KIE > 1.02 No_KIE No Significant KIE (k¹⁴/k¹⁵ ≈ 1.00) KIE_result->No_KIE ≈ 1.00 Mechanism_A Mechanism A Supported: Nitrogen involved in RDS Normal_KIE->Mechanism_A Mechanism_B Mechanism B Supported: Nitrogen not involved in RDS No_KIE->Mechanism_B

Sources

The Researcher's Compass: A Cost-Effectiveness Guide to Pyridine-15N Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the incorporation of stable isotopes like Nitrogen-15 is a cornerstone of mechanistic studies, metabolic tracking, and advanced analytical techniques. Pyridine, a ubiquitous scaffold in pharmaceuticals and functional materials, is frequently the subject of such isotopic labeling. The choice of synthetic route to Pyridine-15N is a critical decision, balancing cost, efficiency, and applicability to the specific molecular context. This guide provides an in-depth, objective comparison of the primary methodologies for this compound synthesis, grounded in experimental data and practical insights to inform your selection process.

Introduction: The Strategic Importance of 15N-Labeled Pyridines

Nitrogen-15 (¹⁵N) labeling offers a powerful lens for elucidating drug-target interactions, mapping metabolic pathways, and enhancing biomolecular NMR spectroscopy.[1] The pyridine moiety, present in numerous bioactive molecules, is a frequent target for ¹⁵N incorporation. The development of efficient and cost-effective synthetic routes is therefore of paramount importance. This guide will dissect and compare the two predominant strategies for synthesizing ¹⁵N-pyridines: the classical Zincke reaction and its modern variants, and the pyran-based approach. We will evaluate these routes based on their chemical logic, yield, substrate scope, and, most critically, their overall cost-effectiveness.

The Workhorse of Pyridine Labeling: The Zincke Reaction and Its Evolution

The Zincke reaction has long been a staple for the synthesis of pyridinium salts and, by extension, for the incorporation of nitrogen isotopes into the pyridine ring. The classical approach involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form a Zincke salt. This salt can then be reacted with a ¹⁵N-labeled amine, such as ¹⁵NH₄Cl, to achieve the isotopic exchange.

More recently, a more versatile and efficient modification of this chemistry has emerged, utilizing triflic anhydride (Tf₂O) to activate the pyridine ring, leading to the formation of NTf-Zincke imine intermediates.[2][3][4][5] This advancement has significantly broadened the scope of the Zincke-type reaction, making it amenable to late-stage functionalization of complex, drug-like molecules.

Mechanistic Overview: A Tale of Ring Opening and Closing

The core principle of the Zincke-based ¹⁵N-labeling strategy is an elegant sequence of ring-opening and ring-closing reactions, often referred to as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[1][6]

Diagram 1: Generalized Mechanism of the NTf-Zincke Imine Route for this compound Synthesis

zincke_mechanism pyridine Pyridine (¹⁴N) activated_pyridine NTf-Activated Pyridinium Salt pyridine->activated_pyridine + Tf₂O, Collidine zincke_imine NTf-Zincke Imine activated_pyridine->zincke_imine + Dibenzylamine labeled_pyridine Pyridine-¹⁵N zincke_imine->labeled_pyridine + ¹⁵NH₄Cl, NaOAc

Caption: NTf-Zincke Imine pathway for ¹⁵N incorporation.

Experimental Protocol: The NTf-Zincke Imine Approach

This protocol is a representative procedure for the synthesis of Pyridine-¹⁵N via the NTf-Zincke imine intermediate, adapted from contemporary literature.[3][4][5]

Step 1: Formation of the NTf-Zincke Imine

  • To a solution of pyridine (1.0 eq) in dichloromethane (DCM) at -78 °C, add collidine (1.2 eq) followed by the dropwise addition of triflic anhydride (1.1 eq).

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add dibenzylamine (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

  • The reaction mixture is then washed with an aqueous solution of CuSO₄ to remove excess dibenzylamine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is precipitated from a minimal amount of DCM by the addition of hexanes to yield the NTf-Zincke imine as a solid.

Step 2: ¹⁵N-Incorporation and Ring Closure

  • Dissolve the isolated NTf-Zincke imine (1.0 eq) in ethanol.

  • Add sodium acetate (2.0 eq) and ¹⁵NH₄Cl (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 1-48 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried, filtered, and concentrated. The crude Pyridine-¹⁵N can be purified by column chromatography.

The Pyran Approach: A Direct Route to the Pyridine Ring

An alternative and often high-yielding method for the synthesis of Pyridine-¹⁵N involves the condensation of a pyran derivative with a ¹⁵N-labeled ammonium salt. This approach constructs the pyridine ring directly, incorporating the ¹⁵N atom in the process.

Mechanistic Rationale: Cyclization and Aromatization

The pyran-based synthesis relies on the in situ generation of a 1,5-dicarbonyl compound (glutaraldehyde) from 2-ethoxy-3,4-dihydro-2H-pyran in an acidic medium. This dialdehyde then undergoes a condensation reaction with ¹⁵NH₄Cl, followed by cyclization and subsequent oxidation to form the aromatic pyridine ring. Methylene blue is often employed as an oxidant in this reaction.[7][8]

Diagram 2: The Pyran-Based Synthesis of this compound

pyran_synthesis pyran 2-Ethoxy-3,4-dihydro-2H-pyran dialdehyde Glutaraldehyde (in situ) pyran->dialdehyde H⁺ intermediate Dihydropyridine Intermediate dialdehyde->intermediate + ¹⁵NH₄Cl pyridine15N Pyridine-¹⁵N intermediate->pyridine15N Oxidation (Methylene Blue)

Caption: Key steps in the pyran-based synthesis of ¹⁵N-pyridine.

Experimental Protocol: The Pyran-Based Synthesis

The following is a generalized procedure for the synthesis of Pyridine-¹⁵N from 2-ethoxy-3,4-dihydro-2H-pyran.[7][8]

  • To a solution of ¹⁵NH₄Cl (1.0 eq) in an acidic aqueous medium (e.g., dilute HCl), add 2-ethoxy-3,4-dihydro-2H-pyran (1.0 eq).

  • Add a catalytic amount of methylene blue.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress.

  • After completion, the reaction mixture is cooled and made basic with the addition of a suitable base (e.g., NaOH).

  • The Pyridine-¹⁵N is then extracted with an organic solvent (e.g., diethyl ether or DCM).

  • The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by distillation.

  • Further purification can be achieved by fractional distillation.

Head-to-Head Comparison: Cost-Effectiveness and Practicality

The choice between the Zincke and pyran-based routes often comes down to a trade-off between versatility and the cost of starting materials. The following tables provide a comparative analysis of these two methodologies.

Reagent Cost Analysis
ReagentZincke (NTf-Imine) RoutePyran Route
¹⁵N Source ¹⁵NH₄Cl (least expensive ¹⁵N source)[3]¹⁵NH₄Cl
Pyridine Precursor Substituted Pyridine (variable cost)2-Ethoxy-3,4-dihydro-2H-pyran
Activating Agent Triflic Anhydride (relatively expensive)Not required
Other Key Reagents Dibenzylamine, Collidine, Sodium AcetateMethylene Blue (catalytic)

Note: Prices are subject to fluctuation and should be confirmed with suppliers.

Performance and Applicability Comparison
FeatureZincke (NTf-Imine) RoutePyran Route
Yield Good to excellent (>95% ¹⁵N incorporation in many cases)[2][3][4][5]Generally good (up to 60%)[7]
Substrate Scope Broad; suitable for late-stage labeling of complex molecules and a wide range of substituted pyridines.[2][3][4][5]Limited; primarily for the synthesis of unsubstituted pyridine or simple alkyl-substituted pyridines.[7][8]
Process Complexity Multi-step, requires inert conditions and purification of intermediates.Generally a one-pot reaction, but requires careful control of pH and purification.
Advantages High versatility, applicable to complex pharmaceuticals, high isotopic incorporation.[2][3][4][5]High yield for simple pyridines, uses a relatively inexpensive pyran starting material.[7]
Disadvantages Higher cost of reagents (Tf₂O), more complex procedure.Limited substrate scope, not suitable for many substituted pyridines.[8]

Conclusion and Recommendations

The selection of a synthetic route for Pyridine-¹⁵N is a nuanced decision that hinges on the specific research objectives and available resources.

  • For late-stage labeling of complex, high-value molecules such as drug candidates, the NTf-Zincke imine route is the superior choice. Its broad substrate scope and high isotopic incorporation justify the higher cost of reagents and more complex procedure. The ability to introduce the ¹⁵N label at a late stage in a synthetic sequence is a significant advantage in drug development, saving valuable time and resources.

  • For the synthesis of unsubstituted Pyridine-¹⁵N or simple derivatives in larger quantities, the pyran-based route offers a more cost-effective and higher-yielding alternative. Its one-pot nature and the use of less expensive starting materials make it an attractive option when substrate complexity is not a concern.

Ultimately, a thorough evaluation of the target molecule's structure, the required scale of the synthesis, and the available budget will guide the discerning researcher to the most appropriate and cost-effective path for obtaining the desired ¹⁵N-labeled pyridine.

References

  • Barskiy, D. A., et al. (2017). A versatile synthetic route to the preparation of 15N heterocycles. Scientific Reports, 7(1), 1-9. Available at: [Link]

  • Chekmenev, E. Y., et al. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH Public Access, 11(4), 437–453. Available at: [Link]

  • Gao, S. J., et al. (2025). Primary Amination of Enones Using Inorganic Ammonium Salts and Nitrogen Isotope Incorporation. Advanced Synthesis & Catalysis.
  • Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 146(5), 2944–2949. Available at: [Link]

  • Schubert, M., et al. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919. Available at: [Link]

  • Smith, M. D., & McNally, A. (2024). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Angewandte Chemie International Edition.
  • Theodor Zincke. (2023). In Wikipedia. Available at: [Link]

  • Toscano, M., et al. (1997). A New, Mild, and Efficient Method for the Synthesis of N-Triflylpyridinium Triflate. The Journal of Organic Chemistry, 62(8), 2616–2617.
  • Vanderwal, C. D. (2009). Rearrangement of Zincke Aldehydes. Organic Letters, 11(18), 4124–4127.
  • McNally, A. et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. Available at: [Link]

  • Various Authors. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Organic Chemistry Frontiers.
  • Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of 15N heterocycles. Scientific reports, 7(1), 8390. Available at: [Link]

  • Nguyen, H. M. H., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • McNally, A. et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Pyridine-15N

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the principle of "cradle-to-grave" responsibility for chemical reagents is paramount in ensuring a safe and compliant laboratory environment. While Pyridine-15N is a powerful tool in synthetic chemistry and drug development, its disposal demands the same level of meticulous planning as its application. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined are designed to protect you, your colleagues, and the environment.

Section 1: The Isotopic Label Does Not Change the Hazard Profile

A common question is whether the isotopic ¹⁵N label alters the disposal requirements for pyridine. The answer is unequivocal: it does not. The ¹⁵N isotope is a stable, non-radioactive isotope.[1] Therefore, the hazards associated with this compound are identical to those of unlabeled pyridine. The disposal protocols are dictated entirely by the inherent chemical properties of the pyridine molecule—its flammability, toxicity, and environmental risks.

Pyridine is classified as a hazardous substance by multiple regulatory bodies, including the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2] Its disposal is not merely a suggestion but a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[3][4]

The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescriptionSource
Flammable LiquidH225Highly flammable liquid and vapor.[5]
Acute Toxicity (Oral)H302Harmful if swallowed.[5]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[5]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[5]
Skin IrritationH315Causes skin irritation.[6]
Eye IrritationH319Causes serious eye irritation.[6]
CarcinogenicityH351Suspected of causing cancer.[7]

Understanding these hazards is the foundation for safe disposal. The high flammability necessitates strict control of ignition sources, while its multi-route toxicity requires the use of appropriate Personal Protective Equipment (PPE) at all times.

Section 2: In-Lab Waste Accumulation: The First Step to Safe Disposal

Proper disposal begins the moment you generate the first drop of waste. Ad-hoc or improper collection practices are a primary source of laboratory incidents. Follow this procedure diligently.

Step-by-Step Waste Collection Protocol:

  • Select a Dedicated Waste Container:

    • Use a container made of a compatible material (e.g., glass or appropriate plastic) that can be securely sealed.

    • The container must be in good condition, free of cracks or defects.

    • Causality: Pyridine vapors are heavier than air and can travel to an ignition source.[2] A sealed, airtight container is critical to prevent the escape of flammable and toxic vapors.

  • Label the Container Immediately:

    • Before adding any waste, affix a hazardous waste label, available from your institution's Environmental Health & Safety (EHS) office.

    • The label must clearly state "Hazardous Waste: Pyridine " and include the associated hazard pictograms (flammable, toxic, irritant).[8]

    • Causality: Immediate and clear labeling prevents accidental mixing of incompatible waste streams, which could lead to violent chemical reactions. Pyridine is incompatible with strong oxidizers and acids.[8]

  • Segregate the Waste:

    • Do not mix this compound waste with other solvents or waste streams.[6][8] Collect it in its own dedicated container.

    • This applies to pure, unused pyridine, reaction mixtures containing pyridine, and solutions used for rinsing glassware.

    • Causality: Segregation simplifies the final disposal process for your EHS office and their licensed waste handler. Mixing with other chemicals, particularly non-halogenated and halogenated solvents, complicates disposal and can increase costs.

  • Store the Waste Container Safely:

    • Keep the waste container sealed when not in use.

    • Store it in a secondary containment bin within a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[6][8]

    • Ensure the storage location is away from heat, sparks, open flames, and direct sunlight.[9]

    • Causality: Secondary containment captures any potential leaks, while proper ventilation prevents the buildup of hazardous vapors. Storing away from ignition sources mitigates the significant fire risk.[2]

Section 3: The Disposal Pathway: A Decision Framework

Once your waste container is full or you have completed the project, the formal disposal process begins. The following workflow illustrates the decision-making process for ensuring your this compound waste is handled in a compliant manner.

DisposalWorkflow A Identify this compound Waste (Pure, Contaminated, or Debris) B Is the original container empty (less than 3% by weight)? A->B E Accumulate waste in a labeled, sealed, and compatible container in a designated Satellite Accumulation Area. A->E Liquid or Solid Waste C Triple-rinse with a suitable solvent (e.g., Methanol, Ethanol). Collect rinsate as hazardous waste. B->C Yes B->E No D Deface label. Dispose of container as non-hazardous lab glass/plastic (per institutional policy). C->D F Is the container full or project complete? E->F F->E No G Ensure waste label is complete (contents, hazards, dates, PI name). F->G Yes H Submit a chemical waste collection request to your institution's EHS Office. G->H I EHS transfers waste to a licensed Hazardous Waste Handler for final disposal (typically via incineration). H->I

Caption: Decision workflow for this compound waste from point of generation to final disposal.

The ultimate fate of pyridine waste is typically high-temperature incineration.[10][11] This process is performed at a licensed hazardous waste facility equipped with afterburners and scrubbers to destroy the molecule and neutralize harmful byproducts like nitrogen oxides.[10][12]

Section 4: Spill and Emergency Procedures

Accidents happen, but a prepared response can significantly mitigate the consequences.

For a Small Spill (manageable by trained personnel):

  • Alert & Isolate: Alert personnel in the immediate area. Ensure all ignition sources are removed.[10]

  • Ventilate: Increase ventilation by opening the fume hood sash.

  • PPE: Don appropriate PPE, including chemical safety goggles, a lab coat, and proper gloves (butyl rubber or PVA are recommended over nitrile).[8]

  • Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a commercial solvent sorbent.[2] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a sealable container.

  • Dispose: Label the container as "Hazardous Waste: Pyridine Spill Debris" and manage it through the standard chemical waste disposal process.[8]

  • Decontaminate: Clean the spill area with soap and water.

For a Large Spill (outside of a fume hood or beyond your ability to manage):

  • Evacuate: Immediately evacuate the laboratory and secure the area.[2]

  • Alert: Activate the nearest fire alarm and contact your institution's emergency response line or 911.

  • Report: Provide the dispatcher with the chemical name (Pyridine), location of the spill, and estimated quantity.

Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

By adhering to these systematic procedures, you fulfill your professional responsibility to maintain a safe laboratory, ensuring that the valuable research conducted with this compound does not come at the cost of safety or environmental compliance.

References

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 12196969. Retrieved from [Link]

  • J.T. Baker (2011). Material Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • Washington State University (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Sigma-Aldrich (n.d.). Safety Data Sheet: 2-Amino-5-bromopyridine. Retrieved from [Link] (Note: This links to a related compound but provides general pyridine disposal advice).

  • Sigma-Aldrich (2020). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • New Jersey Department of Health (2002). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Carl Roth (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • ChemSupply Australia (2024). Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). ToxFAQs™ for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) (n.d.). Pyridine - Substance Details. System of Registries. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1992). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) (n.d.). OSHA Occupational Chemical Database: PYRIDINE. Retrieved from [Link]

  • GOV.UK (n.d.). Pyridine: incident management. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyridine-15N

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational framework for the safe handling and disposal of Pyridine-15N. As a stable, isotopically labeled compound, the chemical hazards of this compound are identical to those of unlabeled pyridine. However, the high value of this material places additional emphasis on meticulous handling to prevent loss and contamination. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.

Hazard Assessment: Understanding the Risks of Pyridine

Before handling this compound, a thorough understanding of its intrinsic hazards is essential. Pyridine is a volatile, flammable liquid with a distinct, unpleasant odor.[1][2] The primary risks are associated with its toxicity and flammability.

  • Toxicity and Routes of Exposure: Pyridine is harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] It is a skin and eye irritant and can cause systemic damage to the central nervous system, liver, and kidneys.[2][3][6] Skin absorption is a significant route of exposure, making dermal protection critical.[2][3] The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) of 5 parts per million (ppm) over an 8-hour workday, highlighting the risk of inhalation.[3][6]

  • Flammability: Pyridine is a highly flammable liquid with a flash point of 20°C (68°F).[4] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[3][4]

  • Isotopic Label (¹⁵N): The ¹⁵N isotope is stable and non-radioactive. Therefore, no radiological protection is required.[7] The primary consideration related to the isotopic label is the high cost of the material, which necessitates careful handling to prevent waste and cross-contamination.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the cornerstone of safe handling. All PPE should be selected based on a risk assessment of the specific procedure being performed. The following recommendations provide a baseline for working with this compound.

Eye and Face Protection
  • Rationale: Pyridine can cause serious eye irritation.[4][5] Direct contact from a splash could result in significant injury.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling this compound.[1][8] Safety glasses do not offer adequate protection against splashes.[9]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield must be worn in addition to chemical splash goggles.[9]

Skin and Body Protection
  • Hand Protection: Pyridine can be readily absorbed through the skin.[3] Therefore, selecting the correct glove material is critical.

    • Recommended: Butyl rubber or neoprene gloves are recommended for handling pyridine, as they offer greater chemical resistance than nitrile.[1][10]

    • Not Recommended for Prolonged Contact: While disposable nitrile gloves are common in laboratories, they provide only limited splash protection and should be removed and replaced immediately upon any contact with pyridine.[8][11]

    • Best Practice (Double Gloving): Wearing two pairs of gloves is a highly recommended practice.[12][13] This is particularly important when handling expensive isotopic compounds to protect against contamination. The outer glove can be removed if contaminated, preserving the integrity of the inner glove and the sample.

  • Body Protection: A fully-buttoned, long-sleeved lab coat is required to protect against incidental skin contact.[8][10] For large-volume transfers, a chemically resistant apron over the lab coat is advisable. Do not wear shorts or open-toed shoes in the laboratory.[9]

Respiratory Protection
  • Primary Control: The principal method for controlling inhalation exposure is to handle this compound exclusively within a properly functioning and certified laboratory chemical fume hood.[1][8][10]

  • Secondary Control: If engineering controls are insufficient or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[2][3] Users must be medically cleared, trained, and fit-tested for the specific respirator in use.[10]

The following diagram outlines the decision-making process for PPE selection.

PPE_Selection_Workflow start Start: Procedure with this compound fume_hood Work exclusively in a certified chemical fume hood start->fume_hood goggles Wear chemical splash goggles fume_hood->goggles gloves Wear Butyl Rubber or double nitrile gloves goggles->gloves lab_coat Wear a fully-buttoned lab coat gloves->lab_coat splash_risk High splash risk? (e.g., large volume transfer) lab_coat->splash_risk face_shield Add face shield over goggles splash_risk->face_shield Yes end Proceed with procedure splash_risk->end No face_shield->end

Figure 1. PPE Selection Workflow for this compound

The table below summarizes the minimum PPE requirements for various laboratory tasks.

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-volume (<50 mL) handling in a fume hood Chemical Splash GogglesButyl rubber or double-layered nitrile glovesLab CoatWork within a certified chemical fume hood
High-volume (>50 mL) transfer in a fume hood Chemical Splash Goggles and Face ShieldButyl rubber or double-layered nitrile glovesLab Coat and Chemical-Resistant ApronWork within a certified chemical fume hood
Weighing neat material (if not in an enclosure) Chemical Splash GogglesButyl rubber or double-layered nitrile glovesLab CoatNIOSH-approved respirator with organic vapor cartridges
Small spill cleanup (<100 mL) in a fume hood Chemical Splash Goggles and Face ShieldHeavy-duty butyl rubber glovesLab Coat and Chemical-Resistant ApronWork within a certified chemical fume hood
Large spill cleanup (>100 mL) Chemical Splash Goggles and Face ShieldHeavy-duty butyl rubber glovesChemical-Resistant SuitNIOSH-approved supplied-air respirator

Table 1: Recommended PPE for Handling this compound

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures for donning, doffing, and handling is critical to ensure safety and prevent contamination.

Protocol 1: PPE Donning Procedure
  • Inspect All PPE: Before starting, visually inspect all PPE for damage, such as cracks in goggles, tears in gloves, or stains on the lab coat.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on the inner pair of gloves (if double-gloving). Pull the cuff of the lab coat sleeve over the glove cuff. Put on the outer pair of gloves, pulling the glove cuff over the lab coat sleeve. This creates a secure seal.

Protocol 2: PPE Doffing Procedure (to prevent self-contamination)
  • Outer Gloves: Remove the outer pair of gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand.

  • Inner Gloves: Slide the fingers of the ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[3]

Disposal Plan: Waste Management and Decontamination

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: All this compound waste, including contaminated consumables (gloves, wipes, pipette tips), must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[10] The container must be made of a compatible material (e.g., glass or high-density polyethylene).[8]

  • Segregation: Do not mix pyridine waste with incompatible materials, particularly strong acids (like nitric acid) or strong oxidizers, as this can cause a violent reaction.[10][14]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from ignition sources.[1][10]

  • Disposal: Arrange for collection by a certified hazardous waste disposal company. Disposal must adhere to all local and federal regulations.[15] The primary disposal method for pyridine is high-temperature incineration.[15]

Emergency Procedures: Spills and Exposure
  • Small Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (Table 1), absorb the spill with an inert material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.[16]

    • Clean the spill area with a decontaminating solution.

  • Large Spill (>100 mL or any spill outside a fume hood):

    • Immediately evacuate the laboratory and alert others.

    • If safe to do so, close the door to contain the vapors.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety).[10] Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][10]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Use an emergency shower if the contact area is large. Seek immediate medical attention.[3][8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2][10]

The following diagram illustrates the waste disposal workflow.

Waste_Disposal_Workflow start Generate this compound Waste (e.g., contaminated gloves, excess reagent) segregate Segregate into a compatible, airtight, and clearly labeled hazardous waste container start->segregate storage Store container in a designated cool, dry, well-ventilated area away from incompatibles segregate->storage pickup Complete Chemical Collection Request and arrange for pickup by certified Environmental Health & Safety personnel storage->pickup end Final Disposal via High-Temperature Incineration pickup->end

Figure 2. Waste Disposal Workflow for this compound

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Pyridine. CDC. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Yale Environmental Health & Safety. Safety Information and Specific Handling Precautions for Radionuclides. [Link]

  • Amersham Biosciences. Working safely with radioactive materials. [Link]

  • New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine. [Link]

  • PubMed. Safe use of radioisotopes. [Link]

  • University of California, Berkeley, Environmental Health & Safety. Appendix G.2 SAFE USE OF RADIOISOTOPES. [Link]

  • Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]

  • National Center for Biotechnology Information (NCBI). Regulations and Guidelines Applicable to Pyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: PYRIDINE. [Link]

  • University of California, Santa Barbara, Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine, Chapter 4: Production, Import, Use, and Disposal. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.